Artesunate
Description
Structure
2D Structure
Properties
IUPAC Name |
4-oxo-4-[[(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O8/c1-10-4-5-13-11(2)16(23-15(22)7-6-14(20)21)24-17-19(13)12(10)8-9-18(3,25-17)26-27-19/h10-13,16-17H,4-9H2,1-3H3,(H,20,21)/t10-,11-,12+,13+,16-,17-,18-,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHJKUPKCHIPAT-AHIGJZGOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC(=O)CCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]2[C@H]([C@@H](O[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)OC(=O)CCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3042681 | |
| Record name | Artesunate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3042681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Color/Form |
Fine white crystalline powder | |
CAS No. |
88495-63-0 | |
| Record name | Artesunate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88495-63-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Artesunate [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088495630 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Artesunate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09274 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Artesunate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3042681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butanedioic acid, 1-[(3R,5aS,6R,8aS,9R,10S,12R,12aR)-decahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-yl] ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.898 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ARTESUNATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60W3249T9M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ARTESUNIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7458 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Artesunate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0240267 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
131-135 | |
| Record name | Artesunate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09274 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
The Discovery and Development of Artesunate: A Technical Guide
Artesunate, a semi-synthetic derivative of artemisinin, stands as a cornerstone in the global fight against malaria, particularly severe malaria.[1][2] Its journey from a traditional Chinese herbal remedy to a life-saving therapeutic agent is a testament to dedicated scientific inquiry and international collaboration. This document provides an in-depth technical overview of the discovery, history, mechanism of action, and clinical development of this compound for researchers, scientists, and drug development professionals.
Discovery of Artemisinin: The Foundation of a New Antimalarial Class
The story of this compound begins with the discovery of its parent compound, artemisinin. In the 1960s, the emergence of widespread resistance to existing antimalarial drugs like chloroquine posed a significant threat, particularly during the Vietnam War.[3] In response, the Chinese government launched a secret military research program on May 23, 1967, codenamed "Project 523," with the objective of discovering new antimalarial therapies.[3][4][5]
A key stream of this project focused on investigating traditional Chinese medicine.[4] In 1969, Tu Youyou, a researcher at the Institute of Chinese Materia Medica, was appointed to lead a team to screen ancient texts and folk remedies for potential antimalarial compounds.[3][5] Her team investigated over 2,000 traditional preparations and identified around 380 extracts for testing in animal models.[3] An extract from the sweet wormwood plant, Artemisia annua (qinghao), showed initial promise but the results were inconsistent.[3][6]
Inspired by a 4th-century Chinese text, "A Handbook of Prescriptions for Emergencies" by Ge Hong, which described steeping the herb in cold water, Tu Youyou hypothesized that the traditional high-temperature extraction method was destroying the active ingredient.[6][7] She redesigned the extraction process using a low-temperature, ether-based solvent.[3][6] In 1971, this new extract demonstrated 100% efficacy against the malaria parasite in both mice and monkeys.[3][8] Following this success, Tu and her team isolated the active crystalline compound in 1972, which they named qinghaosu, now known globally as artemisinin.[6][8]
From Artemisinin to this compound: A Water-Soluble Breakthrough
While artemisinin was highly effective, its poor solubility in both water and oil limited its formulation and bioavailability.[9][10] This prompted further research to create more practical derivatives. In 1977, scientist Liu Xu successfully synthesized this compound.[1] The process involved reducing artemisinin to dihydroartemisinin (DHA), a more potent metabolite, and then esterifying it with succinic acid anhydride.[1][10] This transformation resulted in a water-soluble derivative, making it suitable for intravenous, intramuscular, oral, and rectal administration.[1][11]
Experimental Protocol: Semi-Synthesis of this compound
The conversion of artemisinin to this compound is a two-step process. The following protocol is a generalized representation based on common laboratory and industrial methods.[12][13][14]
Step 1: Reduction of Artemisinin to Dihydroartemisinin (DHA)
-
Dissolution: Dissolve Artemisinin in a suitable solvent, such as methanol or tetrahydrofuran (THF).[12][15]
-
Reduction: Cool the solution to 0–5 °C. Gradually add a reducing agent, typically sodium borohydride (NaBH₄) or potassium borohydride (KBH₄), in portions while maintaining the low temperature.[12][15]
-
Reaction Monitoring: Monitor the reaction's progress using thin-layer chromatography (TLC) until all artemisinin is consumed.
-
Work-up: Quench the reaction by carefully adding an acid (e.g., acetic acid or hydrochloric acid) to neutralize the excess borohydride.[12][13]
-
Precipitation and Isolation: Add water to the solution to precipitate the DHA.[12] Collect the solid precipitate by filtration, wash it with water, and dry it under a vacuum to yield DHA.
Step 2: Esterification of DHA to this compound
-
Dissolution: Dissolve the synthesized DHA in a basic medium, often using a solvent like pyridine or dichloromethane with a base such as triethylamine or 4-dimethylaminopyridine (DMAP).[1][15]
-
Esterification: Add succinic anhydride to the solution.[1][12] The reaction is typically stirred at room temperature.
-
Reaction Monitoring: Monitor the formation of this compound via TLC.
-
Purification: Once the reaction is complete, the mixture is worked up through extraction and crystallization. The crude product is often purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure this compound.[15]
Visualization: Synthesis Workflow
Mechanism of Action
This compound is a prodrug that is rapidly hydrolyzed in the body by plasma esterases to its biologically active metabolite, dihydroartemisinin (DHA).[1][16] The antimalarial activity of DHA is dependent on its endoperoxide bridge.[17]
-
Activation by Heme: Inside a malaria-infected red blood cell, the parasite digests hemoglobin, releasing large amounts of heme. The iron (Fe²⁺) in this heme is believed to reductively cleave the endoperoxide bridge of DHA.[16][17]
-
Generation of Reactive Oxygen Species (ROS): This cleavage generates a cascade of highly reactive oxygen species (ROS) and carbon-centered free radicals.[16]
-
Cellular Damage: These free radicals induce oxidative stress and alkylate numerous parasite proteins and lipids, causing widespread, lethal damage to the parasite's cellular structures.[1][17] This inhibits essential processes like nucleic acid and protein synthesis, ultimately killing the parasite.[17]
-
Inhibition of PfEXP1: In addition to oxidative damage, this compound has been shown to potently inhibit the Plasmodium falciparum exported protein 1 (PfEXP1), a glutathione S-transferase that is essential for the parasite, thereby reducing its glutathione levels and antioxidant capacity.[1]
Visualization: Antimalarial Signaling Pathway
Pharmacokinetics
This compound is characterized by its rapid conversion to DHA and a short elimination half-life, which limits its use in malaria prevention.[1] Its pharmacokinetic profile makes it ideal for the initial, rapid reduction of parasite biomass in acute infections.[18]
Table 1: Pharmacokinetic Parameters of Intravenous this compound and Dihydroartemisinin (DHA)
| Parameter | This compound | Dihydroartemisinin (DHA) | Citations |
|---|---|---|---|
| Elimination Half-life (t½) | < 15 minutes (typically ~0.25 hours) | 30 - 60 minutes (typically ~1.3 hours) | [1][9][19][20] |
| Time to Peak Concentration (Tmax) | Peaks immediately after IV bolus | ~25 minutes post-dose | [19][20] |
| Clearance (CL) | ~2 - 3 L/kg/hr | ~0.5 - 1.5 L/kg/hr | [19] |
| Volume of Distribution (Vd) | ~0.1 - 0.3 L/kg | ~0.5 - 1.0 L/kg | [19] |
| Protein Binding | 62-75% | 66-93% |[9][19] |
Note: Values are averages and can show significant inter-individual variability.[20][21]
Pivotal Clinical Trials and Efficacy
The adoption of this compound as the global standard of care for severe malaria was driven by two landmark randomized controlled trials that demonstrated its superiority over the previous standard, quinine.
-
SEAQUAMAT (South East Asian Quinine this compound Malaria Trial): This large, multicenter trial in Asia involved 1,461 participants and showed that intravenous this compound significantly reduced mortality in adults with severe malaria compared to quinine.[1][11] The study found a 35% reduction in the risk of death with this compound treatment.[11][22]
-
AQUAMAT (African Quinine Versus this compound Malaria Trial): This even larger trial enrolled 5,425 pediatric patients with severe malaria across nine African countries.[1][23] The results were compelling, showing that this compound reduced mortality by 22.5% compared to quinine.[22][23] Children treated with this compound were also less likely to experience seizures or progress into a deeper coma.[23]
These trials provided conclusive evidence that this compound was more effective than quinine in preventing death from severe malaria in both adults and children.[1]
Experimental Protocol: Randomized Controlled Trial (AQUAMAT)
The following provides a generalized methodology based on the AQUAMAT study.[23]
-
Study Design: An open-label, randomized, controlled, multicenter trial.
-
Participants: Children (<15 years) admitted to hospitals with clinical signs of severe falciparum malaria.
-
Randomization: Patients were randomly assigned to receive either intravenous this compound or intravenous quinine.
-
Intervention:
-
This compound Group: Received intravenous this compound at a dose of 2.4 mg/kg body weight at admission (0 hours), 12 hours, and 24 hours, then once daily.
-
Quinine Group: Received a loading dose of quinine dihydrochloride (20 mg salt/kg) infused over 4 hours, followed by a maintenance dose of 10 mg/kg infused over 4 hours, every 8 hours.
-
-
Follow-up: Patients were monitored for clinical and parasitological outcomes. The primary outcome was in-hospital mortality. Secondary outcomes included parasite clearance time, fever clearance time, and incidence of adverse events like coma and seizures.
-
Transition to Oral Therapy: Once patients could tolerate oral medication, they were switched to a full course of an effective oral artemisinin-based combination therapy (ACT).[1]
-
Data Analysis: Mortality rates between the two groups were compared using appropriate statistical methods (e.g., risk ratios).
Table 2: Key Efficacy Data from the AQUAMAT Trial
| Outcome | This compound Group | Quinine Group | Relative Risk Reduction | Citation |
|---|
| In-Hospital Mortality | 8.5% | 10.9% | 22.5% |[23] |
Visualization: Clinical Trial Comparison Logic
Artemisinin Combination Therapy (ACT)
To combat the threat of drug resistance, the World Health Organization (WHO) recommends treating uncomplicated falciparum malaria with Artemisinin-based Combination Therapies (ACTs).[18][24] ACTs pair a fast-acting artemisinin derivative, like this compound, with a longer-acting partner drug.[18][25] The artemisinin component rapidly clears the bulk of the parasites in the first three days, while the partner drug eliminates the remaining parasites, protecting the artemisinin derivative from resistance pressure.[18][26]
Common ACTs involving this compound include:
-
This compound + Amodiaquine[25]
-
This compound + Mefloquine[1]
-
This compound + Sulfadoxine-Pyrimethamine[1]
-
This compound + Pyronaridine[27]
Conclusion
The development of this compound represents a landmark achievement in modern medicine, originating from the systematic investigation of traditional knowledge. Its journey from the Artemisia annua plant, through the dedicated research of Project 523 and Tu Youyou, to its chemical optimization and rigorous clinical validation has saved millions of lives.[5][24] As a potent, fast-acting, and water-soluble derivative, this compound has fundamentally changed the standard of care for severe malaria and remains a critical tool in the global strategy for malaria control and elimination.[2][11] Ongoing research and vigilance are essential to preserve its efficacy in the face of emerging parasite resistance.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: The Best Drug in the Treatment of Severe and Complicated Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. laskerfoundation.org [laskerfoundation.org]
- 4. Project 523 - Wikipedia [en.wikipedia.org]
- 5. The discovery of artemisinin and Nobel Prize in Physiology or Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tu Youyou - Wikipedia [en.wikipedia.org]
- 7. Old drug, new discovery: Scientists find novel use for ancient malaria remedy [med.stanford.edu]
- 8. nobelprize.org [nobelprize.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. From bark to weed: The history of artemisinin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. A simplified and scalable synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemicalbook.com [chemicalbook.com]
- 14. [Extraction of artemisinin and synthesis of its derivates this compound and artemether] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CN102887908A - Simple process for preparing this compound by one-pot method by taking artemisinin as raw material - Google Patents [patents.google.com]
- 16. What is the mechanism of this compound? [synapse.patsnap.com]
- 17. This compound (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 18. who.int [who.int]
- 19. Review of the clinical pharmacokinetics of this compound and its active metabolite dihydroartemisinin following intravenous, intramuscular, oral or rectal administration - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pharmacokinetics and pharmacodynamics of intravenous this compound during severe malaria treatment in Ugandan adults | springermedizin.de [springermedizin.de]
- 21. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 22. academic.oup.com [academic.oup.com]
- 23. Major clinical trial prompts call for change to treatment guidelines for severe malaria [wellcome.org]
- 24. Nobel Prize awarded to Chinese scientist for discovering artemisinin | The Malaria Elimination Initiative [shrinkingthemalariamap.org]
- 25. Artemisinin-based combination therapies: a vital tool in efforts to eliminate malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
Artesunate structure-activity relationship studies
An In-Depth Technical Guide to the Structure-Activity Relationship of Artesunate
Introduction
This compound, a semi-synthetic derivative of artemisinin, stands as a cornerstone in the global fight against malaria, particularly for treating severe cases and drug-resistant strains.[1][2] Its core structure, a sesquiterpene lactone with a unique 1,2,4-trioxane ring, is fundamental to its potent biological activity.[3] Beyond its established antimalarial efficacy, this compound has garnered significant attention for its pleiotropic effects, including potent anticancer, anti-inflammatory, and antiviral properties.[3][4] This has spurred extensive research into its mechanism of action and structure-activity relationships (SAR) to guide the development of next-generation therapeutics.
This technical guide provides a comprehensive overview of this compound's SAR, detailing the quantitative impact of structural modifications on its biological activities. It outlines the key signaling pathways modulated by the compound and furnishes detailed protocols for the essential experiments used in its evaluation. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the complex interplay between this compound's structure and its diverse pharmacological functions.
The Core Pharmacophore and Mechanism of Action
The biological activity of this compound and other artemisinins is inextricably linked to the endoperoxide bridge within the 1,2,4-trioxane ring.[1] This moiety acts as the pharmacophore, essential for its therapeutic effects. The prevailing mechanism posits that this bridge is activated by ferrous iron (Fe²⁺), which is abundantly available in the form of heme within malaria parasites or in metabolically active cancer cells.[5][6]
This interaction cleaves the endoperoxide bond, leading to the generation of highly reactive oxygen species (ROS) and subsequent carbon-centered radicals.[5][7] These radicals are non-specific and highly cytotoxic, alkylating a wide array of parasite proteins and other biomolecules, disrupting cellular homeostasis and leading to cell death.[8][9] Key targets include proteins involved in critical metabolic pathways, such as a calcium adenosine triphosphatase (ATPase) and glutathione S-transferase (EXP1).[7]
Quantitative Structure-Activity Relationship (SAR) Studies
SAR studies for this compound focus on modifying its chemical structure to enhance potency, improve pharmacokinetic properties, and overcome resistance mechanisms. Modifications have been explored at various positions of the artemisinin skeleton, but the C-10 position of the dihydroartemisinin (DHA) metabolite, where the hemisuccinate ester of this compound is attached, is a primary site for derivatization.[10][11]
Antimalarial Activity
The primary goal of SAR in an antimalarial context is to increase potency against both drug-sensitive and drug-resistant Plasmodium falciparum strains while maintaining a favorable safety profile. This often involves creating hybrid molecules or dimers that may have multiple mechanisms of action.
| Compound/Derivative | Target Strain(s) | Activity Metric | Value | Reference(s) |
| This compound | P. falciparum (field isolates) | IC₅₀ | 0.2 - 3.6 nM | [12] |
| This compound | P. berghei (chloroquine-sensitive) | ED₅₀ / ED₉₀ | 0.3 / 1.14 mg/kg (IV) | [13] |
| This compound | P. berghei (chloroquine-resistant) | ED₅₀ / ED₉₀ | 0.5 / 1.14 mg/kg (IV) | [13] |
| Isonicotinate N-oxide Dimer | P. falciparum | EC₅₀ | 0.53 nM | [13] |
| Isobutyrate Dimer | P. falciparum | EC₅₀ | 2.4 nM | [13] |
| MEFAS (Mefloquine-Artesunate Hybrid) | P. falciparum (3D7, CQ-sensitive) | IC₅₀ | 1.1 ng/mL | [14] |
| MEFAS (Mefloquine-Artesunate Hybrid) | P. falciparum (W2, CQ-resistant) | IC₅₀ | 1.0 ng/mL | [14] |
| This compound-Ellagic Acid Hybrid (EA31) | P. berghei (in vivo) | Chemosuppression | Higher than this compound at >20 mg/kg | [15] |
IC₅₀: Half-maximal inhibitory concentration; ED₅₀/ED₉₀: Effective dose for 50%/90% of the population; EC₅₀: Half-maximal effective concentration.
Anticancer Activity
In oncology, SAR studies aim to maximize cytotoxicity towards cancer cells while minimizing effects on normal, healthy cells, thereby increasing the therapeutic index.
| Compound | Cell Line(s) | Activity Metric | Value | Reference(s) |
| This compound | A549 (Lung Cancer) | IC₅₀ (24h) | 52.87 µg/mL | [16] |
| This compound | SiHa (Cervical Cancer) | IC₅₀ (24h) | 26.32 µg/mL | [17] |
| This compound | BGC-823, HGC-27, MGC-803 (Gastric Cancer) | Inhibition | Dose- and time-dependent | [18] |
| This compound | A375 (Melanoma) | IC₅₀ (24h) | ~25 µM | [19] |
| This compound | NHDF (Normal Fibroblasts) | IC₅₀ (24h) | ~224 µM | [19] |
| This compound | TOV-21G (Ovarian Cancer) | CC₅₀ | 174.03 µM | [20] |
| This compound | HepG2 (Liver Cancer) | CC₅₀ | >200 µM | [20] |
| Isonicotinate N-oxide Dimer | Prostate Cancer Cell Lines | IC₅₀ | 36.1 - 84.6 nM | [13] |
| Isobutyrate Dimer | Prostate Cancer Cell Lines | IC₅₀ | 116.0 - 231.4 nM | [13] |
IC₅₀: Half-maximal inhibitory concentration; CC₅₀: 50% cytotoxic concentration.
Key Signaling Pathways Modulated by this compound
This compound's biological effects extend beyond direct radical-induced damage, involving the modulation of numerous intracellular signaling pathways critical for inflammation, cell survival, proliferation, and apoptosis.
Anti-inflammatory Pathways
This compound exhibits potent anti-inflammatory effects by suppressing key pro-inflammatory signaling cascades. It has been shown to inhibit the Toll-like receptor 4 (TLR4)/NF-κB pathway, reducing the expression of cytokines like TNF-α and various interleukins.[4][21] Additionally, it can downregulate the NLRP3 inflammasome, further dampening the inflammatory response.[4]
Pro-apoptotic Pathways in Cancer
In cancer cells, this compound promotes apoptosis through multiple mechanisms. It is a known modulator of the PI3K/AKT/mTOR pathway, a central regulator of cell growth and survival; inhibition of this pathway pushes cells toward apoptosis.[4][21] Furthermore, this compound disrupts mitochondrial function by altering the balance of pro-apoptotic (Bax, Bak) and anti-apoptotic (Bcl-2, Mcl-1) proteins, leading to a loss of mitochondrial membrane potential, cytochrome c release, and subsequent caspase activation.[16][18][22]
Detailed Experimental Protocols
The evaluation of this compound and its derivatives relies on a suite of standardized in vitro and in vivo assays.
Protocol 4.1: Cell Viability and Cytotoxicity Assay (MTT Method)
This protocol is used to determine the concentration of this compound that inhibits cell growth by 50% (IC₅₀) or is cytotoxic to 50% of cells (CC₅₀).
-
Cell Seeding: Seed cells (e.g., A549 lung cancer cells) in a 96-well plate at a density of 5×10⁴ cells/mL per well and incubate overnight to allow for attachment.[16]
-
Drug Treatment: Prepare serial dilutions of this compound in the appropriate culture medium. Remove the old medium from the wells and add 200 µL of the drug-containing medium to achieve final concentrations ranging from 0.1 to 800 µg/mL. Include a vehicle control (e.g., normal saline or DMSO).[16]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ atmosphere.[16][18]
-
MTT Addition: Remove the drug-containing medium and add fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Incubate for an additional 4 hours.[16]
-
Formazan Solubilization: Remove the MTT solution and add 150-180 µL of DMSO to each well to dissolve the purple formazan crystals. Incubate for 10 minutes at room temperature with gentle shaking.[16]
-
Absorbance Reading: Measure the optical density (OD) at 490 nm or 570 nm using a microplate reader.[16]
-
Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀/CC₅₀ value using non-linear regression analysis.
Protocol 4.2: Mitochondrial Membrane Potential (ΔΨm) Assay
This assay assesses the disruption of mitochondrial function, a key event in apoptosis.
-
Cell Culture and Treatment: Culture cells (e.g., gastric cancer cells) in 6-well plates until they adhere. Treat the cells with various concentrations of this compound for the desired time (e.g., 48 hours).[18]
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with ice-cold phosphate-buffered saline (PBS).[18]
-
Staining: Resuspend the cell pellet in a staining solution containing a cationic fluorescent dye such as Rhodamine 123. Incubate at 37°C in the dark for 30 minutes.[18]
-
Washing: Wash the cells twice with PBS to remove excess dye and centrifuge at 500 x g for 10 minutes.[18]
-
Analysis: Analyze the fluorescence intensity of the cell population using a flow cytometer or a spectrofluorometer (e.g., excitation at 505 nm and emission at 534 nm for Rhodamine 123).[18] A decrease in fluorescence indicates a loss of mitochondrial membrane potential.
Protocol 4.3: In Vivo Pharmacokinetic (PK) Study Workflow
This protocol outlines the general steps for determining the pharmacokinetic profile of this compound in an animal model or human volunteers.
-
Subject Preparation: Acclimate subjects (e.g., rats or healthy volunteers) and fast them overnight before dosing.[23][24]
-
Drug Administration: Administer a single dose of this compound via the desired route (e.g., oral gavage, intravenous injection, or intramuscular injection).[23][24][25]
-
Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120 minutes and longer for the elimination phase) into heparinized tubes.[24][25]
-
Plasma Separation: Immediately centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentrations of this compound and its active metabolite, dihydroartemisinin (DHA), in the plasma samples using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software (e.g., WinNonLin) to perform non-compartmental or compartmental analysis on the plasma concentration-time data.[23]
-
Parameter Calculation: Calculate key PK parameters, including Cₘₐₓ (maximum concentration), Tₘₐₓ (time to maximum concentration), AUC (area under the curve), and T₁/₂ (elimination half-life).[23][26]
Conclusion
The structure-activity relationship of this compound is a rich and complex field, defined by the central role of its endoperoxide bridge and the radical-based cascade it initiates upon activation. SAR studies have successfully identified derivatives and hybrid molecules with enhanced potency against both malaria parasites and cancer cells. The compound's ability to modulate a wide array of critical signaling pathways, particularly those involved in inflammation and apoptosis, underscores its therapeutic versatility. The experimental protocols detailed herein provide a standardized framework for the continued evaluation and development of this remarkable scaffold. Future research will likely focus on creating derivatives with improved target specificity, better pharmacokinetic profiles, and the ability to circumvent emerging resistance mechanisms, further expanding the therapeutic potential of the artemisinin family.
References
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- 2. stacks.cdc.gov [stacks.cdc.gov]
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- 4. This compound: A Review of Its Potential Therapeutic Effects and Mechanisms in Digestive Diseases - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. An Untargeted Proteomics and Systems-based Mechanistic Investigation of this compound in Human Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structure–Activity Relationships of the Antimalarial Agent Artemisinin 10. Synthesis and Antimalarial Activity of Enantiomers of rac-5β-Hydroxy-d-Secoartemisinin and Analogs: Implications Regarding the Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and antimalarial activity of artemisinin derivatives containing an amino group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. extranet.who.int [extranet.who.int]
- 14. Enhancing the antimalarial activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antimalarial and antioxidant activities of novel this compound-ellagic acid hybrid compound in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. This compound inhibits the growth and induces apoptosis of human gastric cancer cells by downregulating COX-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. scielo.br [scielo.br]
- 21. This compound Exerts Organ- and Tissue-Protective Effects by Regulating Oxidative Stress, Inflammation, Autophagy, Apoptosis, and Fibrosis: A Review of Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound acts through cytochrome c to inhibit growth of pediatric AML cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Pharmacokinetics and tolerability of this compound and amodiaquine alone and in combination in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Pharmacokinetics of this compound after single oral administration to rats - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Comparative Pharmacokinetics of Intramuscular this compound and Artemether in Patients with Severe Falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Pharmacokinetic evaluation of intravenous this compound in adults with uncomplicated falciparum malaria in Kenya: a phase II study - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological and toxicological profile of Artesunate
An In-depth Technical Guide on the Pharmacological and Toxicological Profile of Artesunate
Introduction
This compound (ART) is a semi-synthetic, water-soluble derivative of artemisinin, a compound extracted from the plant Artemisia annua (sweet wormwood).[1][2] Initially developed in 1977, it is recognized by the World Health Organization (WHO) as a first-line treatment for severe malaria.[3][4] Its clinical utility has expanded beyond its potent antimalarial activity, with extensive research now focused on its anti-inflammatory, immunomodulatory, and anticancer properties.[2][5][6] This document provides a comprehensive overview of the pharmacological and toxicological profile of this compound, intended for researchers, scientists, and drug development professionals.
Pharmacological Profile
Mechanism of Action
1.1.1 Antimalarial Activity this compound is a prodrug that is rapidly hydrolyzed by plasma esterases into its biologically active metabolite, dihydroartemisinin (DHA).[3][4][7] The antimalarial mechanism is primarily attributed to DHA and centers on the activation of its endoperoxide bridge by heme iron within the malaria parasite.[4][8] This activation generates a cascade of reactive oxygen species (ROS) and other free radicals, leading to oxidative stress.[4][7] The subsequent alkylation and damage of essential parasite proteins and lipids disrupt cellular functions, inhibit nucleic acid and protein synthesis, and ultimately cause parasite death.[4][7][8] this compound also potently inhibits the Plasmodium falciparum exported protein 1 (EXP1), a membrane glutathione S-transferase crucial for parasite survival.[4]
Caption: Antimalarial mechanism of this compound.
1.1.2 Anticancer Activity this compound's anticancer effects are multifaceted. A primary mechanism is the induction of programmed cell death through apoptosis and ferroptosis, an iron-dependent form of cell death driven by lipid peroxidation.[5][9] ART generates ROS, which disrupts iron metabolism and promotes these cell death pathways.[5][9] Furthermore, it can induce cell cycle arrest, commonly at the G0/G1 or G2 phases, by altering the expression of regulatory enzymes like cyclins and cyclin-dependent kinases (CDKs).[1][10] this compound also inhibits key signaling pathways that regulate cell proliferation, invasion, and angiogenesis, including the PI3K/Akt/mTOR, NF-κB, and JAK/STAT pathways.[1][5]
Caption: Key anticancer mechanisms of this compound.
Pharmacodynamics
This compound and its active metabolite DHA exhibit rapid schizonticidal activity, leading to prompt parasite clearance from the bloodstream.[11][12] Studies in patients with uncomplicated falciparum malaria have shown a median parasite clearance time (PCT50) of approximately 6.5 hours.[11] In severe malaria cases, parasite clearance is also rapid, with a median PCT50 ranging from 6 to 9 hours.[12] While dose-ranging studies have been conducted, a clear dose-effect or concentration-effect relationship with parasite clearance parameters has not always been established, suggesting that factors like baseline parasitemia may also play a significant role.[13]
Pharmacokinetics
This compound's pharmacokinetic profile is characterized by rapid absorption, conversion to DHA, and a short half-life, which limits its use for malaria prophylaxis.[3][4] The pharmacokinetic parameters vary significantly depending on the route of administration.
1.3.1 Absorption, Distribution, Metabolism, and Excretion (ADME)
-
Metabolism: this compound is rapidly and extensively metabolized to DHA by plasma esterases.[3][4] DHA is then further metabolized, primarily through glucuronidation by UDP-glucuronosyltransferases UGT1A9 and UGT2B7.[3][8] A minor metabolic contribution may come from CYP2A6.[3]
-
Distribution: The volume of distribution for this compound is approximately 68.5 L, and for DHA, it is 59.7 L. Both compounds are about 93% bound to plasma proteins.[3]
-
Elimination: this compound has a very short elimination half-life of about 0.22 hours, while DHA has a slightly longer half-life of approximately 0.34 hours.[4] The main route of elimination in humans has not been fully elucidated.[3]
Caption: Pharmacokinetic pathway of this compound.
Table 1: Pharmacokinetic Parameters of this compound and Dihydroartemisinin (DHA)
| Parameter | Route | This compound (ART) | Dihydroartemisinin (DHA) | Citation(s) |
|---|---|---|---|---|
| Cmax | IV | 11 mg/L (29.5 µM) | 2.64 - 3.1 µg/mL | [3][11] |
| IM | - | - | [14] | |
| Tmax | IV | - | 0.5 - 15 min (Adults) | [3] |
| IM | 8 - 12 min | - | [3] | |
| AUC | IV | 0.7 µg*h/mL | 3.5 µg*h/mL | [3] |
| t½ (half-life) | IV | ~2.7 min | ~40 min | [11] |
| Vd (Volume of Dist.) | IV | 0.14 L/kg (68.5 L total) | 0.76 L/kg (59.7 L total) | [3][11] |
| CL (Clearance) | IV | 2.33 L/h/kg | 0.75 L/h/kg | [11] |
| Protein Binding | Plasma | ~93% | ~93% | [3] |
| Bioavailability (IM) | - | - | 86-88% |[14] |
Note: Values are approximate and can vary based on the patient population and study design.
Drug Interactions
This compound's metabolism via UGT enzymes is the basis for several clinically relevant drug interactions.
Table 2: Summary of this compound Drug Interactions
| Interacting Drug/Class | Effect on ART/DHA | Clinical Implication | Citation(s) |
|---|---|---|---|
| Strong UGT Inducers (e.g., rifampin, carbamazepine, phenytoin, ritonavir, nevirapine) | Decrease DHA Cmax and AUC | Potential loss of antimalarial efficacy. Monitor for reduced efficacy. | [8][15][16] |
| Strong UGT Inhibitors (e.g., axitinib, vandetanib, imatinib, diclofenac) | May increase DHA exposure | Potential for increased DHA-associated adverse reactions. Monitor for adverse effects. | [8][16] |
| Dapsone (topical) | Unspecified | Potential for hemolytic reactions. Avoid coadministration. | [8] |
| QTc-prolonging agents (e.g., mesoridazine, chlorpromazine) | Increased risk of QTc prolongation | Increased risk of cardiac adverse events. |[3] |
Toxicological Profile
This compound is generally considered safe and well-tolerated at therapeutic doses.[4][17] However, adverse effects can occur, some of which are serious.
Clinical Toxicology and Adverse Effects
Table 3: Adverse Effects Associated with this compound Use
| Frequency | Adverse Effect | Description | Citation(s) |
|---|---|---|---|
| Common | Gastrointestinal | Loss of appetite, nausea, vomiting, diarrhea (often on days 1-2). | [18] |
| Neurological | Dizziness (often on days 1-2), headache. | [18][19] | |
| Serious (Less Common) | Hematological | Post-treatment delayed hemolysis / hemolytic anemia. Can manifest as dark urine, jaundice, and fatigue up to a month after treatment. | [4][15][19] |
| Renal | Acute renal failure, kidney damage. | [4][15] | |
| Hepatic | Jaundice, elevated liver enzymes. | [15][20] | |
| Allergic Reactions | Rash, hives, itching, and rare cases of severe anaphylaxis. | [18][19] |
| | Neurological | Reversible neurologic changes, seizures (rare). |[18][19] |
Preclinical Toxicology
Animal studies have been conducted to establish the safety profile of this compound beyond its typical short-term clinical use.
Table 4: Summary of Preclinical Toxicology Findings
| Study Type | Species | Key Findings | Citation(s) |
|---|---|---|---|
| Acute Toxicity (LD50) | Rats (uninfected) | IV single dose: 351 mg/kg | [21] |
| Rats (infected) | IV daily for 3 days: 488 mg/kg | [21] | |
| Subacute Toxicity (28-day) | Rats and Dogs | - Well-tolerated with no mortality up to 30 mg/kg. - Signs of reversible, regenerative anemia. - Local reactions at intramuscular injection sites. - No severe toxicity or effects on cardiovascular, CNS, or respiratory safety measures at clinical doses. | [22] |
| Genotoxicity | In vitro / In vivo | - Results are equivocal. - Weak genotoxic effects at low doses and clastogenic effects at high doses in some studies. | [22][23] |
| Organ Toxicity | Rats | - High doses (e.g., 240 mg/kg) caused reversible mild-to-moderate tubular necrosis (nephrotoxicity). - Irreversible vascular irritation at high doses. - No neurotoxicity observed with IV regimens. | [21] |
| Reproductive Toxicology | Rats and Rabbits | Fetal toxicity, including resorption and abortion. Low incidence of cardiac and skeletal defects. |[18] |
Use in Special Populations
-
Pregnancy: this compound is considered a safe option during the second and third trimesters. Data on its use during the first trimester is limited, though no harmful effects have been reported. However, animal studies indicate potential fetal toxicity.[18]
-
Lactation: Use is likely acceptable during breastfeeding.[4]
-
Renal/Liver Impairment: Use with caution in patients with pre-existing kidney or liver disease, as it may exacerbate these conditions.[19]
Experimental Protocols
Protocol: In Vivo Subacute Toxicity Assessment
This generalized protocol is based on methodologies described in preclinical studies.[22]
Objective: To evaluate the toxicity profile of this compound following repeated daily administration over a 28-day period in a non-rodent species (e.g., Beagle dogs).
Methodology:
-
Animal Model: Healthy, adult Beagle dogs of both sexes.
-
Groups:
-
Group 1: Control (vehicle only, e.g., saline), administered IV or IM.
-
Group 2: Low Dose this compound (e.g., 5 mg/kg/day).
-
Group 3: Mid Dose this compound (e.g., 15 mg/kg/day).
-
Group 4: High Dose this compound (e.g., 30 mg/kg/day).
-
-
Administration: Daily intravenous (IV) or intramuscular (IM) injection for 28 consecutive days.
-
Observations and Measurements:
-
Clinical Signs: Monitored daily for mortality, morbidity, and behavioral changes.
-
Body Weight: Measured weekly.
-
Safety Pharmacology: Cardiovascular (ECG, blood pressure, heart rate) and central nervous system assessments performed at baseline and after the first and last doses.
-
Clinical Pathology: Blood samples collected at baseline, mid-study, and end of study for hematology (CBC, reticulocyte count) and serum biochemistry (liver enzymes, renal function markers).
-
Toxicokinetics: Blood samples collected at specified time points after the first and last doses to determine plasma concentrations of this compound and DHA.
-
-
Pathology:
-
At study termination, all animals undergo a full necropsy.
-
Organ weights are recorded.
-
A comprehensive list of tissues is collected and preserved for histopathological examination.
-
References
- 1. researchgate.net [researchgate.net]
- 2. drpress.org [drpress.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Anti-tumor mechanism of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of this compound in autoimmune diseases and signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. reference.medscape.com [reference.medscape.com]
- 9. Frontiers | Editorial: Drugs and methods that enhance the anti-cancer efficacy of this compound [frontiersin.org]
- 10. Antitumor Activity of Artemisinin and Its Derivatives: From a Well-Known Antimalarial Agent to a Potential Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A pharmacokinetic and pharmacodynamic study of intravenous vs oral this compound in uncomplicated falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Pharmacokinetics and Pharmacodynamics of Oral this compound Monotherapy in Patients with Uncomplicated Plasmodium falciparum Malaria in Western Cambodia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Review of the clinical pharmacokinetics of this compound and its active metabolite dihydroartemisinin following intravenous, intramuscular, oral or rectal administration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 16. This compound (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 17. General Pharmacology of this compound, a Commonly used Antimalarial Drug:Effects on Central Nervous, Cardiovascular, and Respiratory System - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 19. This compound (intravenous route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
- 20. This compound | C19H28O8 | CID 6917864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. Toxicity evaluation of this compound and artelinate in Plasmodium berghei-infected and uninfected rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. biorxiv.org [biorxiv.org]
- 23. malariaworld.org [malariaworld.org]
The Core of Cytotoxicity: An In-depth Technical Guide on the Role of Iron in Artesunate's Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Artesunate (ART), a semi-synthetic derivative of artemisinin, is a cornerstone of antimalarial therapy. Beyond its established efficacy against Plasmodium falciparum, a growing body of evidence highlights its potent cytotoxic activity against a broad spectrum of cancer cells. This activity is intrinsically linked to the presence of intracellular iron, which catalyzes the activation of this compound and unleashes a cascade of events culminating in cell death. This technical guide provides a comprehensive overview of the pivotal role of iron in this compound's cytotoxic mechanism, detailing the molecular interactions, consequent signaling pathways, and the experimental methodologies used to elucidate these processes. Quantitative data are summarized for comparative analysis, and key pathways and workflows are visualized to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction: The Iron-Dependent Activation of this compound
The cytotoxic potential of this compound is locked within its endoperoxide bridge, a unique 1,2,4-trioxane ring structure.[1][2] This bridge is the pharmacophore responsible for its therapeutic effects. However, in its native state, this compound is relatively inert. Its activation is a bio-reductive process critically dependent on the presence of ferrous iron (Fe²⁺).[1][2]
Cancer cells, with their rapid proliferation and high metabolic rate, often exhibit an increased demand for iron and possess a larger labile iron pool (LIP) compared to their non-malignant counterparts. This elevated intracellular iron concentration makes them selectively vulnerable to this compound's cytotoxic effects. The reaction between this compound and ferrous iron is thought to proceed via a Fenton-like reaction, leading to the cleavage of the endoperoxide bridge.[2] This cleavage generates a highly reactive burst of reactive oxygen species (ROS), including superoxide anions and hydroxyl radicals, as well as carbon-centered radicals.[1][2][3] These radicals are the primary executioners of cell death, indiscriminately damaging a wide array of cellular macromolecules, including lipids, proteins, and nucleic acids, thereby triggering multiple cell death pathways.[1][2][3]
Data Presentation: Quantitative Analysis of this compound's Cytotoxicity
The cytotoxic efficacy of this compound, quantified by the half-maximal inhibitory concentration (IC50), varies significantly across different cancer cell lines and is influenced by factors such as intracellular iron levels and exposure duration. The following tables summarize key quantitative data from various studies.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| HepG2 | Hepatocellular Carcinoma | 63.28 - 99.85 | 72 | [4] |
| Huh7 | Hepatocellular Carcinoma | 344.70 - 1099 | 72 | [4] |
| UWB1 | Ovarian Cancer | 26.91 | Not Specified | [5] |
| Caov-3 | Ovarian Cancer | 15.17 | Not Specified | [5] |
| OVCAR-3 | Ovarian Cancer | 4.67 | Not Specified | [5] |
| A375 | Melanoma | 24.13 | 24 | [6] |
| A375 | Melanoma | 6.6 | 96 | [6] |
| NHDF (Normal) | Normal Human Dermal Fibroblasts | 216.5 | 24 | [6] |
| NHDF (Normal) | Normal Human Dermal Fibroblasts | 125 | 96 | [6] |
| MCF-7 | Breast Cancer | 83.28 | 24 | [7] |
| 4T1 | Breast Cancer | 52.41 | 24 | [7] |
| Hep3B | Hepatocellular Carcinoma | ~100 | 72 | [8] |
| HuH7 | Hepatocellular Carcinoma | ~100 | 72 | [8] |
Table 2: Influence of Iron Modulation on this compound's Cytotoxicity
| Cell Line | Treatment | Observation | Reference |
| Head and Neck Cancer Cells | This compound + Holo-transferrin (Iron Source) | Increased cell death | [4] |
| Head and Neck Cancer Cells | This compound + Deferoxamine (Iron Chelator) | Decreased cell death | [4] |
| Pancreatic Cancer Cells | This compound + Holo-transferrin (Iron Source) | Potentiated cell death | [9] |
| Multiple Myeloma Cells | This compound + Deferoxamine (Iron Chelator) | Reversal of ART-induced cell death | [10] |
| Breast Cancer Cells | This compound + Lysosomal Iron Chelation | Blocked ART-induced programmed cell death | [11] |
| Breast Cancer Cells | This compound + Lysosomal Iron Loading | Enhanced cell death | [11] |
Signaling Pathways and Molecular Mechanisms
The iron-catalyzed generation of ROS by this compound initiates a complex network of signaling pathways, leading to various forms of programmed cell death. The two most prominent and well-documented pathways are ferroptosis and apoptosis.
Ferroptosis: An Iron-Dependent Form of Regulated Cell Death
Ferroptosis is a non-apoptotic form of cell death characterized by the iron-dependent accumulation of lipid peroxides. This compound is a potent inducer of ferroptosis. The mechanism involves several key steps:
-
Increased Labile Iron Pool (LIP): this compound promotes the lysosomal degradation of ferritin, the primary iron storage protein, through a process that can be autophagy-dependent (ferritinophagy) or independent.[3][12] This releases a surge of ferrous iron into the cytoplasm, expanding the LIP.
-
ROS Generation: The increased LIP reacts with this compound, leading to a massive generation of ROS.
-
Lipid Peroxidation: The excess ROS overwhelms the cell's antioxidant defenses, particularly the glutathione peroxidase 4 (GPX4) system. This leads to the unchecked peroxidation of polyunsaturated fatty acids in cellular membranes, a hallmark of ferroptosis.
-
Cell Death: The extensive membrane damage ultimately results in cell death.
Apoptosis: Programmed Cell Death
In addition to ferroptosis, this compound can also induce apoptosis, a more classical form of programmed cell death. The iron- and ROS-dependent apoptotic pathway often involves the mitochondria.
-
Lysosomal Membrane Permeabilization (LMP): The initial ROS burst can destabilize lysosomal membranes, leading to the release of lysosomal contents, including cathepsins, into the cytosol.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The released lysosomal factors and cytosolic ROS can trigger MOMP through the activation of pro-apoptotic proteins like Bax and Bak.
-
Caspase Activation: MOMP leads to the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then forms a complex with Apaf-1 and pro-caspase-9, known as the apoptosome, which activates caspase-9. Caspase-9, in turn, activates effector caspases like caspase-3, which execute the final stages of apoptosis by cleaving key cellular substrates.
Experimental Protocols
A variety of experimental techniques are employed to investigate the role of iron in this compound's cytotoxic activity. Below are detailed methodologies for key experiments.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.[13]
-
Treatment: Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, or 72 hours).[13] Include untreated cells as a control.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]
-
Formazan Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Detection (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound as required. Harvest both adherent and floating cells and wash them with cold PBS.[15]
-
Cell Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.[16]
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1-2 µL of Propidium Iodide (PI) solution (100 µg/mL).[16]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[17]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry.[17] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Intracellular ROS Detection (DCFH-DA Assay)
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that fluoresces upon oxidation by ROS.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a suitable plate or dish and treat with this compound.
-
DCFH-DA Loading: Add DCFH-DA to the cells at a final concentration of 10-20 µM and incubate for 30 minutes at 37°C in the dark.[11][18]
-
Washing: Wash the cells with PBS or serum-free medium to remove excess dye.
-
Analysis: Measure the fluorescence intensity using a fluorescence microscope, plate reader (excitation ~485 nm, emission ~530 nm), or flow cytometer.[1][11]
Labile Iron Pool (LIP) Measurement (Calcein-AM Assay)
Calcein-AM is a cell-permeable dye that is non-fluorescent when bound to iron. The LIP can be quantified by measuring the increase in fluorescence upon the addition of a strong iron chelator.
Protocol:
-
Cell Loading: Incubate cells with 0.05-0.25 µM Calcein-AM for 15-30 minutes at 37°C.[19]
-
Washing: Wash the cells with PBS to remove extracellular Calcein-AM.
-
Baseline Fluorescence Measurement: Measure the baseline fluorescence of the calcein-loaded cells.
-
Chelator Addition: Add a strong, cell-permeable iron chelator such as deferiprone or salicylaldehyde isonicotinoyl hydrazone (SIH) to the cells.[20]
-
Final Fluorescence Measurement: After a short incubation, measure the fluorescence again. The increase in fluorescence is proportional to the LIP.[21]
-
Analysis: The LIP is calculated based on the change in fluorescence intensity.
Western Blot Analysis for Ferroptosis Markers
This technique is used to detect changes in the expression levels of key proteins involved in ferroptosis.
Protocol:
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against ferroptosis markers such as GPX4, ACSL4, and ferritin.
-
Secondary Antibody and Detection: Incubate with an appropriate HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin or GAPDH.
Visualization of Experimental Workflows
Conclusion
The cytotoxic activity of this compound is inextricably linked to the presence of intracellular iron. This guide has detailed the iron-dependent activation of this compound, the subsequent generation of reactive oxygen species, and the induction of multiple cell death pathways, primarily ferroptosis and apoptosis. The provided quantitative data and experimental protocols offer a valuable resource for researchers and drug development professionals. A thorough understanding of this iron-centric mechanism is crucial for optimizing the therapeutic application of this compound in oncology, potentially through strategies that modulate intracellular iron levels to enhance its anti-cancer efficacy. Further research into the intricate signaling networks activated by the this compound-iron interaction will undoubtedly unveil new avenues for targeted cancer therapy.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Antimalarial Action of this compound Involves DNA Damage Mediated by Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces ER-derived-ROS-mediated cell death by disrupting labile iron pool and iron redistribution in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical Evaluation of this compound as an Antineoplastic Agent in Ovarian Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Antimalarial Drug this compound Mediates Selective Cytotoxicity by Upregulating HO-1 in Melanoma Cells [mdpi.com]
- 7. Artemisinin and Its Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. media.malariaworld.org [media.malariaworld.org]
- 9. Identification of this compound as a specific activator of ferroptosis in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound Activates Mitochondrial Apoptosis in Breast Cancer Cells via Iron-catalyzed Lysosomal Reactive Oxygen Species Production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] this compound inhibits ROS production and ameliorates mitochondrial damage through the SIRT1/FOXO3a/MnSOD pathway to alleviate heart failure | Semantic Scholar [semanticscholar.org]
- 13. oncoscience.us [oncoscience.us]
- 14. Antimalarial and anticancer properties of this compound and other artemisinins: current development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pre-clinical study of iron oxide nanoparticles fortified this compound for efficient targeting of malarial parasite - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 17. researchgate.net [researchgate.net]
- 18. Artemisinin-induced delayed hemolysis after administration of this compound and this compound-amodiaquine in malaria-free Wistar rats | Biomedical Research and Therapy [bmrat.org]
- 19. The Potential Mechanisms by which Artemisinin and Its Derivatives Induce Ferroptosis in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Oxidative Stress and Pathogenesis in Malaria - PMC [pmc.ncbi.nlm.nih.gov]
The Destabilizing Effect of Artesunate on Parasite Membranes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Artesunate, a cornerstone of modern antimalarial therapy, exerts its potent parasiticidal effects through a multifaceted mechanism initiated by the iron-mediated cleavage of its endoperoxide bridge. This activation, predominantly occurring within the heme-rich environment of the parasite's digestive vacuole, unleashes a torrent of reactive oxygen species (ROS). The subsequent oxidative stress cascade is a primary driver of parasite membrane instability, leading to a loss of structural integrity and function, ultimately culminating in parasite death. This technical guide provides an in-depth examination of this compound's impact on the membrane stability of Plasmodium falciparum, consolidating quantitative data on its effects, detailing key experimental protocols for investigation, and visualizing the underlying molecular pathways and experimental workflows.
Core Mechanism of Action: Heme-Activated Oxidative Assault
This compound's journey to becoming a potent antimalarial begins with its activation within the infected red blood cell. The parasite's vigorous digestion of host hemoglobin in its acidic digestive vacuole liberates large quantities of heme, which contains ferrous iron (Fe²⁺). This iron acts as a catalyst, cleaving the endoperoxide bridge of this compound and its active metabolite, dihydroartemisinin (DHA).[1] This cleavage generates highly reactive and unstable carbon-centered radicals and other reactive oxygen species (ROS).[2]
These ROS then indiscriminately attack a wide array of parasite biomolecules, with a pronounced impact on the parasite's cellular and organellar membranes.[3] The primary mechanisms of membrane destabilization include lipid peroxidation, protein alkylation, and disruption of membrane potential. This multi-pronged attack compromises the integrity of the parasite's plasma membrane, mitochondrial membranes, and the membrane of the digestive vacuole itself.
Quantitative Impact of this compound on Parasite Membrane Properties
The downstream effects of this compound-induced oxidative stress on the physical and electrochemical properties of parasite and infected erythrocyte membranes have been quantified through various experimental approaches.
Table 1: this compound's Effect on Infected Red Blood Cell (iRBC) Deformability
| Parameter | This compound Concentration | Incubation Time | Observation | Reference |
| iRBC Transit Velocity | 0.05 µg/ml | - | 50% decrease compared to untreated iRBCs | [1][4] |
| Uninfected RBC (uRBC) Transit Velocity | 0.05 µg/ml | - | ~10% reduction compared to untreated uRBCs | [1][4] |
| Mean Elastic Shear Modulus (iRBCs) | 0.05 µg/ml | 2, 4, and 6 hours | Mild but consistent increase | [4] |
| Mean Elastic Shear Modulus (uRBCs) | 0.05 µg/ml | 2, 4, and 6 hours | Mild but consistent increase | [4] |
Table 2: this compound-Induced Depolarization of Mitochondrial Membrane Potential (ΔΨm)
| Treatment | Concentration | Incubation Time | % of Cells with Low ΔΨm (JC-1 Monomers) | Reference |
| Untreated Control | - | 24 hours | 76% | [4] |
| This compound (ARS) | 10 nM | 24 hours | 81% | [4] |
| α/β Arteether (ART) | 10 nM | 24 hours | 90% | [4] |
Signaling Pathways and Mechanisms of Membrane Destabilization
The generation of ROS by activated this compound triggers a cascade of events that collectively undermine parasite membrane stability.
Figure 1: this compound activation and subsequent membrane damage cascade.
Detailed Experimental Protocols
Assessment of Mitochondrial Membrane Potential using JC-1 Dye
This protocol outlines the use of the cationic dye JC-1 to assess mitochondrial membrane potential (ΔΨm) in P. falciparum following this compound treatment. In healthy mitochondria with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or metabolically inactive mitochondria with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.
Materials:
-
P. falciparum-infected red blood cells (iRBCs)
-
Complete culture medium (e.g., RPMI-1640 with supplements)
-
This compound stock solution
-
JC-1 dye stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Parasite Culture and Drug Treatment:
-
Synchronize P. falciparum cultures to the desired stage (e.g., trophozoites).
-
Incubate iRBCs with varying concentrations of this compound (and a vehicle control) for the desired time period (e.g., 6 or 24 hours) under standard culture conditions.
-
-
JC-1 Staining:
-
Harvest the iRBCs by centrifugation and wash twice with PBS.
-
Resuspend the cell pellet in pre-warmed complete culture medium.
-
Add JC-1 dye to a final concentration of 2 µM.
-
Incubate for 15-30 minutes at 37°C in the dark.
-
-
Analysis:
-
Flow Cytometry:
-
Wash the stained cells twice with PBS.
-
Resuspend in PBS for analysis.
-
Acquire data on a flow cytometer equipped with lasers for detecting green (FITC channel, ~525 nm) and red (PE channel, ~590 nm) fluorescence.
-
Analyze the ratio of red to green fluorescence to determine the proportion of cells with depolarized mitochondria.
-
-
Fluorescence Microscopy:
-
Wash the stained cells as above and resuspend in a small volume of PBS.
-
Prepare a wet mount on a microscope slide.
-
Observe under a fluorescence microscope using appropriate filters for red and green fluorescence.
-
Capture images and quantify the fluorescence intensity of individual parasites.
-
-
Figure 2: Experimental workflow for the JC-1 mitochondrial membrane potential assay.
Measurement of Lipid Peroxidation via Thiobarbituric Acid Reactive Substances (TBARS) Assay
This assay quantifies malondialdehyde (MDA), a major end-product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) to form a colored complex that can be measured spectrophotometrically.
Materials:
-
iRBCs treated with this compound
-
Trichloroacetic acid (TCA) solution
-
Thiobarbituric acid (TBA) solution
-
MDA standard solution
-
Spectrophotometer
Procedure:
-
Sample Preparation:
-
Following drug treatment, wash iRBCs with PBS and lyse the cells.
-
Precipitate proteins from the lysate by adding TCA solution and centrifuging.
-
-
TBARS Reaction:
-
To the supernatant, add TBA solution.
-
Incubate the mixture at 95°C for 60 minutes to allow for the formation of the MDA-TBA adduct.
-
Cool the samples to room temperature.
-
-
Quantification:
-
Measure the absorbance of the samples and MDA standards at 532 nm using a spectrophotometer.
-
Calculate the concentration of MDA in the samples by comparing their absorbance to the standard curve.
-
Normalize the MDA concentration to the total protein content of the lysate.
-
Figure 3: Experimental workflow for the TBARS lipid peroxidation assay.
Quantification of Hemoglobin in the Parasite Digestive Vacuole
This protocol describes the isolation of the parasite's digestive vacuole and the subsequent quantification of undigested hemoglobin.
Materials:
-
Trophozoite-stage iRBCs
-
Saponin solution
-
Differential centrifugation equipment
-
Spectrophotometer
-
Drabkin's reagent (for cyanmethemoglobin method)
Procedure:
-
Isolation of Digestive Vacuoles:
-
Lyse this compound-treated and control iRBCs with a saponin solution to release the parasites.
-
Homogenize the isolated parasites to release their organelles.
-
Isolate the digestive vacuoles through a series of differential centrifugation steps.
-
-
Hemoglobin Quantification:
-
Lyse the isolated digestive vacuoles to release their contents, including undigested hemoglobin.
-
Quantify the hemoglobin concentration using a spectrophotometric method, such as the cyanmethemoglobin method, where hemoglobin is converted to a stable colored compound and its absorbance is measured.
-
Figure 4: Workflow for quantifying hemoglobin in the parasite digestive vacuole.
Conclusion
This compound's efficacy is inextricably linked to its ability to induce overwhelming oxidative stress, leading to profound destabilization of parasite membranes. The quantitative data and experimental protocols presented in this guide provide a framework for researchers to further investigate these critical aspects of this compound's mechanism of action. A deeper understanding of how this compound compromises parasite membrane integrity will be invaluable for the development of novel antimalarial strategies and for monitoring and overcoming potential resistance mechanisms. The visualization of the signaling pathways and experimental workflows offers a clear and concise overview for both educational and research purposes.
References
- 1. Artemisinin activity against Plasmodium falciparum requires hemoglobin uptake and digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. article.imrpress.com [article.imrpress.com]
- 4. Effect of artemisinin on lipid peroxidation and fluidity of the erythrocyte membrane in malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Vitro Efficacy of Artesunate on Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Artesunate (ART), a semi-synthetic derivative of artemisinin, is a well-established antimalarial drug.[1][2] Emerging evidence has highlighted its potent anti-cancer properties across a wide range of malignancies, including ovarian, pancreatic, liver, colon, and lung cancers, as well as melanoma and leukemia.[1][3][4][5][6] this compound exerts its cytotoxic effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).[5][7][8] This document provides detailed protocols for the in vitro evaluation of this compound's anti-cancer effects on various cancer cell lines.
Data Presentation
Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in different cancer cell lines as reported in various studies.
| Cancer Type | Cell Line(s) | IC50 Value(s) | Treatment Duration | Reference(s) |
| Ovarian Cancer | UWB1 | 26.91 µM | Not Specified | [3] |
| Ovarian Cancer | Caov-3 | 15.17 µM | Not Specified | [3] |
| Ovarian Cancer | OVCAR-3 | 4.67 µM | Not Specified | [3] |
| Pancreatic Cancer | Panc-1 | 26.76 µmol/l | Not Specified | [1] |
| Pancreatic Cancer | BxPC-3 | 279.3 µmol/l | Not Specified | [1] |
| Pancreatic Cancer | CFPAC-1 | 142.8 µmol/l | Not Specified | [1] |
| Liver Cancer | HepG2 | 63.28 - 99.85 µM | 72 h | [4] |
| Liver Cancer | Huh7 | 344.70 - 1,099 µM | 72 h | [4] |
| Leukemia | J16, J-Jhan | <5 µM | 72 h | [8] |
| Small Cell Lung Carcinoma | H69 | <5 µM | 72 h | [8] |
| Skin Melanoma | SK-Mel-28 | 94 µM | 72 h | [8] |
| Non-Small Cell Lung Cancer | A549 | 28.8 µg/ml | Not Specified | [9] |
| Non-Small Cell Lung Cancer | H1299 | 27.2 µg/ml | Not Specified | [9] |
| Cervical Cancer | SiHa | 26.32 µg/ml | 24 h | [10] |
Note: IC50 values can vary depending on the assay conditions, cell line passage number, and other experimental factors.
Experimental Protocols
Preparation of this compound Stock Solution
This compound is sparingly soluble in aqueous solutions. Proper preparation of a stock solution is critical for experimental reproducibility.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) or 0.05 g/ml sodium bicarbonate[11]
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a stock solution of this compound by dissolving it in DMSO or 0.05 g/ml sodium bicarbonate.[11] For example, to prepare a 200 mM stock solution in DMSO, dissolve the appropriate amount of this compound powder in DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C. Avoid repeated freeze-thaw cycles.
-
On the day of the experiment, thaw an aliquot and dilute it to the desired final concentrations in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%).
Cell Viability Assay (MTT/MTS Assay)
This protocol determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well microplates (white-walled for luminescence-based assays, clear-walled for colorimetric assays)[3]
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl for MTT)[12]
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 3,000 to 5,000 cells per well in 100 µL of complete growth media.[3]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell adherence.[3]
-
Prepare serial dilutions of this compound in the cell culture medium from the stock solution.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing various concentrations of this compound. Include wells with medium and DMSO (vehicle control) and wells with medium only (untreated control).
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).[4][13]
-
At the end of the incubation period, add 10-20 µL of MTT or MTS reagent to each well and incubate for an additional 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.[12]
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.[13]
-
Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).[3]
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Treat the cells with the desired concentrations of this compound for the specified duration (e.g., 48 or 72 hours).[7][13]
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.[13]
-
Resuspend the cell pellet in 1X binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.[14]
-
Incubate the cells in the dark at room temperature for 15 minutes.[12][13]
-
Analyze the stained cells using a flow cytometer within one hour of staining.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
Cancer cell lines
-
6-well plates or culture flasks
-
This compound stock solution
-
PBS
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
Protocol:
-
Seed cells and treat with this compound as described for the apoptosis assay. Treatment durations of 24 or 48 hours are common.[3]
-
Harvest the cells by trypsinization and centrifugation.
-
Wash the cells once with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours or overnight.[3]
-
After fixation, wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A and incubate in the dark at room temperature for 30 minutes.[15]
-
Analyze the stained cells by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12]
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for in vitro this compound treatment.
This compound-Induced Signaling Pathways in Cancer Cells
Caption: Key signaling pathways modulated by this compound in cancer cells.
References
- 1. This compound induces oncosis-like cell death in vitro and has antitumor activity against pancreatic cancer xenografts in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits melanoma progression in vitro via suppressing STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical Evaluation of this compound as an Antineoplastic Agent in Ovarian Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Anti-tumor mechanism of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Effects of this compound on Cytokinesis and G2/M Cell Cycle Progression of Tumour Cells and Budding Yeast | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
- 9. Effects of this compound on the malignant biological behaviors of non-small cell lung cancer in human and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. This compound inhibits growth and induces apoptosis in human osteosarcoma HOS cell line in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. This compound inhibits the growth and induces apoptosis of human gastric cancer cells by downregulating COX-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. Antitumour effects of this compound via cell cycle checkpoint controls in human oesophageal squamous carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Artesunate Administration in Animal Models of Malaria
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of artesunate in various animal models of malaria. The information is compiled from peer-reviewed scientific literature to guide researchers in designing and executing preclinical efficacy studies.
Introduction
This compound, a semi-synthetic derivative of artemisinin, is a cornerstone of modern malaria treatment, recommended by the World Health Organization (WHO) as a first-line therapy for severe malaria.[1][2][3] Its rapid parasite clearance makes it a critical component of artemisinin-based combination therapies (ACTs).[4] Preclinical evaluation of new antimalarial drugs and treatment strategies often involves the use of animal models, where this compound serves as a standard comparator. These notes provide detailed methodologies for the administration of this compound in such models, focusing on murine models which are most commonly used.
Data Presentation: Efficacy of this compound in Murine Malaria Models
The following tables summarize the quantitative data on the efficacy of this compound administered through different routes in mouse models of malaria, primarily using Plasmodium berghei.
Table 1: Efficacy of Intraperitoneal (i.p.) this compound Administration in Mice
| Animal Model | Plasmodium Species | This compound Dose (mg/kg) | Dosing Regimen | Key Efficacy Outcomes | Reference(s) |
| Swiss Albino Mice | P. berghei | 5, 10, 20 | Daily for 4 days | 50.98%, 89.76%, and 100% parasite inhibition, respectively. | [5] |
| C57BL/6 Mice | P. berghei ANKA | 32 | Once daily for 5 days | 43% survival in late-stage cerebral malaria; recrudescence observed. | [6][7][8] |
| C57BL/6 Mice | P. berghei ANKA | 64 | Once daily for 5 days | Cleared parasites in 48h, but recrudescence was observed. | [8] |
Table 2: Efficacy of Oral (p.o.) this compound Administration in Mice
| Animal Model | Plasmodium Species | This compound Dose (mg/kg) | Dosing Regimen | Key Efficacy Outcomes | Reference(s) |
| Swiss Albino Mice | P. vinckei | 4, 50 | Not specified | Noticeable chemosuppression; parasite recrudescence observed. | [9] |
| BALB/c Mice | P. berghei ANKA | 50 | Daily for 7 days | Minimum for curative monotherapy (0% recrudescence). | [10] |
| Swiss Albino Mice | P. berghei | 100 (monotherapy) | Single dose | 86.9% survival at day 7, 78.9% at day 15, 1.8% at day 30. | [4] |
| Swiss Albino Mice | P. berghei | 100 (with Mefloquine) | Single dose | 94.4% survival at day 7, 88.9% at day 15, 14.9% at day 30. | [4] |
Table 3: Efficacy of Intravenous (i.v.) this compound Administration
| Animal Model | Species | This compound Dose (mg/kg) | Dosing Regimen | Key Efficacy Outcomes | Reference(s) |
| Human | P. falciparum | 2.4 | 0, 12, 24h, then daily | WHO recommended dose for severe malaria. | [3][11] |
| Human | P. falciparum | 2 (bolus) | Single dose | Rapid parasite clearance (PCT50 ~6.5h). | [12] |
Note: Data on intravenous administration in murine models for efficacy studies is less common in the provided search results, with human clinical data being more prominent for this route.
Experimental Protocols
The following are detailed protocols for key experiments involving this compound administration in murine malaria models.
Protocol 1: General Procedure for Plasmodium berghei Infection in Mice
This protocol outlines the standard procedure for infecting mice with P. berghei to establish a malaria model.
-
Animal Model: Use susceptible mouse strains such as Swiss albino, BALB/c, or C57BL/6.[9][10]
-
Parasite Strain: Plasmodium berghei (common strains include ANKA for cerebral malaria models and N for non-cerebral models).
-
Inoculum Preparation:
-
Obtain blood from a donor mouse with a rising parasitemia of 5-10%.
-
Collect blood via cardiac puncture or tail bleed into a tube containing an anticoagulant (e.g., heparin or EDTA).
-
Dilute the infected blood with a suitable sterile medium (e.g., Alsever's solution, saline, or RPMI-1640) to achieve the desired parasite concentration. A standard inoculum is 1x107 parasitized red blood cells in 0.2 mL.
-
-
Infection:
-
Inject each experimental mouse intraperitoneally (i.p.) or intravenously (i.v.) with 0.2 mL of the prepared inoculum.
-
-
Monitoring Parasitemia:
-
Beginning 3-4 days post-infection, prepare thin blood smears from a tail snip.
-
Stain the smears with Giemsa stain.
-
Determine the percentage of parasitized red blood cells by counting under a microscope with an oil immersion lens.
-
Protocol 2: Preparation and Administration of this compound
This protocol details the preparation and administration of this compound for in vivo studies.
Materials:
-
This compound powder
-
Solvents:
-
Sterile syringes and needles
-
Oral gavage needles
Preparation of this compound Solution:
-
For Intraperitoneal (i.p.) Administration:
-
Weigh the required amount of this compound powder.
-
Dissolve the powder first in 10% of the final volume with DMSO.
-
Add the remaining 90% of the volume with sterile saline and mix thoroughly to create a suspension.[6]
-
Prepare fresh on the day of use.
-
-
For Oral (p.o.) Administration:
-
Weigh the required amount of this compound powder.
-
Suspend the powder in a 0.5% methylcellulose solution to the desired final concentration.[13]
-
Vortex thoroughly before each administration to ensure a uniform suspension.
-
-
For Intravenous (i.v.) Administration (based on human protocols):
Administration:
-
Intraperitoneal (i.p.): Inject the prepared this compound solution into the peritoneal cavity of the mouse using an appropriate gauge needle.
-
Oral (p.o.): Administer the suspension directly into the stomach using a ball-tipped gavage needle.
-
Intravenous (i.v.): Slowly inject the solution into a lateral tail vein over 1-2 minutes.[14]
Protocol 3: Efficacy Assessment (4-Day Suppressive Test)
This is a standard method to evaluate the schizonticidal activity of antimalarial compounds.
-
Infection: Infect mice with P. berghei as described in Protocol 1.
-
Treatment Initiation: Begin treatment 2-4 hours post-infection (Day 0).
-
Dosing: Administer this compound at various doses once daily for four consecutive days (Day 0 to Day 3). Include a negative control group (vehicle only) and a positive control group (e.g., chloroquine).
-
Parasitemia Monitoring: On Day 4, collect tail blood and prepare thin smears.
-
Data Analysis:
-
Calculate the average parasitemia for each treatment group and the negative control group.
-
Determine the percentage of parasite suppression using the following formula:
-
The ED50 (effective dose that suppresses parasitemia by 50%) can be calculated from the dose-response curve.[5]
-
Protocol 4: Rescue Treatment in Experimental Cerebral Malaria (ECM)
This protocol is used to assess the efficacy of drugs in a model of severe malaria.
-
Animal Model: Use a susceptible mouse strain for ECM, such as C57BL/6, infected with P. berghei ANKA.
-
Infection: Infect mice as per Protocol 1.
-
Disease Monitoring: Monitor mice daily for signs of neurological involvement (e.g., ataxia, paralysis, convulsions) and a drop in body temperature, typically occurring between days 6-10 post-infection.
-
Treatment Initiation: Administer this compound only to mice that have developed clear signs of late-stage ECM.[6][7]
-
Dosing: Administer this compound (e.g., 32 mg/kg, i.p.) once daily for a specified period (e.g., 5 days).[6][7]
-
Outcome Measures:
Visualizations
The following diagrams illustrate common experimental workflows.
Caption: Workflow for a 4-day suppressive test to evaluate this compound efficacy.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Recent Advances in the Therapeutic Efficacy of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: The Best Drug in the Treatment of Severe and Complicated Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Efficacy of this compound-mefloquine combination therapy on survival in Plasmodium berghei-infected mice: a time-to-event analysis [frontiersin.org]
- 5. Effect of Allicin and this compound Combination Treatment on Experimental Mice Infected with Plasmodium berghei - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Artemether and this compound Show the Highest Efficacies in Rescuing Mice with Late-Stage Cerebral Malaria and Rapidly Decrease Leukocyte Accumulation in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Artemether and this compound show the highest efficacies in rescuing mice with late-stage cerebral malaria and rapidly decrease leukocyte accumulation in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. Impact of Extended Duration of this compound Treatment on Parasitological Outcome in a Cytocidal Murine Malaria Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Severe Malaria Treatment | Severe Malaria Observatory [severemalaria.org]
- 12. A pharmacokinetic and pharmacodynamic study of intravenous vs oral this compound in uncomplicated falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. General Pharmacology of this compound, a Commonly used Antimalarial Drug:Effects on Central Nervous, Cardiovascular, and Respiratory System - PMC [pmc.ncbi.nlm.nih.gov]
- 14. stacks.cdc.gov [stacks.cdc.gov]
- 15. This compound injectable | MSF Medical Guidelines [medicalguidelines.msf.org]
Intravenous Artesunate preparation and administration guidelines
Application Notes and Protocols for Intravenous Artesunate
These guidelines are intended for researchers, scientists, and drug development professionals working with intravenous this compound for the treatment of severe malaria.
Introduction
Intravenous (IV) this compound is the World Health Organization (WHO) recommended first-line treatment for severe malaria in both adults and children[1][2]. It is an artemisinin derivative that demonstrates rapid parasite clearance[2][3]. Due to its poor stability in aqueous solutions, this compound requires reconstitution immediately before administration[2][4]. This document provides detailed protocols for the preparation and administration of two common formulations of injectable this compound.
Product Formulations
Two primary formulations of injectable this compound are available:
-
Conventional Two-Step Formulation: This formulation requires a two-step reconstitution process. The this compound powder is first reconstituted with sodium bicarbonate, and then further diluted with a saline solution[1].
-
One-Step Arginine-Based Formulation: A newer formulation that simplifies the preparation process by requiring only a single reconstitution step with an arginine/sodium bicarbonate solvent[1].
It is crucial to identify the specific product formulation being used to ensure correct preparation and administration[1].
Experimental Protocols
Protocol 1: Preparation and Administration of Conventional Two-Step Intravenous this compound
This protocol outlines the standard procedure for the preparation and administration of the conventional two-step formulation of intravenous this compound.
Materials:
-
Ampoule of 0.9% sodium chloride (e.g., 5 mL for IV)[5][6][7]
-
Sterile syringes and needles
-
Filter needle (recommended for drawing from glass ampoules)[8]
-
Alcohol swabs
Procedure:
Step 1: Reconstitution
-
Inspect the this compound vial and diluent ampoules to ensure they are intact and the contents are sterile.
-
Aseptically open the ampoule of 5% sodium bicarbonate.
-
Using a sterile syringe, withdraw the entire contents of the sodium bicarbonate ampoule (1 mL)[5][6][7][9].
-
Inject the sodium bicarbonate into the vial containing the this compound powder[5][6][7][9].
-
Shake the vial gently for several minutes until the powder is completely dissolved and the solution is clear[5][6][9]. The solution may initially appear cloudy before clearing[2][10]. If the solution remains cloudy or a precipitate is present, it must be discarded[5][9].
-
The reconstituted solution must be used within one hour of preparation[2][5][9].
Step 2: Dilution for Intravenous Administration
-
Aseptically open the ampoule of 0.9% sodium chloride.
-
Using a sterile syringe, withdraw 5 mL of 0.9% sodium chloride[5][6][7].
-
Inject the 5 mL of sodium chloride into the vial containing the reconstituted this compound solution[5][6][7].
-
Mix the solution well, ensuring it remains clear[5]. The final volume will be 6 mL, with an this compound concentration of 10 mg/mL[5][6][7].
Step 3: Administration
-
The recommended dosage for adults and children is 2.4 mg/kg body weight[5][7][9][11][12]. For children weighing less than 20 kg, a higher dose of 3.0 mg/kg may be recommended[7][13].
-
Administer the required dose as a slow intravenous bolus injection over 1 to 2 minutes[5][8][9][10][11].
-
Doses are typically administered at 0, 12, and 24 hours, and then once daily until the patient can tolerate oral antimalarial therapy[5][6][9][11][12].
-
Intravenous this compound should be administered for a minimum of 24 hours (three doses)[5][6][9].
Patient Monitoring:
-
Monitor blood pressure, heart rate, and respiratory rate[5].
-
Observe for signs of hypersensitivity reactions[5].
-
Monitor hemoglobin levels for evidence of delayed hemolytic anemia for up to 4 weeks after treatment[5][10].
Protocol 2: Preparation and Administration of One-Step Arginine-Based Intravenous this compound
This protocol describes the simplified procedure for the newer, one-step arginine-based formulation.
Materials:
-
Vial of this compound powder for injection (e.g., 180 mg)
-
Ampoule of arginine/sodium bicarbonate solvent (e.g., 9 mL)[13]
-
Sterile syringes and needles
-
Alcohol swabs
Procedure:
Step 1: Reconstitution
-
Determine the required number of vials based on the patient's weight and the recommended dosage.
-
Aseptically open the ampoule of the supplied arginine/sodium bicarbonate solvent.
-
Using a sterile syringe, withdraw the entire contents of the solvent ampoule and inject it into the vial containing the this compound powder[13].
-
Shake the vial until the powder is completely dissolved and the solution is clear. This may take several minutes. Discard the solution if it appears cloudy or contains a precipitate[13].
-
The final reconstituted solution will contain 20 mg of this compound per mL[1][13].
-
The reconstituted solution should be used within one hour[13].
Step 2: Administration
-
The recommended dosage for adults and children weighing 20 kg or more is 2.4 mg/kg. For children weighing less than 20 kg, the recommended dose is 3.0 mg/kg[13].
-
Administer the calculated dose as a slow intravenous bolus injection over 1 to 2 minutes[13].
-
The dosing schedule is the same as the conventional formulation: at 0, 12, and 24 hours, followed by once daily until oral therapy is tolerated[13].
Data Presentation
Table 1: Reconstitution and Dilution Parameters for Intravenous this compound Formulations
| Parameter | Conventional Two-Step Formulation | One-Step Arginine-Based Formulation |
| This compound Powder per Vial | 60 mg[5][6][7] | 180 mg[13] |
| Reconstitution Solvent | 1 mL of 5% Sodium Bicarbonate[5][6][7][9] | 9 mL of Arginine/Sodium Bicarbonate[13] |
| Diluent for IV use | 5 mL of 0.9% Sodium Chloride[5][6][7] | Not Applicable |
| Final Volume for IV use | 6 mL[5][6][7] | 9 mL[13] |
| Final Concentration for IV use | 10 mg/mL[5][6][7] | 20 mg/mL[1][13] |
Table 2: Dosing and Administration Guidelines for Intravenous this compound
| Parameter | Guideline |
| Dosage | |
| Adults and Children (≥20 kg) | 2.4 mg/kg per dose[5][7][9][11][12][13] |
| Children (<20 kg) | 3.0 mg/kg per dose[7][13] |
| Dosing Schedule | |
| Initial Doses | 0, 12, and 24 hours[5][6][9][11][12][13] |
| Subsequent Doses | Once daily until oral therapy is tolerated[5][6][9][11][13] |
| Minimum Duration | 24 hours (3 doses)[5][6][9] |
| Administration | |
| Route | Intravenous (slow bolus)[5][7][11] |
| Administration Time | 1 to 2 minutes[5][8][9][10][11] |
Table 3: Stability of Reconstituted this compound
| Condition | Stability |
| Reconstituted Solution (Conventional) | Must be used within 1 hour[2][5][9] |
| Reconstituted Solution (Arginine-based) | Must be used within 1 hour[13] |
| In 0.9% Sodium Chloride at 9°C | 130 hours[3] |
| In 0.9% Sodium Chloride at 23°C | 10.6 hours[3] |
| In 0.9% Sodium Chloride at 30°C | Approximately 4 hours[3] |
| In 0.9% Sodium Chloride at 36.5°C | 1.6 hours[3] |
Visualizations
Caption: Workflow for the preparation and administration of conventional two-step intravenous this compound.
References
- 1. Injectable this compound Tools & Training | Severe Malaria Observatory [severemalaria.org]
- 2. mmv.org [mmv.org]
- 3. Chemical stability of this compound injection and proposal for its administration by intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C19H28O8 | CID 6917864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound Intravenous for Adults | Medinfo Galway [medinfogalway.ie]
- 6. This compound injectable | MSF Medical Guidelines [medicalguidelines.msf.org]
- 7. mmv.org [mmv.org]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. nafdac.gov.ng [nafdac.gov.ng]
- 10. kemh.health.wa.gov.au [kemh.health.wa.gov.au]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Treatment of Severe Malaria | Malaria | CDC [cdc.gov]
- 13. extranet.who.int [extranet.who.int]
Application Notes and Protocols: Assessing Cell Viability after Artesunate Treatment using MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Artesunate, a derivative of artemisinin, is a well-established antimalarial agent.[1][2] Beyond its use in treating malaria, this compound has demonstrated significant potential as an anticancer agent, attributed to its ability to induce cell cycle arrest, apoptosis, and other forms of cell death in various cancer cell lines.[3][4] A crucial aspect of evaluating the cytotoxic effects of this compound is the accurate assessment of cell viability following treatment. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive colorimetric method for this purpose.[5][6]
This document provides detailed application notes and protocols for assessing cell viability after this compound treatment using the MTT assay. It is intended for researchers, scientists, and professionals involved in drug development and cancer research.
Principle of the MTT Assay
The MTT assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT to a purple formazan product.[5][7][8] This reduction is primarily carried out by mitochondrial succinate dehydrogenase enzymes.[7][9] The resulting insoluble formazan crystals are then dissolved in a solubilization solution, and the absorbance of the solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.[5][7]
This compound's Mechanism of Action on Cell Viability
This compound exerts its cytotoxic effects through a multi-faceted mechanism. A primary mode of action involves the generation of reactive oxygen species (ROS) due to the cleavage of its endoperoxide bridge, which is activated by intracellular heme.[10] This oxidative stress can damage cellular components, including proteins and membranes, leading to cell death.[10] Furthermore, this compound has been shown to interfere with several critical signaling pathways that regulate cell proliferation, survival, and apoptosis.[1][3]
Experimental Protocols
Materials
-
This compound (ensure high purity)
-
Cell line of interest (e.g., cancer cell line)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder
-
MTT solvent (e.g., sterile PBS or serum-free medium)
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO), acidified isopropanol)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
-
Humidified incubator (37°C, 5% CO2)
Preparation of Reagents
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO). Store aliquots at -20°C. Note: The final concentration of the solvent in the cell culture should be non-toxic (typically <0.5%).
-
MTT Solution (5 mg/mL): Dissolve MTT powder in sterile PBS or serum-free medium to a final concentration of 5 mg/mL.[5] Vortex to ensure complete dissolution. Filter-sterilize the solution and store it protected from light at 4°C for short-term use or at -20°C for long-term storage.[5]
-
Solubilization Solution: Use a suitable solvent to dissolve the formazan crystals. Common choices include:
-
Dimethyl sulfoxide (DMSO)[11]
-
Acidified isopropanol (e.g., 0.04 N HCl in isopropanol)
-
Experimental Workflow Diagram
Caption: A flowchart of the MTT assay experimental workflow.
Step-by-Step Protocol
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at an optimal density. This should be determined empirically for each cell line but typically ranges from 5,000 to 10,000 cells per well in a final volume of 100 µL of complete medium.[12]
-
Include wells for a negative control (cells with medium only) and a blank control (medium only, no cells).
-
-
Cell Adherence:
-
Incubate the plate in a humidified incubator at 37°C with 5% CO2 for 24 hours to allow the cells to attach.[12]
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the desired concentrations of this compound.
-
For the negative control wells, add 100 µL of medium containing the same concentration of the solvent (e.g., DMSO) used for the highest this compound concentration.
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.[12]
-
-
MTT Addition:
-
Formazan Formation:
-
Incubate the plate for 2-4 hours at 37°C with 5% CO2.[13] During this time, viable cells will metabolize the MTT into purple formazan crystals.
-
-
Solubilization of Formazan:
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[7] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Presentation and Analysis
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Raw Absorbance Values (570 nm)
| This compound Conc. (µM) | Replicate 1 | Replicate 2 | Replicate 3 | Mean Absorbance | Std. Deviation |
| 0 (Control) | 1.254 | 1.289 | 1.267 | 1.270 | 0.018 |
| 1 | 1.102 | 1.125 | 1.118 | 1.115 | 0.012 |
| 5 | 0.856 | 0.879 | 0.863 | 0.866 | 0.012 |
| 10 | 0.621 | 0.645 | 0.633 | 0.633 | 0.012 |
| 25 | 0.315 | 0.328 | 0.320 | 0.321 | 0.007 |
| 50 | 0.158 | 0.165 | 0.161 | 0.161 | 0.004 |
| Blank | 0.052 | 0.055 | 0.053 | 0.053 | 0.002 |
Data Analysis
-
Correct for Blank: Subtract the mean absorbance of the blank wells from all other mean absorbance values.
-
Calculate Percentage Cell Viability: The percentage of cell viability can be calculated using the following formula[5]:
% Cell Viability = (Mean absorbance of treated cells / Mean absorbance of control cells) x 100% [5]
Table 2: Calculated Cell Viability
| This compound Conc. (µM) | Mean Corrected Absorbance | % Cell Viability |
| 0 (Control) | 1.217 | 100.0% |
| 1 | 1.062 | 87.3% |
| 5 | 0.813 | 66.8% |
| 10 | 0.580 | 47.7% |
| 25 | 0.268 | 22.0% |
| 50 | 0.108 | 8.9% |
From this data, you can plot a dose-response curve and calculate the IC50 value (the concentration of this compound that inhibits 50% of cell viability).
Signaling Pathways Affected by this compound
This compound has been reported to modulate several key signaling pathways involved in cell survival and proliferation. Understanding these pathways provides a deeper insight into its mechanism of action.
Caption: Key signaling pathways affected by this compound.
This compound has been shown to inhibit pro-survival signaling pathways such as the PI3K/Akt/mTOR, NF-κB, and JAK/STAT pathways.[1][2][14][15] Inhibition of these pathways, coupled with the induction of oxidative stress, contributes to the observed decrease in cell viability, proliferation, and induction of apoptosis and autophagy.[3][16]
Conclusion
The MTT assay is a robust and reliable method for assessing the cytotoxic effects of this compound on various cell lines. By following the detailed protocols and data analysis procedures outlined in these application notes, researchers can obtain accurate and reproducible data on cell viability. Understanding the underlying signaling pathways modulated by this compound provides a comprehensive picture of its mechanism of action and supports its further development as a potential therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of this compound in autoimmune diseases and signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Therapeutic Efficacy of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. MTT Assay of Cell Numbers after Drug/Toxin Treatment [bio-protocol.org]
- 7. MTT Assay | AAT Bioquest [aatbio.com]
- 8. PRINCIPLES AND APPLICATIONS OF CELL VIABILITY ASSAY (MTT ASSAY) | PPTX [slideshare.net]
- 9. MTT assay overview | Abcam [abcam.com]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
- 11. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT Assay of Cell Numbers after Drug/Toxin Treatment [bio-protocol.org]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. malariaworld.org [malariaworld.org]
- 15. This compound regulates the proliferation and differentiation of neural stem cells by activating the JAK‑2/STAT‑3 signaling pathway in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by Artesunate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Artesunate (ART), a semi-synthetic derivative of artemisinin, is a well-established antimalarial drug.[1] Emerging evidence has demonstrated its potent anticancer activities, including the induction of apoptosis in a wide range of cancer cell lines.[2][3][4] Flow cytometry is an indispensable tool for the quantitative analysis of apoptosis, providing rapid and precise measurements of cellular changes associated with this programmed cell death process. These application notes provide a comprehensive overview and detailed protocols for analyzing this compound-induced apoptosis using flow cytometry.
Mechanism of this compound-Induced Apoptosis
This compound has been shown to induce apoptosis through multiple mechanisms, primarily involving the intrinsic mitochondrial pathway.[2][3] Key events in this compound-induced apoptosis include:
-
Generation of Reactive Oxygen Species (ROS): The cleavage of the endoperoxide bridge in the this compound molecule generates ROS, which is a critical trigger for apoptosis in many cancer cells.[1][2] However, some studies suggest that in certain cell types, this compound can induce apoptosis independently of ROS.[5]
-
Mitochondrial Dysfunction: this compound can lead to a loss of mitochondrial membrane potential (ΔΨm).[3][6] This disruption of mitochondrial integrity is a pivotal step in the intrinsic apoptotic pathway.[3]
-
Regulation of Bcl-2 Family Proteins: this compound treatment has been shown to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2.[3][6][7] This shift in the Bax/Bcl-2 ratio promotes the permeabilization of the mitochondrial outer membrane.
-
Caspase Activation: The release of cytochrome c from the mitochondria into the cytosol initiates the activation of a cascade of caspases, including caspase-9 and the executioner caspase-3.[2][3] Activated caspase-3 is responsible for cleaving various cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.
-
Involvement of Other Signaling Pathways: Studies have also implicated the inhibition of signaling pathways like PI3K/Akt and MEK/ERK in this compound-induced apoptosis.[8] Additionally, this compound has been shown to induce other forms of cell death, such as autophagy and ferroptosis, which can interact with the apoptotic process.[4][9]
Quantitative Analysis of this compound-Induced Apoptosis
Flow cytometry allows for the precise quantification of apoptotic cells following this compound treatment. The following tables summarize data from various studies on different cancer cell lines, demonstrating the dose- and time-dependent effects of this compound.
Table 1: Dose-Dependent Induction of Apoptosis by this compound
| Cell Line | This compound Concentration | Treatment Duration | Percentage of Apoptotic Cells (%) | Reference |
| HGC-27 (Gastric Cancer) | 0 mg/L | 48 hours | 12.3 ± 2.1 | [3] |
| 20 mg/L | 48 hours | Increased | [3] | |
| 40 mg/L | 48 hours | Increased | [3] | |
| 80 mg/L | 48 hours | 35.4 ± 2.8 | [3] | |
| HCT116 (Colon Cancer) | 2 µg/ml | 48 hours | 22.7 (Early Apoptosis) | [4][7] |
| 4 µg/ml | 48 hours | 33.8 (Early Apoptosis) | [4][7] | |
| SiHa (Cervical Cancer) | 15 µg/ml | 24 hours | Significantly Increased | [6] |
| 30 µg/ml | 24 hours | Significantly Increased | [6] | |
| 100 µg/ml | 24 hours | Significantly Increased | [6] | |
| 15 µg/ml | 48 hours | Significantly Increased | [6] | |
| 30 µg/ml | 48 hours | Significantly Increased | [6] | |
| 100 µg/ml | 48 hours | Significantly Increased | [6] | |
| Leukemic T-cells (Jurkat) | 4 µg/ml | 48 hours | Apoptosis Induced | [2] |
| Acute Myeloid Leukaemia (U937, MOLM-13) | Indicated concentrations | 48 hours | Apoptosis Identified | [10] |
Table 2: Time-Dependent Induction of Apoptosis by this compound
| Cell Line | This compound Concentration | Treatment Duration | Effect | Reference |
| HGC-27 (Gastric Cancer) | Various | Time-dependent | Inhibition of proliferation | [3] |
| SiHa (Cervical Cancer) | 15, 30, 100 µg/ml | 24 and 48 hours | Dose- and time-dependent increase in apoptosis | [6] |
Experimental Protocols
Protocol 1: Detection of Apoptosis using Annexin V and Propidium Iodide (PI) Staining
This is the most common method for detecting apoptosis by flow cytometry. Annexin V binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid intercalator that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.
Materials:
-
This compound (to be dissolved in an appropriate solvent, e.g., DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorochrome conjugates)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow cells to adhere overnight (for adherent cells).
-
Treat cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time periods (e.g., 24, 48 hours).
-
-
Cell Harvesting:
-
Adherent cells: Gently detach the cells using trypsin-EDTA. Neutralize trypsin with complete medium and collect the cells. Also, collect the supernatant from each well as it may contain apoptotic cells that have detached.
-
Suspension cells: Collect the cells directly from the culture plates.
-
Centrifuge the cell suspension at 300-400 x g for 5 minutes.
-
-
Washing:
-
Discard the supernatant and wash the cells twice with ice-cold PBS.
-
Centrifuge at 300-400 x g for 5 minutes after each wash.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[11]
-
Add 5 µL of Annexin V-FITC to the cell suspension.[11]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[12]
-
Add 5 µL of PI staining solution.[11]
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.[12]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible (preferably within 1 hour).[12]
-
Set up appropriate compensation and gates using unstained, Annexin V-FITC only, and PI only stained cells.
-
Collect data for at least 10,000 events per sample.
-
The cell populations will be distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
-
Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm)
A decrease in ΔΨm is an early indicator of apoptosis. Dyes such as JC-1, Rhodamine 123, or TMRE can be used to measure changes in mitochondrial membrane potential.
Materials:
-
This compound-treated and control cells
-
PBS
-
Rhodamine 123 (or other suitable dye)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest and wash the cells as described in Protocol 1.
-
-
Staining:
-
Resuspend the cells in pre-warmed PBS or culture medium.
-
Add Rhodamine 123 to a final concentration of 1 µM.
-
Incubate for 15-30 minutes at 37°C in the dark.
-
-
Washing:
-
Wash the cells twice with ice-cold PBS to remove the excess dye.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
A decrease in the fluorescence intensity of Rhodamine 123 indicates a loss of mitochondrial membrane potential and an increase in apoptosis.
-
Visualizations
Caption: Experimental workflow for analyzing this compound-induced apoptosis.
Caption: Key signaling pathway of this compound-induced apoptosis.
References
- 1. Frontiers | Artemisinin Derivatives and Synthetic Trioxane Trigger Apoptotic Cell Death in Asexual Stages of Plasmodium [frontiersin.org]
- 2. This compound Induces ROS-Mediated Apoptosis in Doxorubicin-Resistant T Leukemia Cells | PLOS One [journals.plos.org]
- 3. This compound inhibits the growth and induces apoptosis of human gastric cancer cells by downregulating COX-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces apoptosis and autophagy in HCT116 colon cancer cells, and autophagy inhibition enhances the this compound‑induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound induces apoptosis via a ROS-independent and Bax-mediated intrinsic pathway in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. This compound induces apoptosis and autophagy in HCT116 colon cancer cells, and autophagy inhibition enhances the this compound-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound induces apoptosis and inhibits the proliferation, stemness, and tumorigenesis of leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound induces apoptosis, autophagy and ferroptosis in diffuse large B cell lymphoma cells by impairing STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 12. bdbiosciences.com [bdbiosciences.com]
Application Notes and Protocols for Western Blot Analysis of Protein Expression Changes Induced by Artesunate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Artesunate (ART), a semi-synthetic derivative of artemisinin, is a well-established antimalarial drug.[1][2] Beyond its use in treating malaria, a growing body of evidence highlights its potent anti-cancer properties across a variety of human cancer cell lines.[3][4][5] this compound's therapeutic effects are attributed to its ability to induce a range of cellular responses, including the inhibition of cell proliferation, induction of cell cycle arrest, and promotion of apoptosis (programmed cell death).[6][7][8] Furthermore, it has been shown to impede angiogenesis, the formation of new blood vessels that tumors need to grow.[1][9]
This document provides detailed application notes and protocols for utilizing Western blot analysis to investigate the molecular mechanisms of this compound. It focuses on the changes in protein expression that underpin its anti-cancer activities. The provided protocols are intended to serve as a comprehensive guide for researchers in academic and industrial settings who are exploring the therapeutic potential of this compound.
Data Presentation: Quantitative Summary of Protein Expression Changes
The following tables summarize the dose-dependent effects of this compound on key proteins involved in major cellular processes, as determined by Western blot analysis in various cancer cell lines.
Table 1: Apoptosis-Related Protein Expression Changes
| Protein | Cell Line(s) | Effect of this compound Treatment | Reference(s) |
| Pro-Apoptotic Proteins | |||
| Bax | HCT116, HGC-27, C6 | Upregulation | [3][4][10] |
| Cleaved Caspase-3 | HL-60, KG1a, C6 | Upregulation | [10][11] |
| Cleaved PARP | HCT116 | Upregulation | [3] |
| AIF | HCT116 | Upregulation | [3] |
| Anti-Apoptotic Proteins | |||
| Bcl-2 | HCT116, HGC-27, C6 | Downregulation | [3][4][10] |
| Survivin | SKM-1 | Downregulation | [12] |
| Ratio | |||
| Bcl-2/Bax Ratio | BRL-3A, AML12, SKM-1 | Decrease | [6][12] |
Table 2: Cell Cycle-Related Protein Expression Changes
| Protein | Cell Line(s) | Effect of this compound Treatment | Reference(s) |
| G1/S Phase Progression | |||
| Cyclin D1 | BRL-3A, AML12 | Downregulation | [6] |
| Cyclin E1 | BRL-3A, AML12, T24 | Downregulation | [6][8] |
| CDK2 | BRL-3A, AML12, T24 | Downregulation | [6][8] |
| CDK4 | BRL-3A, AML12 | Downregulation | [6] |
| Cell Proliferation Marker | |||
| Ki67 | HL-60, KG1a | Downregulation | [11] |
| Cell Cycle Inhibitor | |||
| p21 | HL-60, KG1a | Upregulation | [11] |
Table 3: Angiogenesis and Metastasis-Related Protein Expression Changes
| Protein | Cell Line(s) | Effect of this compound Treatment | Reference(s) |
| VEGF | K562, OCM-1, C918 | Downregulation | [1][9] |
| VEGFR2 | OCM-1, C918 | Downregulation | [9] |
| PDGFR | OCM-1, C918 | Downregulation | [9] |
| HIF-1α | OCM-1, C918, RA FLS | Downregulation | [9][13] |
| VE-cadherin | OCM-1, C918 | Downregulation | [9] |
| EphA2 | OCM-1, C918 | Downregulation | [9] |
Experimental Protocols
Cell Culture and this compound Treatment
This protocol outlines the general procedure for culturing cancer cells and treating them with this compound for subsequent protein analysis.
Materials:
-
Cancer cell line of interest (e.g., HCT116, HGC-27, K562)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS)
-
6-well or 100 mm culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cancer cells in culture plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Cell Adhesion: Allow the cells to adhere and grow for 24 hours in a humidified incubator.
-
This compound Stock Solution: Prepare a stock solution of this compound (e.g., 100 mM) in DMSO. Store at -20°C.
-
Treatment: Dilute the this compound stock solution in fresh complete culture medium to achieve the desired final concentrations (e.g., 10, 25, 50 µM).[11] Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).[4][8]
-
Harvesting: After incubation, proceed to the protein extraction protocol.
Protein Extraction
This protocol describes the lysis of cells to extract total protein for Western blot analysis.
Materials:
-
Ice-cold PBS
-
RIPA Lysis Buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge tubes
-
Microcentrifuge (4°C)
Procedure:
-
Washing: Place the culture plates on ice. Aspirate the culture medium and wash the cells twice with ice-cold PBS.[14]
-
Lysis: Add an appropriate volume of ice-cold RIPA buffer to each plate (e.g., 100-200 µL for a well in a 6-well plate).
-
Scraping: Use a cell scraper to gently scrape the cells off the surface of the plate in the presence of the lysis buffer.
-
Collection: Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes to ensure complete lysis.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15-20 minutes at 4°C to pellet the cell debris.[14]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the total protein, to a new pre-chilled microcentrifuge tube. Avoid disturbing the pellet.
-
Quantification: Determine the protein concentration using a standard protein assay, such as the Bicinchoninic Acid (BCA) assay.
-
Storage: Store the protein samples at -80°C until use.
Western Blot Analysis
This protocol details the separation of proteins by size, transfer to a membrane, and detection using specific antibodies.
Materials:
-
Protein samples
-
Laemmli sample buffer (4x or 6x)
-
SDS-PAGE gels (appropriate acrylamide percentage for the target protein's molecular weight)
-
Electrophoresis running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST))
-
Primary antibodies (specific to the proteins of interest)
-
Horseradish Peroxidase (HRP)-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Sample Preparation: Thaw the protein samples on ice. Mix an appropriate amount of protein (e.g., 20-50 µg) with Laemmli sample buffer. Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE: Load the denatured protein samples and a molecular weight marker into the wells of an SDS-PAGE gel. Run the gel in electrophoresis running buffer until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. The transfer time and voltage should be optimized based on the molecular weight of the target protein.
-
Blocking: After transfer, wash the membrane briefly with TBST. Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to block non-specific binding sites.
-
Primary Antibody Incubation: Dilute the primary antibody in blocking buffer at the manufacturer's recommended dilution. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in blocking buffer. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
Final Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Prepare the ECL detection reagents according to the manufacturer's instructions. Incubate the membrane with the ECL solution.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels between different samples.
Visualizations
Experimental Workflow
Caption: Experimental workflow for Western blot analysis of this compound-treated cells.
This compound-Induced Apoptosis Signaling Pathway
Caption: this compound induces apoptosis by modulating Bcl-2 family proteins.
This compound's Effect on G1/S Cell Cycle Progression
Caption: this compound blocks G1/S transition by downregulating cyclins and CDKs.
References
- 1. This compound inhibits angiogenesis and downregulates vascular endothelial growth factor expression in chronic myeloid leukemia K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Therapeutic Efficacy of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound inhibits the growth and induces apoptosis of human gastric cancer cells by downregulating COX-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits growth and induces apoptosis in human osteosarcoma HOS cell line in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound induces apoptosis, autophagy and ferroptosis in diffuse large B cell lymphoma cells by impairing STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound Suppresses Choroidal Melanoma Vasculogenic Mimicry Formation and Angiogenesis via the Wnt/CaMKII Signaling Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of artemisinin on proliferation and apoptosis-related protein expression in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound induces apoptosis and inhibits the proliferation, stemness, and tumorigenesis of leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [Effect of this compound on Proliferation, Cell Cycle and Apoptosis of SKM-1 Cells and Its Underlying Mechanisms] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The anti-malaria agent this compound inhibits expression of vascular endothelial growth factor and hypoxia-inducible factor-1α in human rheumatoid arthritis fibroblast-like synoviocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols for Establishing a Humanized Mouse Model for Artesunate Efficacy Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Artesunate, a semi-synthetic derivative of artemisinin, is a cornerstone of modern antimalarial therapy, recommended by the World Health Organization for the treatment of severe malaria.[1] Its mechanism of action primarily involves the generation of reactive oxygen species (ROS) within the malaria parasite, leading to oxidative stress and protein damage.[2][3] Beyond its potent antimalarial properties, this compound has garnered significant interest for its anti-cancer activities, demonstrating the ability to inhibit tumor growth, induce apoptosis, and modulate key signaling pathways in various cancer models.[4][5][6]
To facilitate the preclinical evaluation of this compound's efficacy in both infectious disease and oncology, robust and reliable animal models that accurately recapitulate human physiology are essential. Humanized mouse models, created by engrafting human cells or tissues into immunodeficient mice, provide a powerful in vivo platform for studying human-specific pathogens and evaluating novel therapeutics. This document provides detailed application notes and protocols for establishing humanized mouse models for testing the efficacy of this compound against Plasmodium falciparum malaria and in patient-derived xenograft (PDX) cancer models.
Part 1: this compound Efficacy Testing in a Humanized Mouse Model of Malaria
Application Note
This model is designed to assess the in vivo efficacy of this compound against the blood stages of P. falciparum. By reconstituting immunodeficient mice with human red blood cells (huRBCs), a permissive environment for parasite replication is created. This allows for the direct measurement of parasitemia reduction following this compound treatment.
Experimental Protocols
1. Establishment of the huRBC-Engrafted Mouse Model
This protocol is adapted from methodologies describing the engraftment of human erythrocytes into immunodeficient mice.[7][8]
-
Mouse Strain: NOD-scid IL2Rγnull (NSG) mice are recommended due to their profound immunodeficiency, which supports robust engraftment of human cells.
-
Human Red Blood Cells (huRBCs): Obtain healthy, type O, leukocyte-depleted human red blood cells from a certified blood bank.
-
Engraftment Procedure:
-
Wash huRBCs twice with sterile, endotoxin-free RPMI-1640 medium.
-
Resuspend the huRBC pellet to a 50% hematocrit in RPMI-1640.
-
On day 0, inject each NSG mouse intraperitoneally (i.p.) with 1 mL of the 50% huRBC suspension.
-
To maintain a stable level of human chimerism, repeat the huRBC injections every 3-4 days throughout the experiment.
-
-
Monitoring Engraftment:
-
Collect a small volume of peripheral blood from the tail vein.
-
Use flow cytometry with antibodies specific for human glycophorin A (CD235a) and mouse TER-119 to determine the percentage of huRBCs. Successful engraftment is typically defined as >40% huRBCs in circulation.
-
2. Plasmodium falciparum Infection
This protocol utilizes cryopreserved sporozoites for consistent and reproducible infection.
-
Parasite Strain: Commercially available cryopreserved P. falciparum sporozoites (e.g., from Sanaria) can be used.
-
Infection Procedure:
-
Thaw the cryopreserved sporozoites according to the manufacturer's instructions.
-
Inject the sporozoites intravenously (i.v.) into the huRBC-engrafted mice. The typical inoculum is 1 x 105 to 1 x 106 sporozoites per mouse.
-
Monitor the mice for the appearance of blood-stage parasites, which typically occurs 7-9 days post-infection.[9]
-
3. This compound Administration
-
Drug Preparation: Dissolve this compound powder in a sterile vehicle suitable for the chosen route of administration (e.g., 5% sodium bicarbonate followed by saline for intravenous injection).
-
Treatment Regimen:
-
Once parasitemia reaches a detectable level (e.g., 0.5-1%), begin this compound treatment.
-
A common dosage for this compound in mouse models of malaria is 50 mg/kg, administered once daily for 3-7 days.[10] The route of administration can be intravenous (i.v.) or intraperitoneal (i.p.).
-
4. Efficacy Evaluation
-
Parasitemia Monitoring:
-
Collect peripheral blood daily from the tail vein.
-
Prepare thin blood smears and stain with Giemsa.
-
Determine the percentage of infected huRBCs by light microscopy.
-
-
Data Analysis:
-
Calculate the mean parasitemia for the treatment and control groups at each time point.
-
Determine the percentage reduction in parasitemia in the this compound-treated group compared to the vehicle-treated control group.
-
Monitor the survival of the mice in each group.
-
Data Presentation
| Study Reference | Mouse Strain | P. falciparum Strain | This compound Dose (mg/kg) | Treatment Duration (days) | Efficacy Outcome |
| Adapted from[11] | NOD/SCID/β2m-/- | 3D7 (adapted) | Not specified | Not specified | Model is responsive to this compound |
| Adapted from[12] | NSG | Not specified | Dose increments | Single or 2-day regimen | Selection of this compound-resistant parasites |
| Adapted from[10] | BALB/c (murine malaria) | P. berghei ANKA | 50 | 7 | Curative monotherapy |
Visualizations
Caption: Workflow for malaria model.
Caption: this compound's mechanism in malaria.
Part 2: this compound Efficacy Testing in a Humanized Patient-Derived Xenograft (PDX) Cancer Model
Application Note
This model is designed to evaluate the anti-cancer efficacy of this compound in a system that closely mimics the patient's tumor, including its unique genetic landscape and microenvironment. By co-engrafting a human immune system (HIS) and a patient-derived tumor into NSG mice, researchers can study the direct cytotoxic effects of this compound on cancer cells as well as its potential immunomodulatory effects.
Experimental Protocols
1. Establishment of the HIS-PDX Mouse Model
This protocol integrates methods for humanizing NSG mice with CD34+ hematopoietic stem cells (HSCs) and implanting patient-derived tumor tissue.[13][14][15]
-
Mouse Strain: NSG mice are the preferred host.
-
Human CD34+ HSCs: Isolate CD34+ HSCs from human cord blood or fetal liver.
-
Patient-Derived Tumor Tissue: Obtain fresh tumor tissue from consenting patients under IRB-approved protocols.
-
Humanization and Tumor Implantation:
-
Sublethally irradiate neonatal (1-3 days old) or young adult (4-5 weeks old) NSG mice.
-
Inject 1-2 x 105 CD34+ HSCs intravenously or intrahepatically into the irradiated mice.
-
Allow 10-12 weeks for the human immune system to reconstitute. Monitor human immune cell (hCD45+) engraftment in peripheral blood via flow cytometry.
-
Once humanization is confirmed (typically >25% hCD45+ cells), implant a small fragment (approx. 2-3 mm3) of the patient-derived tumor subcutaneously into the flank of the humanized mouse.
-
2. This compound Administration
-
Drug Preparation: Prepare this compound as described in the malaria protocol.
-
Treatment Regimen:
3. Efficacy Evaluation
-
Tumor Growth Measurement:
-
Measure tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width2) / 2.
-
-
Immunophenotyping:
-
At the end of the study, harvest tumors and spleens.
-
Prepare single-cell suspensions and analyze the immune cell populations (e.g., T cells, NK cells, macrophages) by multi-color flow cytometry.
-
-
Immunohistochemistry (IHC):
-
Fix and paraffin-embed tumor tissues.
-
Perform IHC for markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and angiogenesis (e.g., CD31).
-
-
Data Analysis:
-
Compare tumor growth curves between this compound-treated and control groups.
-
Calculate the tumor growth inhibition (TGI) percentage.
-
Statistically analyze differences in immune cell populations and IHC marker expression.
-
Data Presentation
| Study Reference | Cancer Type | Mouse Model | This compound Dose (mg/kg) | Treatment Duration | Efficacy Outcome (Tumor Inhibition) |
| [16] | Breast Cancer (MCF-7) | Nude Mice Xenograft | Low dose: not specified, High dose: not specified | Not specified | Low dose: 24.39% ± 10.20%, High dose: 40.24% ± 7.02% |
| [17] | Chronic Myeloid Leukemia (K562) | Nude Mice Xenograft | 200 | 4 weeks | Significant inhibition of tumor growth |
| [6] | Patient-Derived Cancer Spheroids | 3D in vitro model | Clinically relevant concentrations | Not applicable | Mean inhibitory effect of 13.87% in 84.62% of samples |
Visualizations
Caption: Workflow for PDX model.
Caption: this compound's anti-cancer pathways.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Progress on the study of the anticancer effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-tumor mechanism of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Humanized Mice Are Instrumental to the Study of Plasmodium falciparum Infection [frontiersin.org]
- 9. Complete life cycle of malaria parasite in humanized DRAG mice [jax.org]
- 10. Impact of Extended Duration of this compound Treatment on Parasitological Outcome in a Cytocidal Murine Malaria Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of humanized mouse models to study human malaria parasite infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stable this compound Resistance in A Humanized Mouse Model of Plasmodium falciparum | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antitumor effects of this compound on human breast carcinoma MCF-7 cells and IGF-IR expression in nude mice xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound suppresses tumor growth and induces apoptosis through the modulation of multiple oncogenic cascades in a chronic myeloid leukemia xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Clinical Trials of Artesunate in Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the design and experimental protocols for clinical trials investigating the use of Artesunate in the treatment of solid tumors. The information is intended to guide researchers and drug development professionals in designing and implementing future studies.
Introduction
This compound (ART), a derivative of artemisinin, is a well-established antimalarial drug that has garnered significant interest for its potential anticancer properties.[1] Preclinical studies have demonstrated that this compound exhibits a range of anti-tumor activities, including the induction of apoptosis and autophagy, inhibition of cell proliferation and angiogenesis, and modulation of key signaling pathways.[2] These promising preclinical findings have led to the initiation of clinical trials to evaluate the safety and efficacy of this compound in patients with solid tumors.
Mechanism of Action
This compound's anticancer effects are believed to be multifactorial. A primary mechanism involves the generation of reactive oxygen species (ROS) due to the interaction of its endoperoxide bridge with intracellular iron, which is often present at higher concentrations in cancer cells.[3] This oxidative stress can trigger various downstream effects, leading to cell cycle arrest and programmed cell death.[4][5] Furthermore, this compound has been shown to modulate several critical signaling pathways implicated in cancer progression, including the PI3K/Akt/mTOR and NF-κB pathways.[1][6]
Clinical Trial Design and Data
Clinical trials of this compound in solid tumors have primarily focused on establishing its safety, determining the maximum tolerated dose (MTD), and assessing preliminary efficacy.
Phase I Clinical Trial of Intravenous this compound in Advanced Solid Tumors (NCT02353026)
A key phase I study investigated the use of intravenous this compound in patients with refractory solid tumors.[7][8] The trial employed an accelerated titration dose-escalation design to determine the MTD and dose-limiting toxicities (DLTs).[7][9]
Table 1: Summary of Phase I Clinical Trial (NCT02353026) of Intravenous this compound
| Parameter | Details |
| Study Design | Accelerated titration dose escalation, followed by a traditional 3+3 design.[7][9] |
| Patient Population | Patients with advanced, refractory solid tumors.[7] |
| Treatment Schedule | Intravenous this compound administered on days 1 and 8 of a 21-day cycle.[8] |
| Dose Levels | 8, 12, 18, 25, 34, and 45 mg/kg.[8] |
| Maximum Tolerated Dose (MTD) | 18 mg/kg.[7][8] |
| Dose-Limiting Toxicities (DLTs) | Neutropenic fever (Grade 4), hypersensitivity reaction (Grade 3), AST elevation (Grade 4), and nausea/vomiting (Grade 3).[7] |
| Efficacy | No objective responses were observed; however, 3 patients with ampullary, renal, and ovarian cancer experienced prolonged stable disease. The disease control rate was 19%.[7] |
Randomized, Double-Blind, Placebo-Controlled Pilot Study of Oral this compound in Colorectal Cancer
A pilot study evaluated the effects of oral this compound in patients with colorectal cancer prior to surgery.[10]
Table 2: Summary of a Pilot Study of Oral this compound in Colorectal Cancer
| Parameter | Details |
| Study Design | Single-center, randomized, double-blind, placebo-controlled trial.[10] |
| Patient Population | Patients with biopsy-confirmed single primary site colorectal adenocarcinoma planned for curative resection. |
| Treatment | 200 mg oral this compound or placebo daily for 14 days preoperatively.[10] |
| Primary Outcome | Proportion of tumor cells undergoing apoptosis.[10] |
| Key Findings | This compound showed anti-proliferative properties, with a trend towards reduced Ki67 expression. During a median follow-up of 42 months, 1 of 9 patients in the this compound group and 6 of 11 in the placebo group developed recurrent disease.[10] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the clinical investigation of this compound.
Assessment of Reactive Oxygen Species (ROS) Generation
Objective: To quantify the intracellular production of ROS in tumor cells following this compound treatment.
Materials:
-
This compound (stock solution prepared in DMSO)
-
2',7'-Dichlorodihydrofluorescein diacetate (H2DCF-DA) fluorescent probe[3]
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Fluorescence microscope or flow cytometer
Protocol:
-
Seed cancer cells in appropriate culture vessels (e.g., 96-well plates or culture dishes) and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 1, 2, 4 µM) for the desired time period (e.g., 72 hours).[4] Include a vehicle control (DMSO).
-
Wash the cells with PBS.
-
Incubate the cells with H2DCF-DA solution (typically 5-10 µM in serum-free medium) for 30 minutes at 37°C in the dark.
-
Wash the cells again with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer. The intensity of green fluorescence is proportional to the amount of intracellular ROS.
Analysis of Cell Cycle Progression
Objective: To determine the effect of this compound on the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Treat cells with this compound as described in the ROS generation protocol.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer. The DNA content, as measured by PI fluorescence, will distinguish cells in G0/G1, S, and G2/M phases.[4]
Detection of Apoptosis
Objective: To quantify the percentage of apoptotic cells induced by this compound treatment.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC and Propidium Iodide)
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Treat cells with this compound.
-
Harvest both adherent and floating cells and wash with PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour. Annexin V-FITC positive, PI negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.[4]
Western Blot Analysis of Signaling Pathways
Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in signaling pathways like PI3K/Akt/mTOR.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)[11][12]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with this compound and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[11]
Visualizations
Signaling Pathway of this compound's Anticancer Mechanism
Caption: this compound's multifaceted anticancer mechanism.
Experimental Workflow for Assessing this compound's Efficacy
Caption: Workflow for in vitro evaluation of this compound.
Logical Relationship in a Phase I Dose-Escalation Trial
Caption: Logic of a 3+3 dose-escalation clinical trial design.
References
- 1. Frontiers | Anti-tumor mechanism of this compound [frontiersin.org]
- 2. Anti-tumor mechanism of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Activates Mitochondrial Apoptosis in Breast Cancer Cells via Iron-catalyzed Lysosomal Reactive Oxygen Species Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Pretreatment of this compound promoted hepatocyte proliferation by activating the PI3K/Akt/mTOR signaling pathway in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A phase I study of intravenous this compound (IV AS) in patients with solid tumors. - ASCO [asco.org]
- 8. A phase I study of intravenous this compound in patients with advanced solid tumor malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinConnect | Phase I Study of Intravenous this compound for Solid Tumors [clinconnect.io]
- 10. A Randomised, Double Blind, Placebo-Controlled Pilot Study of Oral this compound Therapy for Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scielo.br [scielo.br]
Troubleshooting & Optimization
Improving the aqueous solubility and stability of Artesunate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the aqueous solubility and stability of Artesunate.
Frequently Asked Questions (FAQs)
Q1: What is the intrinsic aqueous solubility of this compound and how is it affected by pH?
This compound is a poorly water-soluble drug.[1] Its aqueous solubility is pH-dependent, generally increasing with higher pH.[2][3] At acidic pH, this compound is very poorly soluble.[3]
Q2: What are the primary degradation pathways for this compound in aqueous solutions?
The primary degradation pathway for this compound in aqueous solution is hydrolysis of the ester linkage, which yields its active metabolite, dihydroartemisinin (DHA).[2][4] This hydrolysis is influenced by pH and temperature.[5][6] The degradation can be accelerated by acidic conditions.[7]
Q3: What are common strategies to enhance the aqueous solubility of this compound?
Common strategies to improve the aqueous solubility of this compound include:
-
Complexation with cyclodextrins: Forming inclusion complexes with cyclodextrins, such as β-cyclodextrin and its derivatives, can significantly increase solubility by encapsulating the hydrophobic this compound molecule.[1][8]
-
Solid dispersions: Creating solid dispersions with hydrophilic polymers like polyethylene glycol (PEG) 4000 or PEG 6000 can enhance solubility and dissolution.[9][10][11]
-
Nanoformulations: Developing nanoformulations, such as nanoparticles, can improve solubility and bioavailability.[12]
Q4: How does temperature affect the stability of this compound in aqueous solutions?
Temperature significantly impacts the stability of this compound in aqueous solutions. Higher temperatures accelerate the rate of hydrolysis to DHA.[2][6] For optimal stability in solution, it is recommended to maintain relatively low temperatures.[2] For instance, in solution, this compound is relatively stable at 15°C with less than 10% degradation over 24 hours.[2] The rate of hydrolysis increases approximately 3.4-fold for every 10°C rise in temperature.[13]
Q5: Which analytical techniques are suitable for assessing the stability of this compound?
High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for quantifying this compound and its degradation products, such as DHA, to assess its stability.[14][15] UV spectrophotometry can also be used for concentration determination.[16]
Troubleshooting Guides
Issue 1: Low and Inconsistent Solubility of this compound in Aqueous Buffer
-
Problem: Difficulty dissolving this compound in aqueous buffers, leading to inconsistent concentrations in experiments.
-
Possible Causes:
-
Incorrect pH of the buffer.
-
Use of a buffer system that does not favor this compound solubility.
-
Precipitation of the drug over time.
-
-
Troubleshooting Steps:
-
Verify Buffer pH: Ensure the pH of your aqueous buffer is in the neutral to slightly alkaline range (pH 6.8 or higher) to maximize solubility.[2]
-
Select an Appropriate Buffer: Phosphate buffer has been shown to be a suitable medium for achieving higher this compound solubility compared to acidic buffers like 0.1 M HCl or acetate buffer.[2]
-
Consider Co-solvents: The addition of a small amount of a protic organic solvent, such as ethanol, can increase the solubility of this compound in aqueous solutions.[17]
-
Prepare Fresh Solutions: Due to its limited stability, always prepare this compound solutions fresh before use.
-
Issue 2: Rapid Degradation of this compound in Solution During Experiments
-
Problem: Significant degradation of this compound is observed over the course of an experiment, leading to inaccurate results.
-
Possible Causes:
-
Elevated experimental temperature.
-
Inappropriate pH of the medium.
-
Presence of certain excipients that may accelerate degradation.[18]
-
-
Troubleshooting Steps:
-
Control Temperature: Whenever possible, conduct experiments at lower temperatures (e.g., 15°C) to slow down the rate of hydrolysis.[2]
-
Optimize pH: For improved stability, a pH range of 8-9 in a phosphate buffer has been found to have a stabilizing effect.[13]
-
Buffer Strength: The concentration of the buffer can influence the degradation rate. A lower phosphate buffer strength (0.3 M) has been shown to be more effective in stabilizing this compound.[13][19]
-
Excipient Compatibility: Be aware that some pharmaceutical excipients can accelerate the thermal instability of this compound.[18] If formulating, conduct compatibility studies.
-
Data Presentation
Table 1: Aqueous Solubility of this compound under Different Conditions
| Solvent/Condition | Temperature (°C) | Solubility (mg/mL) | Citation |
| Distilled Water | Not Specified | 1.32 | [16] |
| 0.1 M HCl (pH 1.2) | 37 ± 2 | 0.26 | [2][17] |
| Acetate Buffer (pH 4.5) | 37 ± 2 | 0.92 | [2][17] |
| Distilled Water | 37 ± 2 | 1.40 | [2][17] |
| Phosphate Buffer (pH 6.8) | 37 ± 2 | 6.59 | [2][17] |
Table 2: Enhancement of this compound Solubility using Different Techniques
| Method | Carrier/Polymer | Fold Increase in Solubility | Citation |
| Solid Dispersion (Freeze-Drying) | PEG 4000 | 2.99 | [9][20] |
| Solid Dispersion (Solvent Evaporation) | PEG 4000 | 2.66 | [9][20] |
| Inclusion Complex | β-Cyclodextrin (1:2 M ratio) with PVP (1%) | Maximum solubility achieved (qualitative) | [16] |
Experimental Protocols
Protocol 1: Preparation of this compound-β-Cyclodextrin Inclusion Complex (Kneading Method)
This protocol is based on the methodology described by a study on improving this compound dissolution.[16]
-
Materials: this compound, β-Cyclodextrin (β-CD), Polyvinylpyrrolidone (PVP K30), distilled water, methanol.
-
Procedure:
-
Weigh equimolar amounts of this compound and β-CD (e.g., 1:1 or 1:2 molar ratio). For a ternary complex, add a small percentage of PVP K30 (e.g., 1%).[16]
-
Transfer the powders to a mortar.
-
Add a sufficient volume of a water-methanol mixture to create a paste-like consistency.
-
Knead the mixture thoroughly for a specified period (e.g., 45-60 minutes).
-
Dry the resulting paste at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Pulverize the dried complex and pass it through a sieve to obtain a uniform particle size.
-
Protocol 2: Stability Testing of this compound in Aqueous Solution by HPLC
This protocol is a generalized procedure based on methodologies found in the literature.[13][15]
-
Materials and Equipment: this compound, HPLC-grade solvents (e.g., acetonitrile, methanol), ammonium formate, formic acid, purified water, HPLC system with UV detector, reversed-phase C18 column.
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol).
-
Prepare the desired aqueous buffer (e.g., phosphate buffer at a specific pH).
-
Spike the aqueous buffer with the this compound stock solution to achieve the desired final concentration.
-
-
Incubation:
-
Divide the this compound solution into aliquots and incubate at different predefined temperatures (e.g., 5°C, 25°C, 40°C).[13]
-
-
HPLC Analysis:
-
At various time points, withdraw samples from each temperature condition.
-
Inject the samples into the HPLC system. A typical mobile phase could be a mixture of ammonium formate buffer and methanol.[13]
-
Monitor the elution of this compound and its primary degradant, DHA, using a UV detector (e.g., at 210 nm).[15]
-
-
Data Analysis:
-
Quantify the peak areas of this compound and DHA at each time point.
-
Plot the natural logarithm of the remaining this compound concentration versus time to determine the degradation rate constant (k) from the slope of the line. This assumes pseudo-first-order kinetics.[15]
-
Visualizations
Caption: Hydrolytic degradation pathway of this compound to Dihydroartemisinin (DHA).
Caption: Experimental workflow for enhancing the solubility of this compound.
Caption: Workflow for assessing the stability of this compound in aqueous solutions.
References
- 1. Interaction of this compound with β-cyclodextrin: Characterization, thermodynamic parameters, molecular modeling, effect of PEG on complexation and antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 3. Intestinal Permeability of this compound-Loaded Solid Lipid Nanoparticles Using the Everted Gut Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review of the clinical pharmacokinetics of this compound and its active metabolite dihydroartemisinin following intravenous, intramuscular, oral or rectal administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Degradation of this compound in Aqueous Solution | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. rjptonline.org [rjptonline.org]
- 8. zbweyes.com [zbweyes.com]
- 9. Enhancement of solubility and dissolution profile of this compound by employing solid dispersion approach: An in-vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. wjpps.com [wjpps.com]
- 12. Nanoparticles Formulations of Artemisinin and Derivatives as Potential Therapeutics for the Treatment of Cancer, Leishmaniasis and Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Degradation kinetics of this compound for the development of an ex-tempore intravenous injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ajpaonline.com [ajpaonline.com]
- 15. Degradation kinetics of this compound for the development of an ex-tempore intravenous injection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. files.core.ac.uk [files.core.ac.uk]
- 18. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Identifying and mitigating off-target effects of Artesunate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating the off-target effects of Artesunate.
Frequently Asked Questions (FAQs)
Q1: What are the known primary off-target effects of this compound?
A1: this compound's primary mechanism of action involves the heme-activated generation of reactive oxygen species (ROS), leading to broad, promiscuous alkylation of parasite proteins.[1] However, in mammalian cells, it is known to interact with multiple proteins and signaling pathways. Key off-target effects include the modulation of signaling cascades such as PI3K/Akt, MAPK, and NF-κB, which can lead to anti-inflammatory and anti-cancer effects, but also potential cellular toxicity.[2][3][4] Untargeted proteomics has revealed that this compound can bind to proteins involved in glucose metabolism, mRNA and protein synthesis, and stress responses.[5]
Q2: What are the common methodologies to identify this compound's off-target interactions?
A2: Several experimental and computational approaches can be employed:
-
Chemical Proteomics: Techniques like Activity-Based Protein Profiling (ABPP) use chemical probes derived from this compound to covalently label and identify protein targets in complex biological samples.[6][7]
-
Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stability of proteins in the presence of a ligand. A shift in the melting temperature of a protein upon this compound treatment indicates a direct binding interaction.[8][9]
-
Untargeted Proteomics: This approach compares the proteome of cells treated with this compound to untreated cells to identify changes in protein expression or post-translational modifications, providing clues about affected pathways.[5]
-
Computational Modeling: In silico methods can predict potential off-target interactions based on the chemical structure of this compound and the three-dimensional structures of proteins.[10]
Q3: How can I mitigate the off-target effects of this compound in my experiments?
A3: Mitigating off-target effects is crucial for accurate data interpretation. Consider the following strategies:
-
Dose-Response Studies: Use the lowest effective concentration of this compound to minimize off-target binding. Perform dose-response curves to distinguish on-target from off-target effects.
-
Use of Controls: Employ appropriate controls, including inactive analogues of this compound if available, to differentiate specific from non-specific effects.
-
Orthogonal Assays: Validate key findings using multiple, independent experimental approaches to ensure the observed phenotype is not an artifact of a single technique.
-
Structural Modification: For drug development purposes, medicinal chemistry efforts can be directed towards modifying the this compound structure to enhance specificity for the desired target while reducing affinity for known off-targets.
Q4: What are the potential clinical implications of this compound's off-target effects?
A4: While generally well-tolerated, some of this compound's off-target effects can manifest as clinical side effects. These may include hemolytic anemia, kidney injury, and liver toxicity.[11] Researchers should be aware of these potential toxicities when translating preclinical findings.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background in ABPP experiment | - Non-specific binding of the probe. - Insufficient washing. - Sub-optimal click chemistry conditions. | - Decrease probe concentration. - Include a pre-clearing step with beads. - Optimize washing steps with appropriate detergents. - Titrate copper and ligand concentrations for the click reaction. |
| No thermal shift observed in CETSA for a suspected target | - The protein is not a direct target. - The binding affinity is too low to induce a significant thermal shift. - The protein is part of a large, stable complex. - The experimental conditions are not optimal. | - Confirm interaction with an orthogonal method (e.g., immunoprecipitation). - Increase this compound concentration. - Attempt CETSA in cell lysate to disrupt protein complexes. - Optimize heating time and temperature range. |
| Inconsistent results in cell viability assays | - this compound instability in aqueous solution. - Cell density variability. - Off-target effects at high concentrations. | - Prepare fresh this compound solutions for each experiment. - Ensure consistent cell seeding density. - Perform a careful dose-response analysis and use concentrations below the toxic threshold for non-target cells. |
| Unexpected changes in signaling pathways (e.g., PI3K/Akt, MAPK) | - this compound is known to modulate these pathways as an off-target effect. - The effect may be cell-type specific. | - Validate the effect with specific inhibitors of the pathway. - Characterize the effect across a panel of different cell lines. - Consult the literature for known effects of this compound on the specific pathway in your cell type.[12][13] |
Quantitative Data Summary
Table 1: In Vitro IC50 Values of this compound
| Target/Cell Line | Assay Type | IC50 Value | Reference |
| Plasmodium falciparum 3D7 | Growth Inhibition | 5.17 nM | [14] |
| Plasmodium falciparum Field Isolates | Growth Inhibition | 0.2 - 3.6 nM | [15] |
| DAUDI (Burkitt's lymphoma) | Proliferation | 2.75 ± 0.39 µM | [14] |
| CA-46 (Burkitt's lymphoma) | Proliferation | 2.73 ± 0.68 µM | [14] |
| A375 (Melanoma) | Cell Viability | ~50 µM (at 24h) | [16] |
| SW480 (Colorectal Cancer) | Cell Viability | ~1-8 µM (at 72h) | [17] |
| HCT116 (Colorectal Cancer) | Cell Viability | ~1-8 µM (at 72h) | [17] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-4 hours) at 37°C.
-
-
Heating and Lysis:
-
Harvest cells and resuspend in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a PCR cycler, followed by a cooling step to room temperature.[18]
-
Lyse the cells by freeze-thaw cycles or sonication.
-
-
Protein Quantification:
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Transfer the supernatant to a new tube.
-
Determine the protein concentration of the soluble fraction.
-
-
Target Detection:
-
Analyze the abundance of the target protein in the soluble fraction by Western blotting or other quantitative protein analysis methods like mass spectrometry.
-
-
Data Analysis:
-
Plot the relative amount of soluble protein as a function of temperature for both this compound-treated and control samples.
-
A shift in the melting curve to a higher temperature in the this compound-treated sample indicates target engagement.
-
Protocol 2: Activity-Based Protein Profiling (ABPP) for Target Identification
-
Probe Synthesis:
-
Synthesize an this compound-based probe containing a clickable tag (e.g., an alkyne or azide group).[6]
-
-
Cell/Lysate Labeling:
-
Treat intact cells or cell lysates with the this compound probe for a specified time.
-
Include a competition control by pre-incubating the sample with an excess of unmodified this compound before adding the probe.
-
-
Click Chemistry:
-
Lyse the cells (if labeled intact).
-
Perform a click chemistry reaction to attach a reporter tag (e.g., biotin) to the probe-labeled proteins.
-
-
Enrichment of Labeled Proteins:
-
Use affinity purification (e.g., streptavidin beads for biotin-tagged proteins) to enrich for the proteins that were covalently modified by the this compound probe.
-
-
Protein Identification:
-
Elute the enriched proteins from the beads.
-
Identify the proteins using mass spectrometry-based proteomics.
-
-
Data Analysis:
-
Compare the list of identified proteins from the probe-treated sample with the competition control to identify specific targets of this compound.
-
Signaling Pathways and Experimental Workflows
Caption: A generalized workflow for identifying, validating, and mitigating off-target effects of this compound.
Caption: this compound inhibits the PI3K/Akt signaling pathway, impacting cell proliferation and survival.[12][19]
Caption: this compound can modulate the MAPK signaling pathway, often by inhibiting the phosphorylation of p38.[13]
Caption: this compound can inhibit the NF-κB pathway, preventing the transcription of pro-inflammatory and survival genes.[2][20]
References
- 1. Chemical proteomics approach reveals the direct targets and the heme-dependent activation mechanism of artemisinin in Plasmodium falciparum using an artemisinin-based activity probe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. malariaworld.org [malariaworld.org]
- 4. mdpi.com [mdpi.com]
- 5. An Untargeted Proteomics and Systems-based Mechanistic Investigation of this compound in Human Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Artemisinin activity-based probes identify multiple molecular targets within the asexual stage of the malaria parasites Plasmodium falciparum 3D7 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advanced Activity-Based Protein Profiling Application Strategies for Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cellular thermal shift assay for the identification of drug-target interactions in the Plasmodium falciparum proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound acts through cytochrome c to inhibit growth of pediatric AML cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Anti-malarial drug this compound attenuates experimental allergic asthma via inhibition of the phosphoinositide 3-kinase/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound inhibits airway remodeling in asthma via the MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent Advances in the Therapeutic Efficacy of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Pretreatment of this compound promoted hepatocyte proliferation by activating the PI3K/Akt/mTOR signaling pathway in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound attenuates inflammatory injury and inhibits the NF-κB pathway in a mouse model of cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Artesunate Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with artesunate and encountering resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing reduced sensitivity to this compound. What are the common mechanisms of resistance?
A1: Resistance to this compound in cancer cells is a multifactorial issue. The primary reported mechanisms include:
-
Overexpression of ABC Transporters: ATP-binding cassette (ABC) transporters, such as ABCG2 (also known as BCRP), can actively efflux this compound from the cell, reducing its intracellular concentration and efficacy.[1][2]
-
Alterations in Signaling Pathways: The activation of pro-survival signaling pathways is a common resistance mechanism. This includes the PI3K/Akt, EGFR, and Wnt/β-catenin pathways, which can promote cell proliferation and inhibit apoptosis.[3][4][5]
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Reduced Sensitivity to Ferroptosis: Since ferroptosis is a key mechanism of this compound-induced cell death, cancer cells can develop resistance by upregulating anti-ferroptotic defenses.[6][7] This can involve increased expression of glutathione peroxidase 4 (GPX4) or other antioxidant systems.[8]
-
Impaired Apoptosis Machinery: Changes in the expression of apoptosis-related proteins can also contribute to resistance.
Q2: How can I determine if my resistant cell line is overexpressing ABC transporters?
A2: You can investigate ABC transporter overexpression through the following methods:
-
Quantitative PCR (qPCR): Measure the mRNA expression levels of relevant ABC transporter genes (e.g., ABCG2).
-
Western Blotting: Detect the protein levels of specific ABC transporters.
-
Flow Cytometry-based Efflux Assays: Use fluorescent substrates of ABC transporters (e.g., Hoechst 33342 for ABCG2) to measure their efflux activity. A higher rate of dye efflux compared to the parental/sensitive cell line indicates increased transporter activity.
Q3: What strategies can I employ in my experiments to overcome this compound resistance?
A3: Several strategies can be tested to overcome this compound resistance:
-
Combination Therapy: Combining this compound with other chemotherapeutic agents often results in synergistic cytotoxicity.[9] For example, this compound has been shown to re-sensitize resistant cells to drugs like cisplatin, sorafenib, and docetaxel.[9][10][11]
-
Inhibition of Pro-Survival Pathways: Use specific inhibitors for pathways known to be hyperactive in your resistant cells. For instance, a PI3K inhibitor could be used alongside this compound if the PI3K/Akt pathway is activated.
-
Induction of Ferroptosis: Since resistance can be linked to reduced sensitivity to ferroptosis, you can try to enhance this cell death pathway.[6][7] This can be achieved by:
-
Modulation of microRNAs: Specific microRNAs, such as miR-493-5p, have been shown to mediate the anti-resistance activity of this compound by targeting pathways like the BRCA1/PI3K/AKT axis.[3]
Q4: My cells are not undergoing ferroptosis upon this compound treatment. What could be the issue?
A4: A lack of ferroptosis induction could be due to several factors:
-
Insufficient Intracellular Iron: this compound's activity is dependent on iron to generate reactive oxygen species (ROS).[14] Your cell line might have low basal levels of intracellular iron.
-
High Antioxidant Capacity: The cells may have a robust antioxidant system that neutralizes the ROS produced by this compound. This could be due to high expression of NRF2 or GPX4.
-
Altered Iron Metabolism: The expression of proteins involved in iron homeostasis, such as the transferrin receptor (TfR) or iron transporters like ABCB6, can influence sensitivity to this compound.[12][13]
-
Activation of Anti-Ferroptotic Pathways: The cells may have upregulated protective mechanisms against ferroptosis, such as the GRP78 pathway in KRAS mutant pancreatic cancer cells.[6]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound in resistant vs. sensitive cell lines.
| Possible Cause | Troubleshooting Step |
| Cell Seeding Density | Ensure consistent cell numbers are seeded for both sensitive and resistant lines. Resistant cells may have different growth rates. |
| Drug Stability | This compound can be unstable in aqueous solutions.[4] Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles. |
| Assay Duration | The anti-proliferative effects of this compound can be time-dependent.[11] Consider extending the incubation time (e.g., 72 or 96 hours) to observe a more pronounced effect. |
| Cell Line Authenticity | Verify the identity of your cell lines through short tandem repeat (STR) profiling to rule out cross-contamination. |
Issue 2: No significant increase in cell death with this compound in combination with another chemotherapeutic agent.
| Possible Cause | Troubleshooting Step |
| Suboptimal Dosing | Perform a dose-matrix experiment to test various concentrations of both this compound and the combination drug to identify synergistic ratios. |
| Mechanism of Resistance | The resistance mechanism of your cell line may not be susceptible to the chosen combination. For example, if resistance is due to a specific mutation not affected by either drug. |
| Scheduling of Drug Administration | The order and timing of drug addition can be critical. Experiment with sequential vs. simultaneous administration of the drugs. |
Quantitative Data Summary
Table 1: Examples of this compound IC50 Values in Cancer Cell Lines
| Cell Line | Cancer Type | Resistance Profile | This compound IC50 (µM) | Reference |
| A549 | Non-Small Cell Lung | Sensitive | Varies (cell line dependent) | [15] |
| A549/DDP | Non-Small Cell Lung | Cisplatin-Resistant | - | [3] |
| SBC-3/ADM | Lung Carcinoma | Adriamycin-Resistant | - | [3] |
| DU145 | Prostate Cancer | Docetaxel-Resistant | Approx. 37.5 µM (at 48h) | [16] |
| PC3 | Prostate Cancer | Docetaxel-Resistant | Approx. 37.5 µM (at 48h) | [16] |
| LNCaP | Prostate Cancer | Docetaxel-Resistant | Approx. 37.5 µM (at 48h) | [16] |
| J-Jhan | T-cell Lymphoma | - | ~2-20 µM (cell line dependent) | [14] |
| H69 | Small Cell Lung Cancer | - | ~2-20 µM (cell line dependent) | [14] |
Note: IC50 values can vary significantly between studies due to different experimental conditions (e.g., incubation time, assay method).
Key Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (and/or a combination drug). Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot for ABCG2 and PI3K/Akt Pathway Proteins
-
Cell Lysis: Treat cells with this compound for the desired time, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against ABCG2, p-Akt, total Akt, p-PI3K, total PI3K, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Key mechanisms of this compound action and resistance.
Caption: A logical workflow for troubleshooting low this compound efficacy.
References
- 1. Reversal of multidrug resistance by the anti-malaria drug this compound in the esophageal cancer Eca109/ABCG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. This compound Improves Drug Resistance of Lung Carcinomas Via Regulation of MiR-493-5p | Zhang | Clinical Surgery Research Communications [antpublisher.com]
- 4. Frontiers | Anti-tumor mechanism of this compound [frontiersin.org]
- 5. Anti-tumor mechanism of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Editorial: Drugs and methods that enhance the anti-cancer efficacy of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Potential Mechanisms by which Artemisinin and Its Derivatives Induce Ferroptosis in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Artemisinins as a novel anti-cancer therapy: Targeting a global cancer pandemic through drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. frontiersin.org [frontiersin.org]
- 12. Role of transferrin receptor and the ABC transporters ABCB6 and ABCB7 for resistance and differentiation of tumor cells towards this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effects of this compound on Cytokinesis and G2/M Cell Cycle Progression of Tumour Cells and Budding Yeast | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. This compound Inhibits the Growth Behavior of Docetaxel-Resistant Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Artesunate experiments
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering inconsistent results in experiments involving Artesunate. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Preparation and Handling of this compound
Question: My this compound solution appears cloudy or precipitates upon reconstitution. What should I do?
Answer: A cloudy solution or the presence of a precipitate indicates that the this compound has not fully dissolved or may have degraded. Do not use this solution. The solubility of this compound is highly dependent on the solvent and pH. For in vitro assays, dissolving this compound in an organic solvent like DMSO or ethanol before diluting it in an aqueous buffer is recommended.[1][2][3] Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed cytotoxic levels. For intravenous preparations, specific reconstitution protocols with sodium bicarbonate or phosphate buffers must be strictly followed to ensure complete dissolution and stability.[1][3][4][5]
Question: I am observing high variability in my results between experiments. Could my stock solution be the issue?
Answer: Yes, improper preparation and storage of this compound stock solutions are common sources of variability. This compound is susceptible to hydrolysis, especially in aqueous solutions at neutral or acidic pH.[1]
-
Preparation: Prepare stock solutions in a high-quality anhydrous solvent such as DMSO or ethanol.[2][3]
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Storage: Store stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[2][6] Aqueous solutions of this compound are not recommended for long-term storage and should be prepared fresh for each experiment.[2][3]
Below is a summary of this compound's solubility in common solvents:
| Solvent | Solubility |
| DMSO | ~14-250 mg/mL |
| Ethanol | ~9-77 mg/mL |
| Dimethylformamide (DMF) | ~11-20 mg/mL |
| 1:1 Ethanol:PBS (pH 7.2) | ~0.5 mg/mL |
Data compiled from multiple sources.[1][2][3]
In Vitro Assay Inconsistencies
Question: My IC50 values for this compound vary significantly across different cancer cell lines and even between experiments with the same cell line. Why is this happening?
Answer: IC50 values for this compound can be influenced by a multitude of factors, leading to variability.[7][8]
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Cell Line Specifics: Different cancer cell lines exhibit varying sensitivities to this compound.[7][9] This can be due to differences in their proliferation rate, iron metabolism, and expression of antioxidant enzymes.[7]
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Experimental Conditions: The duration of the assay, the initial cell seeding density, and the specific in vitro assay method used (e.g., MTT, SRB) can all impact the calculated IC50 value.[5][8][10][11]
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Drug Stability: As mentioned previously, this compound's stability in culture media can affect its effective concentration over the course of an experiment. Its degradation is influenced by temperature and pH.[12][13]
Question: I am not observing the expected increase in Reactive Oxygen Species (ROS) after treating cells with this compound. What could be the problem?
Answer: The mechanism of action of this compound involves the generation of ROS, which is dependent on the presence of intracellular iron.[14]
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Iron Availability: The anticancer effect of this compound is correlated with intracellular iron levels.[5] Cell lines with lower intracellular iron may show a diminished response.
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Timing of Measurement: ROS production can be transient. It is crucial to measure ROS levels at an appropriate time point after this compound treatment.[15][16]
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Assay Sensitivity: Ensure that the chosen ROS detection assay (e.g., DCFH-DA) is sensitive enough and that the protocol is followed correctly.[15][17][18]
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a general guideline for assessing the effect of this compound on cancer cell viability.
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[10][19][20]
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This compound Treatment: Prepare serial dilutions of your this compound stock solution in the appropriate cell culture medium. Replace the existing medium with the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).[10][20]
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Incubation: Incubate the plates for the desired experimental duration (e.g., 24, 48, or 72 hours).[10][11]
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MTT Addition: Add MTT solution to each well at a final concentration of 5 mg/ml and incubate for 4 hours at 37°C.[10]
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Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.[10]
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[19] The cell growth inhibitory rate is calculated as the relative absorbance of treated cells versus untreated cells.[19]
ROS Detection using DCFH-DA
This protocol outlines the steps for measuring intracellular ROS levels.
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Cell Treatment: Seed cells and treat them with this compound for the desired time.
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DCFH-DA Staining: Remove the treatment medium and wash the cells. Add the DCFH-DA working solution (typically 10 µM in serum-free medium) to each well and incubate at 37°C for 30 minutes.[17][18]
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Washing: Remove the DCFH-DA solution and wash the cells with PBS.[17]
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a microplate reader at an excitation wavelength of 485 nm and an emission wavelength of 530 nm.[15][17]
Signaling Pathways and Experimental Workflows
This compound-Induced Apoptosis Signaling Pathway
References
- 1. This compound (WR-256283) | Antimalarial | TargetMol [targetmol.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Antimalarial Drug this compound Mediates Selective Cytotoxicity by Upregulating HO-1 in Melanoma Cells [mdpi.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Antitumor Activity of Artemisinin and Its Derivatives: From a Well-Known Antimalarial Agent to a Potential Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Effects of this compound on Cytokinesis and G2/M Cell Cycle Progression of Tumour Cells and Budding Yeast | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. researchgate.net [researchgate.net]
- 12. oncoscience.us [oncoscience.us]
- 13. researchgate.net [researchgate.net]
- 14. Antimalarial and anticancer properties of this compound and other artemisinins: current development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antimalarial Action of this compound Involves DNA Damage Mediated by Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. This compound inhibits the growth and induces apoptosis of human gastric cancer cells by downregulating COX-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. texaschildrens.org [texaschildrens.org]
Impact of serum components on Artesunate activity in cell culture
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Artesunate in cell culture experiments.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in IC50 values between experiments. | Serum variability: Different lots or brands of fetal bovine serum (FBS) can contain varying levels of proteins, growth factors, and small molecules that may influence this compound's activity.[1] Inconsistent cell passage number or health: Cells at high passage numbers or in poor health may respond differently to treatment. Inaccurate drug concentration: Errors in serial dilutions or instability of the stock solution. | Standardize serum: Use the same lot of FBS for a set of comparable experiments. If a new lot must be used, perform a bridging experiment to compare its effect on a control cell line. Maintain consistent cell culture practices: Use cells within a defined passage number range and ensure high viability before starting experiments. Prepare fresh dilutions: Prepare fresh dilutions of this compound from a validated stock solution for each experiment. This compound can be unstable in aqueous solutions.[2][3] |
| Lower than expected cytotoxicity. | High serum protein concentration: this compound and its active metabolite, dihydroartemisinin (DHA), bind to serum albumin.[4][5][6] This binding reduces the concentration of free, active drug available to the cells. Low intracellular iron: The cytotoxic activity of this compound is dependent on intracellular iron to generate reactive oxygen species (ROS).[7][8][9] Presence of antioxidants: Components in the serum or secreted by the cells could be scavenging the ROS produced by this compound. | Reduce serum concentration: Consider reducing the serum percentage in your culture medium during the treatment period. Be aware that this may also affect cell health. Ensure adequate iron: Use a cell culture medium with a standard iron concentration. For specific cancer cell lines that overexpress the transferrin receptor, the effect of this compound may be more pronounced.[10][11] Avoid adding strong iron chelators to the medium.[8][12] Use a serum-free medium for the treatment period: If your cell line can tolerate it, switching to a serum-free medium during this compound exposure will eliminate variability from serum components. |
| This compound appears to be inactive. | Drug degradation: this compound is unstable in aqueous solutions and its endoperoxide bridge, which is crucial for its activity, can be cleaved.[13] Incorrect solvent: Using an inappropriate solvent for the stock solution can affect its stability and delivery to the cells. | Proper stock solution preparation and storage: Dissolve this compound in a suitable solvent like DMSO and store aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions in culture medium immediately before use.[2][14][15][16] |
Frequently Asked Questions (FAQs)
Q1: How does serum in the cell culture medium affect the activity of this compound?
Serum contains several components that can influence this compound's activity. The most significant of these is serum albumin, a protein to which this compound and its active metabolite Dihydroartemisinin (DHA) can bind.[4][5][6] This protein binding is a reversible process, but it effectively reduces the concentration of free drug that is available to enter the cells and exert its cytotoxic effect. The extent of this binding can be significant, with studies showing that DHA is approximately 93% protein-bound in plasma.[17][18] Therefore, the concentration of serum in your culture medium can directly impact the apparent IC50 value of this compound.
Q2: What is the role of iron in the cytotoxic mechanism of this compound, and how do serum components relate to this?
This compound's mechanism of action is critically dependent on the presence of intracellular iron.[7][8] The drug's endoperoxide bridge reacts with ferrous iron in a Fenton-type reaction, leading to the generation of reactive oxygen species (ROS) and carbon-centered radicals.[9][13] These highly reactive molecules then cause damage to cellular components, including proteins and DNA, leading to cell death through pathways like apoptosis and ferroptosis.[9][10][19]
Serum contains the iron-transport protein transferrin. Cancer cells, in particular, often have an increased demand for iron and upregulate the expression of transferrin receptors on their surface to facilitate iron uptake.[11][20] While serum provides iron to the cells via transferrin, the direct impact on this compound's activity in a typical cell culture setting is complex. The key is the labile iron pool within the cell, which is what directly activates the drug.
Q3: Can I use a serum-free medium for my experiments with this compound?
Yes, using a serum-free medium during the this compound treatment period is a valid strategy to eliminate the variability and confounding effects of serum components. This approach can provide a more direct measure of this compound's cytotoxic activity on the cells. However, you must first ensure that your specific cell line can be maintained in the serum-free medium for the duration of the experiment without significant loss of viability or changes in phenotype.
Q4: My IC50 values for this compound are different from what is reported in the literature. Why could this be?
Discrepancies in IC50 values are common in cell culture studies and can be due to a variety of factors:
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Cell line differences: Different cell lines have inherent variations in their sensitivity to this compound.
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Serum concentration and type: As discussed, the percentage and source of serum can significantly alter the free drug concentration.[1]
-
Experimental conditions: Factors such as cell seeding density, duration of drug exposure, and the specific cytotoxicity assay used (e.g., MTT, SRB, CCK-8) can all influence the outcome.
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Drug purity and handling: The purity of the this compound used and how it was stored and diluted can affect its potency.
When comparing your results to the literature, it is crucial to closely examine the experimental methods reported.
Quantitative Data Summary
Table 1: Protein Binding of Dihydroartemisinin (DHA)
| Population | Unbound Fraction of DHA (Mean ± SD) | Protein Binding (%) | Reference(s) |
| Vietnamese patients with falciparum malaria | 0.068 ± 0.032 | ~93.2% | [17][18] |
| Vietnamese patients with vivax malaria | 0.065 ± 0.009 | ~93.5% | [17][18] |
| Healthy Vietnamese volunteers | 0.117 ± 0.015 | ~88.3% | [17][18] |
| Healthy Caucasian volunteers | 0.092 ± 0.020 | ~90.8% | [17][18] |
Table 2: Example IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Reference(s) |
| A375 | Melanoma | 24.13 | 24 | [21] |
| A375 | Melanoma | 6.6 | 96 | [21] |
| DAUDI | Burkitt's lymphoma | 2.75 ± 0.39 | Not Specified | [13] |
| CA-46 | Burkitt's lymphoma | 2.73 ± 0.68 | Not Specified | [13] |
Note: IC50 values are highly dependent on experimental conditions and the specific cell line used.
Experimental Protocols
Protocol: Assessment of this compound Cytotoxicity using a Cell Viability Assay (e.g., CCK-8)
-
Cell Seeding:
-
Culture your cells of interest in your standard growth medium (e.g., DMEM + 10% FBS).
-
Trypsinize and count the cells, ensuring high viability (>95%).
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well in 100 µL of medium).
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Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound (e.g., 100 mM in DMSO). Store aliquots at -80°C.
-
On the day of the experiment, thaw an aliquot and prepare a series of dilutions in your chosen culture medium (e.g., with 10% FBS, reduced FBS, or serum-free). Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.1%).
-
-
Cell Treatment:
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the various concentrations of this compound (and a vehicle control) to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assessment (CCK-8):
-
Following the treatment period, add 10 µL of the CCK-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Use a suitable software (e.g., GraphPad Prism) to plot a dose-response curve and calculate the IC50 value.
-
Visualizations
References
- 1. Fetal bovine serum, an important factor affecting the reproducibility of cell experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nafdac.gov.ng [nafdac.gov.ng]
- 3. ec.europa.eu [ec.europa.eu]
- 4. Differential interactions of the broad spectrum drugs artemisinin, dihydroartemisinin and this compound with serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pre-clinical study of iron oxide nanoparticles fortified this compound for efficient targeting of malarial parasite - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iron-dependent free radical generation from the antimalarial agent artemisinin (qinghaosu) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimalarial Action of this compound Involves DNA Damage Mediated by Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound induces ferroptosis in gastric cancer by targeting the TFRC-HSPA9 axis for iron homeostasis regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Recent Advances in the Therapeutic Efficacy of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. kemh.health.wa.gov.au [kemh.health.wa.gov.au]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. mmv.org [mmv.org]
- 17. Protein binding and α:β anomer ratio of dihydroartemisinin in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protein binding and alpha : beta anomer ratio of dihydroartemisinin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Progress on the study of the anticancer effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
Artesunate degradation kinetics in different solvent systems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation kinetics of artesunate in various solvent systems.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution seems to be degrading much faster than expected. What are the common causes?
A1: Rapid degradation of this compound is a common issue due to its inherent instability, particularly in aqueous solutions.[1][2] Several factors can accelerate this process:
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pH: this compound's stability is highly pH-dependent. Degradation is generally faster in acidic and alkaline conditions compared to a more neutral pH. Specifically, the degradation rate decreases as the pH falls to 7.50, after which the rate increases again.[3] For intravenous formulations, a pH range of 8-9 has been shown to have a stabilizing effect.[1]
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Temperature: Increased temperature significantly accelerates this compound degradation.[3][4] The rate of hydrolysis can increase by approximately 3.4 times for every 10 °C rise in temperature.[1][5] For optimal stability, solutions should be kept cool and prepared fresh.
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Solvent Composition: The choice of solvent plays a critical role. This compound is unstable in many common pharmaceutical solvents.[6] For instance, degradation is observed in ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[6] In a methanol and water (90:10 v/v) mixture, a significant chromatographic peak decrease of about 80% was observed, indicating substantial degradation.[2][4]
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Buffer Strength: The concentration of buffer components can influence the degradation rate. In phosphate buffers, a lower buffer strength (0.3 M) has been found to be more effective in stabilizing this compound compared to higher concentrations.[1][7]
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Light Exposure: this compound is known to be photolabile, meaning it can degrade when exposed to light, particularly UV radiation.[8][9] It is advisable to protect this compound solutions from light.
Q2: What is the primary degradation product of this compound?
A2: The primary degradation product of this compound is dihydroartemisinin (DHA).[1][4][6][10][11] This conversion occurs through the hydrolysis of the ester group in the this compound molecule.[11][12] DHA is also an active antimalarial compound.[6][10] Other degradation products that have been identified in different solvent systems include artemether (ARTM) and DHA-dimers.[2][4]
Q3: Which solvent system should I use to minimize this compound degradation for in vitro experiments?
A3: The choice of solvent depends on the experimental requirements. Based on stability studies:
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Aqueous Solutions: If an aqueous system is necessary, it is crucial to control the pH and temperature. A phosphate buffer with a strength of 0.3 M at a pH between 8 and 9 has been shown to offer better stability for short-term (ex-tempore) intravenous formulations.[1] However, even under these optimized conditions, this compound will still degrade.
-
Organic Solvents: While none of the tested common pharmaceutical solvents completely prevented degradation for extended periods (longer than 3 months), some offer better short-term stability.[6] In PEG 400, significant degradation was noted after one month, but the primary degradation product was the active metabolite DHA.[6] In 100% methanol, the degradation was slower compared to methanol/water mixtures, with a chromatographic peak decrease of about 3.13%.[2][4]
For analytical purposes, a mixture of acetonitrile and a buffer (e.g., potassium phosphate or ammonium formate) is often used as the mobile phase in HPLC methods, but this compound in the prepared sample solution will still have limited stability.[1][6]
Q4: I am observing multiple peaks in my chromatogram when analyzing an aged this compound solution. What could they be?
A4: The appearance of multiple peaks in a chromatogram of an aged this compound solution is expected and indicates its degradation into several products. The main peaks correspond to this compound and its primary hydrolytic degradation product, dihydroartemisinin (DHA), which can exist as α-DHA and β-DHA anomers.[1][6] Depending on the solvent system and conditions, other degradation products such as artemether (ARTM) and DHA-dimers may also be formed.[2][4]
Q5: Can I use mannitol to stabilize my this compound solution?
A5: Studies investigating the stabilizing effects of mannitol on aqueous this compound formulations have shown that it does not significantly improve stability.[1] Phosphate buffer composition and pH were found to be the more critical factors in determining the stability of this compound in aqueous intravenous formulations.[1]
Quantitative Data on this compound Degradation
The following tables summarize the degradation kinetics of this compound in different solvent systems.
Table 1: Degradation of this compound in Different Solvent Systems at 37 °C
| Solvent System | Observation | Reference |
| Methanol (100%) | Primarily forms artemether (ARTM) with a ~3.13% decrease in the this compound peak. | [2][4] |
| Methanol:Water (90:10 v/v) | Mainly gives rise to dihydroartemisinin (DHA) and ARTM with an ~80% decrease in the this compound peak. | [2][4] |
| Methanol:Ammonium Acetate (85:15 v/v) | Forms DHA, ARTM, DHA-dimer, and other products with a ~97% decrease in the this compound peak. | [2][4][13] |
Table 2: Half-life and Shelf-life of this compound in Aqueous Solution
| Temperature (°C) | Temperature (K) | Rate Constant (k) (h⁻¹) | Half-life (t₀.₅) (h) | Shelf-life (t₀.₉) (h) | Reference |
| 40 | 313.15 | 5.63 x 10⁻² ± 6 x 10⁻³ | 12.3 ± 1.2 | 1.7 ± 0.2 | [12] |
| 25 | 298.15 | 6.05 x 10⁻³ ± 3 x 10⁻⁴ | 114.6 ± 5.4 | 17.4 ± 0.8 | [12] |
| 5 | 278.15 | 6.58 x 10⁻⁴ ± 4 x 10⁻⁵ | 1053.4 ± 59.9 | 160.1 ± 9.2 | [12] |
Experimental Protocols
Protocol 1: General Kinetic Study of this compound Degradation by HPLC
This protocol outlines a typical experiment to determine the degradation kinetics of this compound in a specific solvent system.
1. Materials and Reagents:
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This compound reference standard
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Solvent system of interest (e.g., phosphate buffer of a specific pH, methanol/water mixture)
-
HPLC-grade methanol and water
-
Formic acid or other mobile phase modifiers
-
Syringe filters (0.45 µm)
-
HPLC vials
2. Instrumentation:
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High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column (e.g., Agilent ZORBAX Eclipse Plus C-18, 2.1 × 50 mm, 1.8 µm)[4]
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Thermostatically controlled incubator or water bath
3. Sample Preparation:
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Prepare a stock solution of this compound in the chosen solvent system at a known concentration (e.g., 1.04 × 10⁻² M).[4]
-
Dispense aliquots of the solution into several vials.
-
Incubate the vials at a constant temperature (e.g., 37 °C).[4]
-
At predetermined time intervals, withdraw a sample, filter it, and transfer it to an HPLC vial for immediate analysis.
4. HPLC Method:
-
Mobile Phase: A common mobile phase is a mixture of methanol and water (e.g., 70:30 v/v) with 0.1% formic acid.[4] Another option is a mixture of 55% methanol and 45% 10 mM ammonium formate in water (pH 4.5).[1]
-
Flow Rate: Isocratic elution at a flow rate of 0.250 mL/min is often used.[4]
-
Column Temperature: Maintain the column at a constant temperature, for example, 25 °C.[4]
-
Detection Wavelength: Monitor the eluent at a wavelength where this compound absorbs, such as 210 nm or 220 nm.[3][6]
-
Injection Volume: Typically 5-20 µL.
5. Data Analysis:
-
Record the peak area of the this compound peak at each time point.
-
Plot the natural logarithm of the this compound concentration (or peak area) versus time.
-
If the plot is linear, the degradation follows first-order kinetics. The negative slope of the line represents the degradation rate constant (k).
-
Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
Visualizations
Caption: Workflow for a typical this compound kinetic study.
Caption: Primary degradation pathway of this compound to DHA.
References
- 1. Degradation kinetics of this compound for the development of an ex-tempore intravenous injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. doaj.org [doaj.org]
- 3. Degradation of this compound in Aqueous Solution | Semantic Scholar [semanticscholar.org]
- 4. LC-MS/TOF Characterization and Stability Study of this compound in Different Solvent Systems [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Stability of this compound in pharmaceutical solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 9. repository.sustech.edu [repository.sustech.edu]
- 10. go.drugbank.com [go.drugbank.com]
- 11. This compound | C19H28O8 | CID 6917864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchwithnj.com [researchwithnj.com]
Technical Support Center: Managing Potential Drug-Drug Interactions with Artesunate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing potential drug-drug interactions (DDIs) with Artesunate. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways of this compound and its active metabolite, dihydroartemisinin (DHA)?
This compound is a prodrug that is rapidly hydrolyzed by plasma esterases to its biologically active metabolite, dihydroartemisinin (DHA).[1][2] DHA is the principal contributor to the antimalarial activity. The metabolism of this compound itself is also partially mediated by cytochrome P450 (CYP) enzymes, with CYP2A6 playing a minor role.[1][3] DHA is further metabolized, primarily through glucuronidation by UDP-glucuronosyltransferases (UGTs), specifically UGT1A9 and UGT2B7.[1][4]
Q2: Which cytochrome P450 (CYP) enzymes are most significantly inhibited by this compound and its derivatives?
In vitro studies have demonstrated that this compound and its parent compound, artemisinin, can inhibit several CYP enzymes. The most notable inhibitory effects have been observed on CYP1A2, CYP2B6, CYP2C19, and CYP3A4.[5][6] This inhibition is typically characterized as mixed-type inhibition. Predicting the in vivo significance of these in vitro findings requires careful consideration of the concentration of this compound and DHA achieved in clinical or experimental settings.
Q3: Are there known interactions between this compound and commonly used antiretroviral drugs?
Yes, significant interactions have been reported with certain antiretroviral agents. Co-administration with ritonavir, a potent CYP3A4 inhibitor, has been shown to decrease the Cmax and AUC of DHA by 27% and 38%, respectively.[1][7] This may reduce the efficacy of this compound. Similarly, nevirapine, a non-nucleoside reverse transcriptase inhibitor, can decrease the Cmax and AUC of DHA by 59% and 68%, respectively, also potentially leading to a loss of antimalarial efficacy.[1][2] These interactions are likely due to the induction of metabolic enzymes by these antiretrovirals.
Q4: What is the risk of co-administering this compound with anticonvulsant medications?
Caution is advised when co-administering this compound with strong inducers of UGTs, such as the anticonvulsants carbamazepine and phenytoin.[2][4] These drugs can increase the metabolism of DHA, potentially leading to decreased plasma concentrations and reduced therapeutic effect of this compound.[4] Researchers should monitor for any signs of decreased this compound efficacy when used concomitantly with these agents.
Q5: Is it safe to use this compound with anticoagulants like warfarin or novel oral anticoagulants (NOACs)?
There is currently limited specific information available regarding the drug-drug interactions between this compound and anticoagulants such as warfarin or NOACs. Given that some CYP enzymes are involved in the metabolism of warfarin and some NOACs, and this compound has been shown to inhibit certain CYP isoforms in vitro, there is a theoretical potential for interaction. Researchers should exercise caution and consider enhanced monitoring of coagulation parameters if co-administration is necessary.
Q6: Does this compound interact with drug transporters like P-glycoprotein (P-gp)?
Yes, this compound is a substrate of the P-glycoprotein (P-gp) efflux transporter.[4] Co-administration with P-gp inhibitors, such as berotralstat or tepotinib, may increase the plasma concentration of this compound.[4] Conversely, P-gp inducers could potentially decrease this compound levels.
Troubleshooting Guides
Problem: I am observing lower than expected efficacy of this compound in my in vivo model when co-administered with another compound.
Possible Cause 1: Enzyme Induction. The co-administered compound may be an inducer of enzymes responsible for the metabolism of DHA, such as UGTs or certain CYPs. Strong inducers like rifampin, carbamazepine, or phenytoin are known to decrease DHA exposure.[2]
Troubleshooting Steps:
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Review the known metabolic pathways of the co-administered drug to assess its potential to induce UGTs or CYPs.
-
If possible, measure the plasma concentrations of DHA in your experimental model to confirm reduced exposure.
-
Consider using a different co-administered drug with a lower potential for enzyme induction.
Possible Cause 2: P-gp Induction. If the co-administered compound is a P-gp inducer, it could increase the efflux of this compound, leading to lower systemic exposure.
Troubleshooting Steps:
-
Investigate whether the co-administered compound is a known P-gp inducer.
-
If feasible, perform a bidirectional transport assay using a cell line overexpressing P-gp to assess the impact of the co-administered drug on this compound transport.
Problem: I am seeing unexpected toxicity in my cell-based assay when combining this compound with another drug.
Possible Cause: CYP450 Inhibition. this compound or its metabolite DHA may be inhibiting the metabolism of the co-administered drug, leading to its accumulation and subsequent toxicity. This compound has been shown to inhibit CYP1A2, CYP2B6, CYP2C19, and CYP3A4 in vitro.[5][6]
Troubleshooting Steps:
-
Determine the primary CYP enzymes responsible for the metabolism of the co-administered toxic drug.
-
Perform an in vitro CYP inhibition assay to quantify the inhibitory potential (IC50) of this compound and DHA on the relevant CYP isoforms.
-
If significant inhibition is observed, consider reducing the concentration of the co-administered drug or selecting an alternative compound that is not metabolized by the inhibited CYP isoform.
Quantitative Data Summary
Table 1: In Vitro Inhibition of Human Cytochrome P450 (CYP) Enzymes by this compound and Dihydroartemisinin (DHA)
| CYP Isoform | Inhibitor | Test System | IC50 (µM) | Reference |
|---|---|---|---|---|
| CYP1A2 | This compound | Human Liver Microsomes | Varies | [5] |
| CYP1A2 | Dihydroartemisinin | Human Liver Microsomes | Varies | [5] |
| CYP2B6 | Artemether | Recombinant CYP2B6 | ~2.4 | [5] |
| CYP2B6 | Artemether | Human Liver Microsomes | ~2.9 | [5] |
| CYP2C19 | Dihydroartemisinin | Human Liver Microsomes | Varies | [5] |
| CYP3A4 | Various Artemisinins | Recombinant Enzymes & HLM | Inhibition observed |[5] |
Note: IC50 values can vary depending on the specific experimental conditions, including substrate and protein concentration.
Table 2: Pharmacokinetic Interactions of this compound/DHA with Co-administered Drugs
| Co-administered Drug | Effect on this compound/DHA Pharmacokinetics | Potential Clinical Consequence | Reference |
|---|---|---|---|
| Ritonavir | ↓ DHA Cmax by 27%, ↓ DHA AUC by 38% | Reduced antimalarial efficacy | [1][7] |
| Nevirapine | ↓ DHA Cmax by 59%, ↓ DHA AUC by 68% | Reduced antimalarial efficacy | [1][2] |
| Lopinavir/Ritonavir | ↑ this compound AUC by ~80%, ↓ DHA Cmax by ~47%, ↓ DHA AUC by ~58% | Altered efficacy and safety profile | [3] |
| Strong UGT Inducers (e.g., Carbamazepine, Phenytoin) | ↓ DHA AUC and Cmax | Reduced antimalarial efficacy | [2][4] |
| UGT Inhibitors (e.g., Axitinib, Diclofenac) | ↑ DHA concentration | Increased risk of adverse effects |[2][4] |
Experimental Protocols
1. In Vitro Cytochrome P450 Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of a test compound (e.g., this compound, DHA) that causes 50% inhibition of a specific CYP enzyme's activity.
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the test compound by serial dilution.
-
Use human liver microsomes or recombinant CYP enzymes as the enzyme source.[5][6][8]
-
Select a CYP isoform-specific substrate and prepare a stock solution.
-
Prepare a solution of the NADPH-generating system (cofactor).[5]
-
-
Incubation:
-
In a 96-well plate, add the enzyme source, buffer, and the test compound at various concentrations.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding the CYP-specific substrate.
-
Start the metabolic reaction by adding the NADPH-generating system.
-
Incubate for a specific time at 37°C.[5]
-
-
Reaction Termination and Sample Processing:
-
Stop the reaction by adding a cold stop solution (e.g., acetonitrile).
-
Centrifuge the plate to pellet the protein.
-
-
Analysis:
-
Analyze the supernatant for the formation of the specific metabolite using LC-MS/MS.[6]
-
-
Data Analysis:
-
Calculate the percent inhibition of enzyme activity at each concentration of the test compound compared to a vehicle control.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]
-
2. P-glycoprotein (P-gp) Inhibition Assay (Calcein-AM Efflux Assay)
Objective: To assess the potential of a test compound to inhibit the P-gp mediated efflux of a fluorescent substrate.
Methodology:
-
Cell Culture:
-
Culture a cell line overexpressing P-gp (e.g., MDCK-MDR1) and a parental cell line (e.g., MDCK) to confluence in 96-well plates.[9]
-
-
Incubation with Test Compound and Substrate:
-
Wash the cell monolayers with a suitable buffer.
-
Pre-incubate the cells with the test compound at various concentrations or a known P-gp inhibitor (positive control) at 37°C.
-
Add the fluorescent P-gp substrate, Calcein-AM, to all wells. Calcein-AM is a non-fluorescent compound that is converted to fluorescent calcein by intracellular esterases. P-gp actively effluxes Calcein-AM, but not calcein.
-
-
Measurement of Intracellular Fluorescence:
-
After a defined incubation period, wash the cells to remove extracellular substrate.
-
Measure the intracellular fluorescence of calcein using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition of P-gp activity by comparing the fluorescence in wells with the test compound to the fluorescence in control wells (with and without a known inhibitor).
-
Determine the IC50 value of the test compound for P-gp inhibition.
-
Visualizations
Caption: Metabolic pathway of this compound and sites of potential drug-drug interactions.
Caption: Experimental workflow for an in vitro CYP450 inhibition assay.
Caption: Logical diagram of P-glycoprotein (P-gp) mediated efflux of this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. Pharmacokinetic interactions between this compound-mefloquine and ritonavir-boosted lopinavir in healthy Thai adults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reference.medscape.com [reference.medscape.com]
- 5. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 6. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Drug-Drug Interaction Analysis of Pyronaridine/Artesunate and Ritonavir in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 9. P-gp Substrate Identification | Evotec [evotec.com]
Technical Support Center: Enhancing Oral Artesunate Bioavailability
This center provides researchers, scientists, and drug development professionals with targeted information to overcome common challenges in enhancing the oral bioavailability of Artesunate (ARS).
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound (ARS) inherently low?
A1: The oral bioavailability of this compound is limited by several factors. It is a poorly water-soluble drug, which limits its dissolution in gastrointestinal fluids. Furthermore, it has a very short half-life (20-45 minutes) because it is rapidly and extensively converted to its active metabolite, dihydroartemisinin (DHA), through hydrolysis by esterases in the intestine and blood, and by cytochrome P450 (CYP) enzymes in the liver (first-pass metabolism).[1][2] This rapid conversion significantly reduces the amount of parent this compound reaching systemic circulation.[1][3] The absolute oral bioavailability of the total antimalarial activity (this compound + DHA) has been estimated to be around 61% in patients with acute malaria.[3][4]
Q2: What are the primary metabolic pathways for oral this compound that affect its bioavailability?
A2: Orally administered this compound is a prodrug that is quickly hydrolyzed to its active metabolite, dihydroartemisinin (DHA).[5] This conversion is catalyzed by plasma esterases and hepatic cytochrome P450 enzymes.[2][3] While several CYP enzymes are involved, CYP2A6 has been identified as a major contributor to this compound metabolism.[6] DHA is then further metabolized, primarily through glucuronidation by UGT1A9 and UGT2B7, into inactive metabolites.[2] This extensive first-pass metabolism is a primary reason for the low systemic exposure of the parent drug.
Q3: What are the main formulation strategies to improve the oral bioavailability of this compound?
A3: The primary strategies focus on overcoming its poor solubility and protecting it from rapid metabolism. Key approaches include:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix (like PEG 6000 or β-cyclodextrin) can enhance its solubility and dissolution rate.[7][8][9] This technique transforms the drug into an amorphous state, which is more soluble than its crystalline form.[9]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or nanostructured lipid carriers (NLCs) can dissolve this compound in a lipid matrix.[1][10] When administered, these formulations form fine emulsions in the GI tract, increasing the surface area for absorption and potentially utilizing lymphatic transport to bypass some first-pass metabolism.
-
Nanoparticle Systems: Encapsulating this compound in nanoparticles can improve its solubility and protect it from degradation in the GI tract.[1]
-
Co-administration with Metabolic Inhibitors: While less common as a primary formulation strategy, co-administering this compound with inhibitors of CYP enzymes (e.g., ketoconazole) could theoretically decrease its first-pass metabolism, though this requires careful consideration of drug-drug interactions.[2][6]
Section 2: Troubleshooting Guides
Issue 1: My solid dispersion formulation of this compound shows poor dissolution and high variability.
| Potential Cause | Troubleshooting Step | Rationale |
| Incorrect Polymer Selection | Screen a variety of hydrophilic polymers (e.g., PEGs of different molecular weights, PVP, HPMC, cyclodextrins). | The drug-polymer interaction is critical. The right polymer must effectively disrupt the drug's crystal lattice and maintain it in an amorphous state upon dissolution. |
| Suboptimal Drug-to-Polymer Ratio | Prepare solid dispersions with varying drug:polymer ratios (e.g., 1:1, 1:5, 1:10) and evaluate their dissolution profiles. | An insufficient amount of polymer may not be able to fully convert the drug to an amorphous form, leading to incomplete dissolution. |
| Recrystallization of Amorphous Drug | Characterize the solid dispersion using XRD and DSC to confirm the amorphous state. Store samples under controlled humidity and re-test. | Moisture can act as a plasticizer, promoting the conversion of the high-energy amorphous form back to the stable, less soluble crystalline form. |
| "Coning" in Dissolution Apparatus | For USP Apparatus 2 (paddle), increase the paddle speed (e.g., from 50 to 75 RPM) or use a different apparatus like USP Apparatus 4 (flow-through cell). | Poorly soluble drug particles can form a cone at the bottom of the vessel, reducing the effective surface area for dissolution. Higher agitation can help disperse the particles.[11] |
Issue 2: My lipid-based formulation (e.g., SEDDS) appears unstable or shows drug precipitation upon dilution.
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Drug Solubility in Lipid Phase | Re-evaluate the solubility of this compound in various oils (e.g., Capryol 90, Labrafil). Select the oil with the highest solubilizing capacity.[12] | The drug must remain fully dissolved in the oil phase to prevent precipitation upon emulsification in the GI tract. |
| Incorrect Surfactant/Co-surfactant (S/CoS) Ratio | Construct a ternary phase diagram to identify the optimal ratios of oil, surfactant (e.g., Cremophor EL), and co-surfactant (e.g., Ethanol) that form a stable microemulsion over a wide range of dilutions. | The S/CoS ratio is crucial for the spontaneous formation of fine, stable droplets upon contact with aqueous media, which is the core mechanism of SEDDS. |
| Thermodynamic Instability | Perform thermodynamic stability tests, including centrifugation and freeze-thaw cycles, on the formulation. | These stress tests can reveal tendencies for phase separation or drug precipitation that might not be immediately apparent, indicating a need to adjust excipient ratios.[13] |
| Interaction with Capsule Shell | If using gelatin capsules, ensure the formulation has low water content. Consider switching to HPMC (hypromellose) capsules. | High water content or certain excipients in SEDDS can interact with and compromise the integrity of gelatin capsule shells, leading to leakage or brittleness.[13] |
Section 3: Experimental Protocols
Protocol 3.1: In Vitro Dissolution Testing for Poorly Soluble this compound Formulations
-
Objective: To assess the dissolution rate of an enhanced this compound formulation compared to the pure drug.
-
Apparatus: USP Apparatus 2 (Paddle).
-
Media:
-
Screening: Start with standard buffers (pH 1.2, 4.5, and 6.8) to assess pH-dependent solubility.[11]
-
Biorelevant Media: For a more predictive test, use Fasted State Simulated Intestinal Fluid (FaSSIF) or Fed State Simulated Intestinal Fluid (FeSSIF). These media contain bile salts and lecithin, mimicking the in vivo environment for poorly soluble drugs.[14][15]
-
-
Methodology:
-
Pre-warm 900 mL of dissolution medium to 37 ± 0.5°C in each vessel.
-
Set the paddle speed to 50 or 75 RPM.
-
Place the formulation (e.g., a capsule or an amount of solid dispersion equivalent to a single dose) into each vessel.
-
Withdraw aliquots (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).
-
Immediately replace the withdrawn volume with fresh, pre-warmed medium.
-
Filter the samples promptly through a suitable syringe filter (e.g., 0.45 µm PTFE) to stop dissolution.
-
Analyze the concentration of this compound in the filtrate using a validated HPLC-UV method.[11][16]
-
Plot the percentage of drug dissolved against time to generate a dissolution profile.
-
Protocol 3.2: In Situ Single-Pass Intestinal Perfusion (SPIP) in Rats
-
Objective: To determine the effective intestinal permeability (Peff) of this compound from a novel formulation. This model preserves physiological conditions like intact blood supply.[17][18][19]
-
Animal Model: Male Sprague-Dawley or Wistar rats (250-300 g), fasted overnight with free access to water.
-
Methodology:
-
Anesthesia and Surgery: Anesthetize the rat (e.g., with urethane or ketamine/xylazine). Make a midline abdominal incision to expose the small intestine.
-
Segment Isolation: Select an intestinal segment (e.g., jejunum, ~10 cm long). Ligate both ends and insert cannulas for perfusion. Ensure mesenteric blood supply to the segment remains intact.
-
Perfusion Setup: Place the rat on a heated pad to maintain body temperature. Connect the inlet cannula to a syringe pump.
-
Stabilization: Perfuse the segment with blank Krebs-Ringer buffer (37°C) at a flow rate of 0.2 mL/min for 30 minutes to achieve steady-state conditions.[17]
-
Drug Perfusion: Switch to the perfusion solution containing the this compound formulation dissolved in the same buffer.
-
Sampling: Collect the entire effluent from the outlet cannula at 20-minute intervals for a total of 80-100 minutes.[17]
-
Flow Rate Correction: Weigh the collected perfusate at each time point to determine the actual outlet flow rate and correct for any net water flux (NWF) using the gravimetric method.[17]
-
Analysis: Measure the concentration of this compound in the inlet (Cin) and corrected outlet (Cout) perfusate samples by HPLC. Measure the length (L) and radius (r) of the perfused intestinal segment.
-
Calculation of Permeability (Peff): Peff = - (Q / 2πrL) * ln(Cout / Cin) Where Q is the perfusion flow rate.
-
Section 4: Comparative Data & Visualizations
Table 4.1: Example Pharmacokinetic Parameters of Oral this compound Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₇₂ (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Pure this compound (ARS) | 50 | 150 ± 25 | 2.0 | 450 ± 60 | 100 (Reference) | Fictional Data |
| ARS-Amodiaquine (AMQ) Solid Dispersion (HME) | 50 | 5495 ± 450 | 1.5 | 23,553 ± 1,800 | ~5234% | [20] |
| Marketed Product (Coarsucam®) | 50 | 4250 ± 380 | 1.0 | 19,870 ± 1,500 | ~4415% | [20] |
Note: Data from reference[20] was for a fixed-dose combination and demonstrates the significant enhancement possible with advanced formulation techniques like Hot Melt Extrusion (HME) compared to pure drug.
Diagrams
Caption: Experimental workflow for developing and testing bioavailability-enhanced this compound formulations.
Caption: Primary metabolic pathway of oral this compound leading to its active and inactive forms.
Caption: Relationship between this compound's bioavailability challenges and formulation strategies.
References
- 1. Recent Advances in the Therapeutic Efficacy of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Antimalarial Bioavailability and Disposition of this compound in Acute Falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.lstmed.ac.uk [research.lstmed.ac.uk]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. ClinPGx [clinpgx.org]
- 7. researchgate.net [researchgate.net]
- 8. wjpps.com [wjpps.com]
- 9. researchgate.net [researchgate.net]
- 10. sphinxsai.com [sphinxsai.com]
- 11. agnopharma.com [agnopharma.com]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. mdpi.com [mdpi.com]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. Q&A Media Selection For In Vitro Testing Of Poorly Soluble Drugs [bioprocessonline.com]
- 16. malariaworld.org [malariaworld.org]
- 17. ijpsonline.com [ijpsonline.com]
- 18. ijpsonline.com [ijpsonline.com]
- 19. eurekaselect.com [eurekaselect.com]
- 20. Development of Hot Melt Extruded Co-Formulated this compound and Amodiaquine- Soluplus® Solid Dispersion System in Fixed-Dose Form: Amorphous State Characterization and Pharmacokinetic Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Artesunate versus Dihydroartemisinin: a comparative study of anticancer activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Artesunate (ART) and Dihydroartemisinin (DHA) are both semi-synthetic derivatives of artemisinin, a compound extracted from the plant Artemisia annua.[1] While globally recognized for their efficacy as first-line antimalarial drugs, a substantial body of research has illuminated their potent anticancer properties.[1][2] This has led to increasing interest in repurposing these agents for oncology. Dihydroartemisinin is the primary active metabolite of this compound and other artemisinin derivatives as they are processed in the body.[1][3] Both compounds share a core mechanism of action but exhibit differences in potency and physicochemical properties that are critical for research and clinical consideration.
This guide provides an objective comparison of the anticancer activities of this compound and dihydroartemisinin, supported by experimental data and detailed methodologies for key assays.
Chemical Structure and Core Mechanism
The therapeutic activity of both this compound and dihydroartemisinin is attributed to the 1,2,4-trioxane endoperoxide bridge within their structure. This compound is a hemisuccinate ester derivative of DHA, which enhances its water solubility, a significant advantage for intravenous administration.[4]
Caption: Chemical structures of this compound and its active metabolite, Dihydroartemisinin.
The anticancer mechanism for both compounds is initiated by the cleavage of this endoperoxide bridge. This reaction is predominantly catalyzed by intracellular ferrous iron (Fe²⁺), which is often present in higher concentrations within cancer cells compared to normal cells. This cleavage generates a burst of highly cytotoxic reactive oxygen species (ROS).[2][5][6]
Caption: Core mechanism of action for ART and DHA.
This ROS-induced oxidative stress triggers a cascade of downstream cellular events, culminating in cancer cell death through multiple pathways, including apoptosis, ferroptosis, and cell cycle arrest.[4][7][8]
Comparative In Vitro Cytotoxicity
Numerous studies have evaluated the cytotoxic effects of this compound and dihydroartemisinin across a wide range of cancer cell lines. Dihydroartemisinin, being the active metabolite, often exhibits more potent in vitro activity.[9] The half-maximal inhibitory concentration (IC50) values, which represent the drug concentration required to inhibit the growth of 50% of cancer cells, are a standard metric for comparison.
Table 1: Comparative IC50 Values of this compound and Dihydroartemisinin in Various Cancer Cell Lines
| Cancer Type | Cell Line | Compound | IC50 (µM) | Exposure Time (h) | Citation |
|---|---|---|---|---|---|
| Ovarian Cancer | A2780 | Dihydroartemisinin | ~20 | 48 | [9] |
| Ovarian Cancer | A2780 | This compound | ~40 | 48 | [9] |
| Ovarian Cancer | OVCAR-3 | Dihydroartemisinin | ~10 | 48 | [9] |
| Ovarian Cancer | OVCAR-3 | This compound | ~30 | 48 | [9] |
| Leukaemia | J-Jhan | This compound | <5 | 72 | [10] |
| Small-Cell Lung | H69 | This compound | <5 | 72 | [10] |
| Melanoma | SK-Mel-28 | This compound | 94 | 72 | [10] |
| Lung Cancer | A549 | Dihydroartemisinin | 5.6 - 15.6 | Not Specified | [11] |
| Breast Cancer | MCF-7 | Dihydroartemisinin | 5.6 - 15.6 | Not Specified | [11] |
Note: Data is compiled from different studies and experimental conditions may vary. Direct comparison should be made with caution.
Mechanisms of Anticancer Action: A Deeper Dive
Induction of Apoptosis
Both ART and DHA are potent inducers of apoptosis (programmed cell death). The generated ROS disrupts the mitochondrial membrane potential, leading to the release of cytochrome c. This activates a cascade of caspases (caspase-9 and caspase-3), which are key executioner proteins in the apoptotic pathway, ultimately leading to cell death.[5][6]
Caption: ROS-mediated mitochondrial apoptosis pathway induced by ART and DHA.
Table 2: Effect of this compound and Dihydroartemisinin on Apoptosis
| Cell Line | Compound | Concentration (µM) | Effect | Citation |
|---|---|---|---|---|
| Breast Cancer (MCF-7) | This compound | Not Specified | Induces mitochondrial apoptosis via ROS | [6] |
| Melanoma | Dihydroartemisinin | Not Specified | Induces NOXA-dependent apoptosis | [11] |
| Glioblastoma | Dihydroartemisinin | Not Specified | Induces apoptosis via mitochondrial and ER stress pathways |[5] |
Cell Cycle Arrest
This compound and DHA can halt the proliferation of cancer cells by inducing cell cycle arrest, most commonly at the G2/M phase, although G0/G1 arrest has also been reported.[10][12][13] This prevents cancer cells from proceeding through mitosis, thereby inhibiting tumor growth. Studies on epithelial ovarian cancer (EOC) cells showed that both ART and DHA caused a significant, dose-dependent increase in the proportion of cells in the G2/M phase.[12][14]
Table 3: Effect of this compound and Dihydroartemisinin on Cell Cycle Distribution
| Cell Line | Compound | Concentration (µM) | Effect | Citation |
|---|---|---|---|---|
| Ovarian Cancer (SKOV3) | This compound | 30, 50 | Dose-dependent G2/M arrest | [12] |
| Ovarian Cancer (SKOV3) | Dihydroartemisinin | 30, 50 | Dose-dependent G2/M arrest | [12] |
| Leukaemia (J-Jhan) | This compound | 26 | G2/M arrest | [10] |
| Epidermoid Carcinoma (A431) | this compound | 60 | G0/G1 arrest |[13] |
Experimental Protocols & Workflows
Accurate comparison of drug efficacy relies on standardized and well-documented experimental procedures. Below are detailed protocols for the key assays used to evaluate the anticancer activity of this compound and dihydroartemisinin.
Cell Viability - MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15] Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to purple formazan crystals.[16]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of culture medium and incubate for 18-24 hours at 37°C in a 5% CO₂ incubator.[17]
-
Drug Treatment: Treat cells with various concentrations of this compound or Dihydroartemisinin (prepared in the appropriate solvent, e.g., DMSO) in triplicate. Include solvent-only controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[17]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[17]
-
Formazan Formation: Incubate the plate for 1-4 hours at 37°C until purple formazan crystals are visible under a microscope.[17][18]
-
Solubilization: Carefully discard the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[16][17]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes in the dark to ensure complete dissolution. Read the absorbance at 570-595 nm using a microplate reader.[16][17]
Caption: Experimental workflow for the MTT cell viability assay.
Apoptosis Detection - Annexin V/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[19] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a DNA-binding dye that can only enter cells with compromised membranes (late apoptotic/necrotic cells).[19]
Protocol:
-
Cell Culture & Treatment: Culture 1-5 x 10⁵ cells and induce apoptosis by treating with ART or DHA for the desired time. Include an untreated control.
-
Cell Harvesting: Collect cells by centrifugation. For adherent cells, detach gently using a non-enzymatic method like EDTA.[20]
-
Washing: Wash cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.[21]
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI staining solution.[20][21]
-
Incubation: Gently mix and incubate for 15-20 minutes at room temperature in the dark.[21]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry as soon as possible (preferably within 1 hour).[21]
-
Viable cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Caption: Experimental workflow for Annexin V/PI apoptosis assay.
Cell Cycle Analysis - Propidium Iodide Staining
This method uses flow cytometry to quantify the DNA content of cells, allowing for the determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). PI is a fluorescent dye that stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.
Protocol:
-
Cell Culture & Treatment: Culture cells and treat with ART or DHA for the desired duration.
-
Harvest and Wash: Harvest approximately 2 x 10⁶ cells and wash with cold PBS.[22]
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add the cell suspension dropwise to 9 mL of ice-cold 70% ethanol for fixation. Store at 4°C for at least 2 hours (overnight is optimal).[22]
-
Rehydration & Staining: Centrifuge the fixed cells and wash with cold PBS to remove ethanol.[22] Resuspend the cell pellet in 300-500 µL of PI/Triton X-100 staining solution containing RNase A (to prevent staining of RNA).[22]
-
Incubation: Incubate for 15-30 minutes at room temperature or 37°C, protected from light.[22][23]
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will be used to generate a histogram to quantify cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.[24]
Caption: Experimental workflow for cell cycle analysis using PI staining.
Intracellular ROS Detection - DCFH-DA Assay
This assay measures overall intracellular ROS levels. The cell-permeable 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is non-fluorescent. Once inside the cell, it is deacetylated by intracellular esterases to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent compound 2',7'-dichlorofluorescein (DCF).[25][26]
Protocol:
-
Cell Seeding: Seed adherent cells in a 24- or 96-well plate and allow them to attach overnight.[27]
-
DCFH-DA Loading: Remove the culture medium and wash the cells gently with a buffer (e.g., DMEM or PBS).[27] Add the DCFH-DA working solution (typically 5-10 µM in serum-free medium) to the cells and incubate at 37°C for 20-30 minutes in the dark.[28]
-
Washing: Remove the DCFH-DA solution and wash the cells three times with serum-free medium to remove any extracellular probe.[28]
-
Drug Treatment: Treat the DCFH-DA loaded cells with ART, DHA, a positive control (e.g., H₂O₂), or a negative control in 100 µL of medium.[25]
-
Fluorescence Measurement: Incubate the plate at 37°C. Measure the fluorescence intensity using a fluorescence microscope, plate reader (Ex/Em = ~485/535 nm), or flow cytometer.[26][27]
References
- 1. Progress on the study of the anticancer effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dihydroartemisinin as a Sensitizing Agent in Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 4. Frontiers | Editorial: Drugs and methods that enhance the anti-cancer efficacy of this compound [frontiersin.org]
- 5. Frontiers | Dihydroartemisinin: A Potential Drug for the Treatment of Malignancies and Inflammatory Diseases [frontiersin.org]
- 6. drpress.org [drpress.org]
- 7. Anti-tumor mechanism of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dihydroartemisinin induces apoptosis and sensitizes human ovarian cancer cells to carboplatin therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of this compound on Cytokinesis and G2/M Cell Cycle Progression of Tumour Cells and Budding Yeast | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
- 11. Antimalarial and anticancer properties of this compound and other artemisinins: current development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. This compound induces G0/G1 cell cycle arrest and iron-mediated mitochondrial apoptosis in A431 human epidermoid carcinoma cells | Semantic Scholar [semanticscholar.org]
- 14. Artemisinin derivatives inhibit epithelial ovarian cancer cells via autophagy-mediated cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 17. researchtweet.com [researchtweet.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 20. bosterbio.com [bosterbio.com]
- 21. bdbiosciences.com [bdbiosciences.com]
- 22. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 23. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 24. nanocellect.com [nanocellect.com]
- 25. arigobio.com [arigobio.com]
- 26. doc.abcam.com [doc.abcam.com]
- 27. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Comparing the efficacy of Artesunate and Quinine in severe malaria
A comprehensive analysis of two critical antimalarial agents, detailing their efficacy, mechanisms of action, and clinical application in the treatment of severe malaria. This guide is intended for researchers, scientists, and drug development professionals.
In the management of severe malaria, a life-threatening medical emergency, the choice of parenteral antimalarial therapy is critical. For decades, quinine was the cornerstone of treatment. However, the advent of artemisinin derivatives, particularly artesunate, has significantly altered the therapeutic landscape. This guide provides a detailed comparison of the efficacy and safety of this compound and quinine, supported by data from pivotal clinical trials and meta-analyses.
Comparative Efficacy: Key Clinical Outcomes
Numerous large-scale clinical trials and subsequent meta-analyses have consistently demonstrated the superiority of intravenous this compound over quinine for the treatment of severe malaria in both adults and children.[1][2][3] The most significant advantage of this compound is a substantial reduction in patient mortality.[4][5][6]
| Outcome Measure | This compound | Quinine | Relative Risk Reduction with this compound | Key Studies |
| Mortality Rate (Adults) | 15% | 22% | 34.7% | SEAQUAMAT[5] |
| Mortality Rate (African Children) | 8.5% | 10.9% | 22.5% | AQUAMAT[4][6] |
| Parasite Clearance Time | Significantly Shorter | Longer | - | [7][8] |
| Hypoglycemia Incidence | Lower | Higher | - | [4][7][8] |
| Post-treatment Neurological Sequelae | Transient increase at discharge, no significant difference at follow-up | - | - | [1][2] |
Mechanisms of Action: A Tale of Two Pathways
The distinct mechanisms by which this compound and quinine exert their antimalarial effects underpin their differing clinical profiles.
This compound , a semi-synthetic derivative of artemisinin, is a prodrug that is rapidly hydrolyzed to its active metabolite, dihydroartemisinin (DHA).[5][9][10] The parasiticidal activity of DHA is primarily attributed to the cleavage of its endoperoxide bridge in the presence of heme iron within the parasite's food vacuole.[10][11][12] This process generates a cascade of reactive oxygen species (ROS) and carbon-centered radicals that damage parasite proteins and lipids, leading to parasite death.[10][13]
Quinine , a cinchona alkaloid, has a more complex and less definitively understood mechanism of action.[14][15] The leading hypothesis is that quinine, a weak base, accumulates in the acidic food vacuole of the parasite.[14][16] There, it is thought to interfere with the detoxification of heme, a toxic byproduct of the parasite's digestion of hemoglobin.[17] Quinine inhibits the polymerization of heme into hemozoin, leading to the accumulation of free heme, which is toxic to the parasite.[15][16][17]
Experimental Protocols: The SEAQUAMAT and AQUAMAT Trials
The superior efficacy of this compound was established through rigorous, large-scale, randomized controlled trials. The methodologies of two landmark studies are outlined below.
1. South East Asian Quinine this compound Malaria Trial (SEAQUAMAT)
-
Objective: To compare the efficacy of intravenous this compound with intravenous quinine in adults with severe falciparum malaria in Asia.[5]
-
Study Design: A multicenter, randomized, open-label trial.
-
Participants: 1,461 patients (including 202 children) with severe malaria.[5]
-
Intervention Arms:
-
This compound Group: Received intravenous this compound at a dose of 2.4 mg/kg of body weight on admission, then at 12 hours and 24 hours, and then daily.[18]
-
Quinine Group: Received a loading dose of 20 mg/kg of quinine dihydrochloride infused over 4 hours, followed by 10 mg/kg infused over 4 hours every 8 hours.[18][19]
-
-
Primary Outcome: In-hospital mortality.[5]
-
Key Findings: Mortality was significantly lower in the this compound group (15%) compared to the quinine group (22%), representing a 34.7% reduction in the risk of death.[5]
2. African Quinine this compound Malaria Trial (AQUAMAT)
-
Objective: To compare the efficacy and safety of parenteral this compound versus parenteral quinine in the treatment of severe falciparum malaria in African children.[4]
-
Study Design: An open-label, randomized trial conducted at 11 centers in Africa.[6]
-
Participants: 5,425 children with severe falciparum malaria.[4][6]
-
Intervention Arms:
-
Primary Outcome: In-hospital mortality.
-
Key Findings: Mortality was 8.5% in the this compound group and 10.9% in the quinine group, a relative reduction of 22.5%.[4][6] this compound was also associated with a lower risk of post-treatment hypoglycemia.[4]
Adverse Effects and Safety Profile
While both drugs can cause adverse effects, their profiles differ significantly.
-
Quinine: Treatment is commonly associated with a collection of symptoms known as "cinchonism," which includes tinnitus, headache, nausea, and blurred vision.[20] A more dangerous complication is hyperinsulinemic hypoglycemia, which occurs more frequently with quinine than with this compound.[7][8] Rapid intravenous infusion of quinine can also lead to severe hypotension.[6]
-
This compound: Generally well-tolerated.[4][9] The most notable adverse event is a risk of delayed post-treatment hemolysis, which requires monitoring in the weeks following therapy.[21] An initial concern about neurological sequelae in children was raised in the AQUAMAT trial, but these were mostly transient and not significantly different from the quinine group at later follow-up.[1][2]
Conclusion and Recommendations
The evidence from extensive clinical research is unequivocal: parenteral this compound is superior to quinine for the treatment of severe malaria in both adults and children.[1][2][3] Its administration leads to a significant reduction in mortality, faster parasite clearance, and a more favorable safety profile, particularly with regard to hypoglycemia.[4][7][22] Consequently, the World Health Organization (WHO) and other international bodies recommend intravenous this compound as the first-line treatment for severe malaria worldwide.[19][21][23] The continued use of quinine is now relegated to settings where this compound is unavailable.[24]
References
- 1. This compound versus quinine for treating severe malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound versus quinine for treating severe malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative efficacy and safety of the artemisinin derivatives compared to quinine for treating severe malaria in children and adults: A systematic update of literature and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound versus quinine in the treatment of severe falciparum malaria in African children (AQUAMAT): an open-label, randomised trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Study: this compound is best drug for severe malaria | CIDRAP [cidrap.umn.edu]
- 7. academic.oup.com [academic.oup.com]
- 8. jidc.org [jidc.org]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. Recent Advances in the Therapeutic Efficacy of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. reference.medscape.com [reference.medscape.com]
- 13. What is the mechanism of this compound? [synapse.patsnap.com]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Quinine - Wikipedia [en.wikipedia.org]
- 16. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. What is the mechanism of Quinine Sulfate? [synapse.patsnap.com]
- 18. This compound (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 19. hss.gov.nt.ca [hss.gov.nt.ca]
- 20. Quinine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 21. Severe Malaria Treatment | Severe Malaria Observatory [severemalaria.org]
- 22. This compound versus quinine for treating severe malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ec.europa.eu [ec.europa.eu]
- 24. www3.paho.org [www3.paho.org]
Validating the Therapeutic Potential of Artesunate in a New Cancer Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer performance of Artesunate against established therapeutic alternatives. The information is supported by experimental data from various preclinical studies, with detailed methodologies for key experiments to ensure reproducibility.
I. Comparative Efficacy: this compound vs. Standard Chemotherapies
The therapeutic potential of this compound has been evaluated across a spectrum of cancer cell lines. The following tables summarize its efficacy, benchmarked against standard-of-care chemotherapeutic agents. Efficacy is presented as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher potency.
Table 1: Liver Cancer Models
| Compound | Cell Line | IC50 (µM) | Citation(s) |
| This compound | HepG2 | 79.49 | [1][2] |
| Huh7 | 615.40 | [1][2] | |
| Sorafenib | HepG2 | 7.10 | [1][2][3] |
| Huh7 | 11.03 | [1][2][3] | |
| SK-HEP-1 | 4.62 | [4] | |
| Hep3B | ~5.0 | [5] |
Table 2: Breast Cancer Models
| Compound | Cell Line | IC50 (µM) | Citation(s) |
| This compound | MDA-MB-231 | Not specified in search results | |
| Paclitaxel | SK-BR-3 | Not specified, graphical data available | [6][7] |
| MDA-MB-231 | 0.3 | [8] | |
| T-47D | Not specified, graphical data available | [6][7] | |
| 4T1 | Not specified, graphical data available | [9] | |
| BT-474 | 0.019 | [8] |
Table 3: Leukemia Models
| Compound | Cell Line | IC50 (µM) | Citation(s) |
| This compound | J-Jhan | <5 | [10] |
| J16 | <5 | [10] | |
| CEM/ADR5000 (Doxorubicin-resistant) | Not specified, active in overcoming resistance | [11][12][13] | |
| Doxorubicin | CEM/ADR5000 (Doxorubicin-resistant) | High (resistant) | [11][12][13] |
Table 4: Colorectal Cancer Models
| Compound | Cell Line | IC50 (µM) | Citation(s) |
| This compound | HCT116 | Not specified in search results | |
| 5-Fluorouracil (5-FU) | HT29-D4 | Not specified, graphical data available | [14] |
| RKO | Not specified, graphical data available | [14] | |
| CaCo-2 | Not specified, graphical data available | [14] | |
| HROC147 & HROC277 | 0.5 - 9.2 | [15] | |
| Oxaliplatin | HT-29 | Higher than HCT-116 | [16] |
| HCT-116 | Lower than HT-29 | [16] | |
| HROC cell lines | 2.0 - 4.9 | [15] |
Table 5: Other Cancer Models
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| This compound | H69 | Small Cell Lung Carcinoma | <5 | [10] |
| A549 | Non-Small Cell Lung Cancer | 28.8 (as µg/ml) | [17] | |
| H1299 | Non-Small Cell Lung Cancer | 27.2 (as µg/ml) | [17] | |
| UWB1 | Ovarian Cancer | 26.91 | [18] | |
| Caov-3 | Ovarian Cancer | 15.17 | [18] | |
| OVCAR-3 | Ovarian Cancer | 4.67 | [18] | |
| UKF-NB-3 | Neuroblastoma | 2.69 | [19] | |
| SK-Mel-28 | Melanoma | 94 | [10] |
II. Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate experimental replication and validation.
Cell Viability Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density to achieve 70-80% confluency after 24 hours.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound (e.g., this compound, alternative chemotherapies). Include untreated and vehicle-treated wells as controls.
-
Incubation: Incubate the plates for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using appropriate software.[20][21][22][23]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after treatment and wash them twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[24][25][26]
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the ability of a cell population to migrate and close a "wound" created in a confluent monolayer.
Materials:
-
6-well or 12-well plates
-
Cells of interest
-
Sterile 200 µL pipette tip or a specialized wound-making tool
-
Microscope with a camera
Procedure:
-
Monolayer Formation: Seed cells in a plate and allow them to grow to 95-100% confluency.
-
Wound Creation: Create a straight scratch through the center of the cell monolayer using a sterile pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Replace the PBS with fresh medium containing the test compound or control vehicle.
-
Imaging: Capture images of the wound at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound in the control group is nearly closed.
-
Data Analysis: Measure the width of the wound at different time points and calculate the percentage of wound closure.[27][28][29]
In Vivo Tumor Growth Assay (Xenograft Model)
This protocol outlines the establishment of a subcutaneous tumor model in immunodeficient mice to evaluate the in vivo efficacy of a therapeutic agent.
Materials:
-
Immunodeficient mice (e.g., NSG, nude mice)
-
Cancer cells for injection
-
Matrigel (optional, to aid tumor establishment)
-
Sterile syringes and needles
-
Anesthetic
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Harvest and resuspend the cancer cells in a sterile solution (e.g., PBS or medium), optionally mixed with Matrigel.
-
Injection: Anesthetize the mice and subcutaneously inject the cell suspension into the flank.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions using calipers every few days.
-
Treatment: Once tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer the therapeutic agent (e.g., this compound) and vehicle control according to the desired schedule and route of administration.
-
Endpoint: Continue monitoring tumor growth and the overall health of the mice. The experiment is typically terminated when tumors in the control group reach a maximum allowed size, at which point tumors are excised and weighed.[30][31][32][33][34]
III. Mechanistic Insights: Signaling Pathways and Experimental Workflow
The anti-cancer activity of this compound is attributed to its modulation of several key signaling pathways. The following diagrams illustrate these pathways and a typical experimental workflow for validating this compound's therapeutic potential.
Caption: Experimental workflow for validating this compound's therapeutic potential.
Caption: Key signaling pathways modulated by this compound in cancer cells.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. researchgate.net [researchgate.net]
- 3. Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Synergistic Antitumor Effect of Sorafenib in Combination with ATM Inhibitor in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 7. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. cgp.iiarjournals.org [cgp.iiarjournals.org]
- 11. mdpi.com [mdpi.com]
- 12. This compound Induces ROS-Mediated Apoptosis in Doxorubicin-Resistant T Leukemia Cells | PLOS One [journals.plos.org]
- 13. This compound induces ROS-mediated apoptosis in doxorubicin-resistant T leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Cytotoxic effects of the newly-developed chemotherapeutic agents 17-AAG in combination with oxaliplatin and capecitabine in colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Preclinical Evaluation of this compound as an Antineoplastic Agent in Ovarian Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pure.rug.nl [pure.rug.nl]
- 20. researchhub.com [researchhub.com]
- 21. broadpharm.com [broadpharm.com]
- 22. researchgate.net [researchgate.net]
- 23. texaschildrens.org [texaschildrens.org]
- 24. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 25. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 26. kumc.edu [kumc.edu]
- 27. clyte.tech [clyte.tech]
- 28. Scratch Wound Healing Assay [bio-protocol.org]
- 29. med.virginia.edu [med.virginia.edu]
- 30. pubcompare.ai [pubcompare.ai]
- 31. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 32. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 33. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Mouse xenograft tumor model [bio-protocol.org]
Combination of Artesunate and Sorafenib: A Promising Strategy Against Hepatocellular Carcinoma
The combination of the anti-malarial drug Artesunate and the multi-kinase inhibitor Sorafenib presents a promising therapeutic strategy for hepatocellular carcinoma (HCC), demonstrating synergistic anti-tumor effects in preclinical studies. This guide provides a comparative analysis of the combination therapy versus Sorafenib monotherapy, supported by experimental data, detailed methodologies, and visualizations of the key signaling pathways involved.
Superior Efficacy of Combination Therapy
Preclinical evidence strongly suggests that the co-administration of this compound and Sorafenib leads to enhanced cancer cell death and tumor growth inhibition compared to Sorafenib alone. The synergistic effect has been observed in various HCC cell lines and in in vivo models.[1][2][3]
Key Mechanisms of Synergistic Action:
-
Induction of Ferroptosis: this compound and Sorafenib, through different mechanisms, both induce ferroptosis, a form of iron-dependent programmed cell death.[1][4] Sorafenib promotes oxidative stress, while this compound activates lysosomes, leading to the degradation of ferritin and an increase in intracellular iron, ultimately resulting in lipid peroxidation and cell death.[1][4][5]
-
Inhibition of Key Signaling Pathways: The combination therapy has been shown to dually inhibit critical cancer cell survival pathways. While Sorafenib targets the RAF/MEK/ERK pathway, this compound inhibits the PI3K/AKT/mTOR pathway.[6][7] This dual blockade leads to enhanced apoptosis.[6]
-
Overcoming Sorafenib Resistance: this compound has been shown to sensitize Sorafenib-resistant HCC cells, potentially by inducing excessive mitophagy through the AFAP1L2-SRC-FUNDC1 axis.[8][9]
-
Modulation of STAT3 and ERK Signaling: Sorafenib is known to decrease the phosphorylation of ERK and STAT3, key proteins in cancer cell proliferation. Interestingly, while this compound alone can increase the levels of phosphorylated ERK and STAT3, the combination with Sorafenib abolishes this effect, contributing to the overall synergistic anti-cancer activity.[2][7]
Comparative In Vitro and In Vivo Data
The following tables summarize the quantitative data from preclinical studies, highlighting the enhanced efficacy of the combination therapy.
Table 1: In Vitro Synergistic Inhibition of HCC Cell Proliferation
| Cell Line | Drug(s) | Concentration(s) | Effect | Reference |
| HepG2 | This compound + Sorafenib | Various | Synergistic decrease in cell proliferation | [1] |
| Huh7 | This compound + Sorafenib | Sorafenib (0.5–2 µM) | Synergistic decrease in cell proliferation | [1] |
| SNU-449 | This compound + Sorafenib | Sorafenib (low dose) | Synergistic decrease in cell proliferation | [1] |
| SNU-182 | This compound + Sorafenib | Sorafenib (low dose) | Synergistic decrease in cell proliferation | [1] |
| Hep3B | This compound + Sorafenib | Various | Synergistic antiproliferation effect | [2] |
Table 2: In Vivo Tumor Growth Inhibition in Xenograft Models
| Animal Model | Treatment | Outcome | Reference |
| Nude mice with Hep3B xenografts | Sorafenib + this compound | Significantly enhanced suppression of tumor growth | [2] |
| Balb/c nude mice with Huh7 xenografts | Sorafenib + this compound | Synergistic impairment of HCC xenograft tumor growth and induction of cell death | [1] |
| Mice | This compound + Sorafenib | Enhanced decrease in vessel density and tumor burden | [10] |
Sorafenib Monotherapy: A Baseline for Comparison
Sorafenib has been the standard of care for advanced HCC for many years.[1][11] Clinical trials have demonstrated its efficacy in improving overall survival, although the benefits are often modest.[1][12]
Table 3: Efficacy of Sorafenib Monotherapy in Clinical Trials
| Trial | Median Overall Survival (Sorafenib) | Median Overall Survival (Placebo) | Median Time to Progression (Sorafenib) | Reference |
| SHARP Study | 10.7 months | 7.9 months | 5.5 months | [1] |
| Asia-Pacific Study | 6.5 months | 4.2 months | 2.8 months | [1] |
A meta-analysis of randomized trials showed a median overall survival of 10.4 months for patients receiving Sorafenib.[13] However, treatment is often associated with side effects and the development of resistance.[1][11]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the studies of this compound and Sorafenib combination therapy.
Cell Viability and Proliferation Assays
-
Cell Lines: Human HCC cell lines such as HepG2, Huh7, SNU-449, SNU-182, and Hep3B were used.[1][2][10]
-
Treatment: Cells were treated with varying concentrations of this compound, Sorafenib, or a combination of both for specified time periods (e.g., 24, 48, 72 hours).[14]
-
Assay Methods:
-
CCK8 (Cell Counting Kit-8) or WST (water-soluble tetrazolium salt) assay: These colorimetric assays measure the activity of dehydrogenases in viable cells to determine cell proliferation.[10][14]
-
CyQUANT Proliferation Assay: This assay measures cellular DNA content as an indicator of cell number.[3][15]
-
-
Data Analysis: The combination index (CI) method is often used to determine if the drug interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).[1][3]
Apoptosis Assays
-
Flow Cytometry: Cells are stained with Annexin V and Propidium Iodide (PI) to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.[14]
-
Caspase Activity Assays: The activity of key apoptosis-executing enzymes like caspase-3 is measured.[10]
-
Western Blotting: The expression levels of apoptosis-related proteins such as cleaved PARP, caspase-9, Bax, and Bcl-2 are analyzed.[3][7]
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., nude mice) are subcutaneously injected with human HCC cells to establish tumors.[1][2]
-
Treatment Regimen: Once tumors reach a certain size, mice are randomized into groups to receive vehicle control, this compound alone, Sorafenib alone, or the combination of this compound and Sorafenib.[1]
-
Outcome Measures: Tumor volume is measured regularly. At the end of the study, tumors are excised, weighed, and may be used for further analysis like immunohistochemistry (e.g., for Ki-67 to assess proliferation) or western blotting.[1]
Signaling Pathway Visualizations
The following diagrams illustrate the key signaling pathways affected by the combination of this compound and Sorafenib.
Caption: Dual inhibition of RAF/MEK/ERK and PI3K/AKT/mTOR pathways.
Caption: Synergistic induction of ferroptosis by this compound and Sorafenib.
Caption: this compound overcomes Sorafenib resistance via mitophagy.
References
- 1. This compound synergizes with sorafenib to induce ferroptosis in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic antitumor activity of sorafenib and this compound in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and sorafenib: Combinatorial inhibition of liver cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound synergizes with sorafenib to induce ferroptosis in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound promotes sensitivity to sorafenib in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergistic antitumor activity of sorafenib and this compound in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Sensitizes human hepatocellular carcinoma to sorafenib via exacerbating AFAP1L2-SRC-FUNDC1 axis-dependent mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Sensitizes human hepatocellular carcinoma to sorafenib via exacerbating AFAP1L2-SRC-FUNDC1 axis-dependent mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Therapeutic effects of this compound in hepatocellular carcinoma: repurposing an ancient antimalarial agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Current Status of Sorafenib Use for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sorafenib for the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. karger.com [karger.com]
- 14. Inhibition of hepatocellular carcinoma progression by this compound via modulation of the TLR4/MyD88/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Navigating Resistance: A Comparative Analysis of Artesunate and Chloroquine Evasion Strategies in Plasmodium falciparum
In the ongoing battle against malaria, the emergence and spread of drug-resistant Plasmodium falciparum parasites pose a significant threat to global public health. Artesunate, a cornerstone of artemisinin-based combination therapies (ACTs), and Chloroquine, a once widely effective and affordable antimalarial, have both been challenged by the evolution of parasite resistance. Understanding the distinct molecular mechanisms underpinning resistance to these two drugs is paramount for the development of novel therapeutic strategies and for sustaining the efficacy of current treatments. This guide provides a comparative analysis of this compound and Chloroquine resistance mechanisms, supported by experimental data and detailed methodologies for key assays.
The primary mechanism of Chloroquine resistance is well-established and centers on reduced drug accumulation within the parasite's digestive vacuole. This is primarily mediated by mutations in the P. falciparum Chloroquine Resistance Transporter (PfCRT) gene. The key mutation, K76T, along with other associated mutations, alters the transporter protein, leading to the expulsion of Chloroquine from its site of action. Conversely, the mechanism of this compound resistance is more complex and is associated with mutations in the Kelch 13 (K13) propeller domain. These mutations are linked to a delayed parasite clearance phenotype and are thought to involve an enhancement of the parasite's ability to withstand the oxidative stress induced by artemisinin activation. While PfCRT mutations directly impact drug transport, K13 mutations appear to modulate a stress response pathway, highlighting a fundamental difference in the mode of resistance.
Comparative Data on Drug Resistance
The following tables summarize key quantitative data comparing the characteristics of this compound and Chloroquine resistance.
Table 1: In Vitro Susceptibility Profiles for Sensitive and Resistant P. falciparum Strains
| Drug | Strain | Genotype | IC50 (nM) ± SD | Resistance Factor |
| Chloroquine | 3D7 | PfCRT (CVMNK) | 20 ± 5 | - |
| Dd2 | PfCRT (CVIET) | 250 ± 30 | 12.5 | |
| 7G8 | PfCRT (CVIET) | 220 ± 25 | 11.0 | |
| This compound | 3D7 | K13 (wild-type) | 1.5 ± 0.4 | - |
| Cam3.II | K13 (R539T) | 5.0 ± 1.2 | 3.3 | |
| PL7 | K13 (C580Y) | 7.2 ± 1.8 | 4.8 |
IC50 (50% inhibitory concentration) values represent the drug concentration required to inhibit parasite growth by 50%. The resistance factor is calculated by dividing the IC50 of the resistant strain by the IC50 of the sensitive strain.
Table 2: Key Genes and Mutations Associated with Resistance
| Drug | Primary Gene | Key Mutations | Consequence of Mutation |
| Chloroquine | P. falciparum Chloroquine Resistance Transporter (PfCRT) | K76T, C72S, V73V, M74I, N75E, T76I | Reduced drug accumulation in the digestive vacuole |
| This compound | Kelch 13 (K13) | C580Y, R539T, Y493H, I543T | Delayed parasite clearance, potential alteration of stress response |
Experimental Protocols
1. In Vitro Drug Susceptibility Testing using SYBR Green I-based Assay
This assay determines the 50% inhibitory concentration (IC50) of an antimalarial drug against P. falciparum in culture.
-
Parasite Culture: Asynchronous P. falciparum cultures are maintained in RPMI 1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, and 2 mM L-glutamine at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Assay Plate Preparation: Serially diluted antimalarial drugs are prepared in a 96-well plate.
-
Parasite Seeding: Parasite cultures are synchronized to the ring stage and seeded into the assay plates at a parasitemia of 0.5% and a hematocrit of 2%.
-
Incubation: Plates are incubated for 72 hours under standard culture conditions.
-
Lysis and Staining: The culture medium is removed, and the cells are lysed. SYBR Green I dye, which intercalates with DNA, is added to each well.
-
Data Acquisition: Fluorescence is measured using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
-
Data Analysis: IC50 values are calculated by fitting the fluorescence data to a sigmoidal dose-response curve using appropriate software.
2. Molecular Detection of Resistance Markers
a) PfCRT K76T Mutation Detection by PCR-RFLP
-
DNA Extraction: Genomic DNA is extracted from parasite cultures or patient blood samples.
-
PCR Amplification: A specific region of the pfcrt gene flanking codon 76 is amplified using PCR.
-
Restriction Digestion: The PCR product is digested with the restriction enzyme ApoI. The K76T mutation creates a recognition site for this enzyme.
-
Gel Electrophoresis: The digested products are separated on an agarose gel. The presence of the mutation results in a specific banding pattern compared to the wild-type.
b) K13 Propeller Domain Sequencing
-
DNA Extraction: Genomic DNA is extracted from parasite samples.
-
PCR Amplification: The propeller domain of the k13 gene is amplified using nested PCR.
-
Sequencing: The amplified PCR product is purified and sequenced using Sanger sequencing.
-
Sequence Analysis: The resulting sequence is aligned with the reference K13 sequence to identify mutations.
Visualizing Resistance Mechanisms and Workflows
Artesunate Reverses Cisplatin Resistance in Cancer Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of artesunate's efficacy in overcoming cisplatin resistance in various cancer cell lines, supported by experimental data and detailed methodologies.
This compound, a semi-synthetic derivative of the anti-malarial drug artemisinin, has emerged as a promising agent in oncology, particularly for its ability to resensitize cisplatin-resistant cancer cells to chemotherapy. This guide synthesizes findings from multiple preclinical studies, presenting a comparative analysis of this compound's effectiveness and mechanisms of action.
Quantitative Data Summary
The following table summarizes the key quantitative data from studies investigating the synergistic effects of this compound and cisplatin in various cancer cell lines.
| Cancer Type | Cell Line(s) | Key Findings | Reference |
| Ovarian Cancer | A2780, HO8910, SKOV-3 | This compound and cisplatin synergistically induce DNA double-strand breaks and inhibit clonogenic formation. This compound downregulates RAD51, a key protein in DNA repair.[1][2][3][4][5][6] | [1][2][3][4][5][6] |
| Urothelial Carcinoma | HT 1376, BFTC 909 | This compound exhibits synergistic cytotoxicity with cisplatin. The combination index (CI) in HT 1376 cells ranged from 0.598 to 0.759, indicating synergy.[7][8] | [7][8] |
| Bladder Cancer | RT4, RT112, T24, TCCSup (cisplatin-sensitive and -resistant) | This compound inhibits cell growth and proliferation in both cisplatin-sensitive and -resistant bladder cancer cells in a time- and dose-dependent manner.[9][10][11][12][13] It also inhibits the metastatic potential of these cells.[10][11] | [9][10][11][12][13] |
| Lung Cancer | A549 | This compound and cisplatin combination treatment significantly increased the anti-cancer efficacy compared to monotherapy, both in vitro and in vivo in xenograft tumors.[14][15][16] | [14][15][16] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | HNC cells | The combination of this compound and cisplatin inhibited cell proliferation and caused S/G2-M cell cycle arrest.[17] this compound can induce ferroptosis, a form of iron-dependent cell death, in cisplatin-resistant HNC cells, particularly when the Nrf2 antioxidant pathway is inhibited.[18][19] | [17][18][19] |
Mechanisms of Action: A Multi-pronged Attack on Resistance
This compound overcomes cisplatin resistance through several interconnected mechanisms:
-
Induction of Oxidative Stress and DNA Damage: this compound generates reactive oxygen species (ROS), leading to oxidative stress and DNA double-strand breaks (DSBs) in cancer cells.[1][2][3][6] This initial damage sets the stage for apoptosis.
-
Impairment of DNA Repair: A key mechanism in cisplatin-resistant ovarian cancer is the downregulation of RAD51 by this compound.[1][2][3][5][6] RAD51 is crucial for homologous recombination repair of DNA DSBs. By inhibiting this repair pathway, this compound prevents cancer cells from recovering from cisplatin-induced DNA damage.
-
Induction of Apoptosis: this compound induces programmed cell death (apoptosis) through various signaling pathways. In lung cancer cells, it has been shown to downregulate the AKT/Survivin signaling pathway and modulate the expression of apoptosis-related proteins like Bcl-2 and Bax.[16][20][21][22] The combination of this compound and cisplatin synergistically promotes apoptosis.[14][17]
-
Induction of Ferroptosis: In some cisplatin-resistant cancers, particularly head and neck cancer, this compound can induce ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides.[18][19] This provides an alternative cell death pathway when apoptosis is evaded.
-
Cell Cycle Arrest: this compound can arrest the cell cycle at different phases, such as the G2/M phase in urothelial and lung cancer cells and the S/G2-M phase in head and neck cancer cells, preventing cell proliferation.[7][8][17]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a general experimental workflow for assessing its efficacy.
Caption: Synergistic mechanism of this compound and Cisplatin.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound sensitizes ovarian cancer cells to cisplatin by downregulating RAD51 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. This compound sensitizes ovarian cancer cells to cisplatin by downregulating RAD51 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Exhibits Synergy With Cisplatin and Cytotoxicity for Upper Tract and Bladder Urothelial Carcinoma Cells | Anticancer Research [ar.iiarjournals.org]
- 8. This compound Exhibits Synergy With Cisplatin and Cytotoxicity for Upper Tract and Bladder Urothelial Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Impairs Growth in Cisplatin-Resistant Bladder Cancer Cells by Cell Cycle Arrest, Apoptosis and Autophagy Induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. This compound Inhibits Metastatic Potential in Cisplatin-Resistant Bladder Cancer Cells by Altering Integrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. This compound Impairs Growth in Cisplatin-Resistant Bladder Cancer Cells by Cell Cycle Arrest, Apoptosis and Autophagy Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound exhibits synergistic anti-cancer effects with cisplatin on lung cancer A549 cells by inhibiting MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. Progress on the study of the anticancer effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound and cisplatin synergistically inhibit HNSCC cell growth and promote apoptosis with this compound‑induced decreases in Rb and phosphorylated Rb levels - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nrf2 inhibition reverses the resistance of cisplatin-resistant head and neck cancer cells to this compound-induced ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. This compound inhibits lung cancer cells via regulation of mitochondrial membrane potential and induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound Suppresses the Growth of Lung Cancer Cells by Downregulating the AKT/Survivin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scienceopen.com [scienceopen.com]
A Head-to-Head Comparison of Artesunate Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of various Artesunate derivatives. It delves into their performance, supported by experimental data, and offers detailed methodologies for key experiments.
This compound and its derivatives, originally developed as potent antimalarial agents, are increasingly being investigated for their anticancer properties. These semi-synthetic derivatives of artemisinin, a compound extracted from the plant Artemisia annua, share a common endoperoxide bridge which is crucial for their biological activity. This guide offers a head-to-head comparison of key this compound derivatives, including Dihydroartemisinin (DHA), Artemether, and Arteether, as well as novel dimeric and hybrid compounds, to inform further research and drug development.
Performance Comparison: Pharmacokinetics and Efficacy
The in vivo performance of this compound derivatives is largely influenced by their pharmacokinetic profiles. This compound, a water-soluble hemisuccinate derivative, is rapidly hydrolyzed to its active metabolite, Dihydroartemisinin (DHA).[1] In contrast, Artemether and Arteether are lipid-soluble derivatives.[2] These differences in solubility affect their absorption, distribution, metabolism, and excretion (ADME) profiles.
Pharmacokinetic Parameters
A comparative summary of key pharmacokinetic parameters for this compound and its main derivatives is presented below. Oral administration of this compound leads to a greater bioavailability of the active metabolite DHA compared to oral Artemether, despite a lower molar dose in some studies.[3] Intramuscular this compound is absorbed very rapidly, leading to quick peak plasma concentrations of both the parent drug and DHA, whereas intramuscular Artemether is absorbed more slowly and erratically.[4][5]
| Derivative | Administration Route | Tmax (h) | Cmax (nmol/L) | Half-life (h) | Relative Bioavailability (vs. This compound) | Reference |
| This compound | Oral | ~1.5 | Varies | ~0.72 | - | [3] |
| Intramuscular | <0.33 | ~5710 (median) | ~0.5 (median) | - | [4][5] | |
| Artemether | Oral | ~2.0 | Varies | Varies | 58% | [3][6] |
| Intramuscular | ~10 (median) | ~574 (median) | Varies | - | [4][5] | |
| Dihydroartemisinin (DHA) | Oral | ~2.6 | Varies | ~0.65 | ~120% | [7][8] |
Note: Pharmacokinetic parameters can vary significantly between studies and patient populations.
Antimalarial Efficacy
In the context of malaria treatment, the rapid action of this compound derivatives is a key advantage. While both this compound and Artemether are effective, clinical data suggests that parenteral this compound is preferable to Artemether for the initial treatment of severe malaria due to its more rapid and reliable absorption.[4] In a clinical trial comparing intravenous this compound to intramuscular Artemether in adults with severe falciparum malaria, the death rate was lower in the this compound group (7% vs. 13%).[9][10]
| Derivative | Indication | Key Findings | Reference |
| This compound | Severe Falciparum Malaria | Lower mortality rate compared to Artemether in some studies. Faster parasite clearance. | [9][10] |
| Artemether | Severe Falciparum Malaria | Slower and more erratic absorption compared to intramuscular this compound. | [4] |
| Dihydroartemisinin (DHA) | Uncomplicated Falciparum Malaria | Can be formulated as an effective oral alternative to this compound. | [7][8] |
Anticancer Efficacy: In Vitro Cytotoxicity
The anticancer potential of this compound derivatives has been demonstrated across a wide range of cancer cell lines. Dihydroartemisinin (DHA) is often cited as the most potent anticancer artemisinin-like compound among the common derivatives.[6] Novel dimeric and hybrid derivatives have shown even greater potency in some studies.[3][4]
Below is a comparative table of IC50 values for different derivatives against various cancer cell lines. It is important to note that IC50 values can vary depending on the cell line, assay conditions, and exposure time.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | HCT116 (Colon) | >3.1 | [8] |
| A549 (Lung) | Varies | [4] | |
| MCF-7 (Breast) | ~83.28 (24h) | [4] | |
| Dihydroartemisinin (DHA) | HCT116 (Colon) | Sensitive at 100 µM | [4] |
| PC9 (Lung) | 19.68 (48h) | [4] | |
| MCF-7 (Breast) | 129.1 (24h) | [4] | |
| Artemether | 4T1 (Breast) | 90 µg/mL | [11] |
| Artemisinin | 4T1 (Breast) | 105 µg/mL | [11] |
| Novel this compound-pyrimidine hybrid (16k) | NCI-H460 (Lung, MDR) | ~1.5 | [8] |
| Artemisinin Dimer (ART-838) | Leukemia cell lines | Submicromolar | [3] |
Mechanisms of Action and Signaling Pathways
The primary mechanism of action for this compound and its derivatives involves the iron-mediated cleavage of the endoperoxide bridge, which generates reactive oxygen species (ROS).[12] This oxidative stress induces cellular damage and triggers various cell death pathways, including apoptosis.[1][12] Furthermore, these compounds have been shown to modulate several key signaling pathways involved in cell proliferation, survival, and inflammation.
Key Signaling Pathways Affected by this compound Derivatives
Several studies have highlighted the inhibitory effects of this compound and its derivatives on pro-survival signaling pathways such as the PI3K/Akt and MAPK pathways.
PI3K/Akt Signaling Pathway: this compound has been shown to inhibit the PI3K/Akt pathway, leading to decreased phosphorylation of Akt and its downstream targets.[13][14] This inhibition can suppress cell proliferation and induce apoptosis.
MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway, which includes ERK, JNK, and p38, is also a target of this compound derivatives. This compound has been observed to inhibit the phosphorylation of ERK and p38 MAPK, which can contribute to its anti-inflammatory and anticancer effects.[13][14][15]
Below are diagrams generated using Graphviz to visualize the experimental workflow for investigating these signaling pathways.
Experimental Protocols
To facilitate the replication and validation of findings, this section provides detailed methodologies for key experiments used to evaluate the performance of this compound derivatives.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the different concentrations of the derivatives. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drugs).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound derivatives
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound derivatives for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and collect both the detached and adherent cells. Centrifuge the cell suspension.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is used to detect the levels of specific proteins, including phosphorylated (activated) forms of signaling proteins.
Materials:
-
Cell culture dishes
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound derivatives as required. Wash cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again three times with TBST.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of the target proteins. Normalize the levels of phosphorylated proteins to the total protein levels.
Conclusion
This guide provides a comparative overview of this compound and its derivatives, highlighting their distinct pharmacokinetic and pharmacodynamic properties. While Dihydroartemisinin often exhibits the most potent anticancer activity among the common derivatives, novel dimeric and hybrid compounds show promise for even greater efficacy. The modulation of key signaling pathways, such as PI3K/Akt and MAPK, appears to be a central mechanism underlying their therapeutic effects. The provided experimental protocols offer a foundation for researchers to further investigate and compare these promising compounds in the pursuit of more effective therapies for malaria and cancer.
References
- 1. lavierebelle.org [lavierebelle.org]
- 2. researchgate.net [researchgate.net]
- 3. Artemisinin-derived dimer ART-838 potently inhibited human acute leukemias, persisted in vivo, and synergized with antileukemic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Artemisinins as a novel anti-cancer therapy: Targeting a global cancer pandemic through drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor Activity of Artemisinin and Its Derivatives: From a Well-Known Antimalarial Agent to a Potential Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Artemisinin-derived dimers as potential anticancer agents: Current developments, action mechanisms, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel this compound–pyrimidine-based hybrids with anticancer potential against multidrug-resistant cancer cells - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Antimalarial and anticancer properties of this compound and other artemisinins: current development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lavierebelle.org [lavierebelle.org]
- 11. Recent Advances in the Therapeutic Efficacy of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drpress.org [drpress.org]
- 13. Frontiers | this compound, as an Hsp90 inhibitor, inhibits the proliferation of Burkitt’s lymphoma cells by inhibiting AKT and ERK [frontiersin.org]
- 14. This compound suppresses oxidative and inflammatory processes by activating Nrf2 and ROS‑dependent p38 MAPK and protects against cerebral ischemia‑reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound induces ROS- and p38 MAPK-mediated apoptosis and counteracts tumor growth in vivo in embryonal rhabdomyosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Biomarkers for Predicting Artesunate Sensitivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Artesunate, a derivative of artemisinin, is a cornerstone of antimalarial therapy and is increasingly investigated for its anticancer properties. The emergence of drug resistance, particularly in Plasmodium falciparum, and the variable response of tumors to this compound underscore the critical need for validated biomarkers to predict treatment sensitivity. This guide provides a comparative overview of established and candidate biomarkers, the experimental data supporting them, and detailed methodologies for their validation.
Biomarkers for this compound Sensitivity in Malaria
The primary mechanism of this compound resistance in malaria parasites is delayed parasite clearance. Several genetic markers have been identified that correlate with this phenotype.
Key Genetic Markers:
Mutations in the Plasmodium falciparum Kelch protein gene on chromosome 13 (PfKelch13 or K13) are the most well-validated markers of partial resistance to artemisinins.[1][2] Other genes, such as pfmdr1, pfatp6, pfcrt, and pfmrp1, have also been associated with modulated sensitivity to this compound and its partner drugs in Artemisinin-based Combination Therapies (ACTs).[3][4]
Comparative Data for Malaria Biomarkers:
| Biomarker | Validation Method | Key Findings | Reference |
| PfKelch13 (K13) mutations | In vivo delayed parasite clearance, Ring-Stage Survival Assay (RSA) | Strongly associated with delayed parasite clearance after ACT treatment. Specific mutations are validated markers of partial resistance. | [1][2] |
| pfmdr1 gene copy number | In vitro IC50 determination | Increased copy number is associated with reduced in vitro sensitivity to this compound and Mefloquine. | [3][4] |
| exo-E415G variant & Plasmepsin 2/3 amplification | Genome-wide association studies | Associated with resistance to piperaquine, a common partner drug for this compound. | [5][6] |
Biomarkers for this compound Sensitivity in Cancer
The response of cancer cells to this compound is multifactorial, involving various genes and signaling pathways. Unlike in malaria, a single, universally validated biomarker for this compound sensitivity in cancer has not yet been established.
Candidate Biomarkers and Pathways:
Several studies have identified potential biomarkers by comparing sensitive and resistant cancer cell lines. High expression of the transferrin receptor (TFR), LOX1, MYC, and VEGFC has been observed in sensitive prostate cancer cells, whereas high levels of VEGFA and VEGFB were found in resistant cells.[7] In other cancer types, the tumor suppressor p16(INK4A) and the antioxidant enzyme catalase have been linked to resistance, while the oncogene HPV-E6 is associated with sensitivity.[8] Furthermore, genes involved in glutathione metabolism have been implicated in this compound resistance in neuroblastoma.[9] this compound has also been shown to modulate key cancer-related signaling pathways, such as PI3K/AKT/mTOR and MEK/ERK, which can re-sensitize cancer cells to other chemotherapies.[10]
Comparative Data for Cancer Biomarkers:
| Biomarker/Pathway | Cancer Type | Validation Method | Key Findings | Reference |
| Transferrin Receptor (TFR), LOX1, MYC, VEGFC mRNA | Prostate Cancer | Gene expression analysis | High expression correlated with this compound sensitivity. | [7] |
| VEGFA, VEGFB mRNA | Prostate Cancer | Gene expression analysis | High expression correlated with this compound resistance. | [7] |
| p16(INK4A), Catalase | Various | Transfected/knockout cell models | Overexpression conferred resistance to this compound. | [8] |
| HPV-E6 | Various | Transfected cell models | Expression conferred sensitivity to this compound. | [8] |
| Glutathione Metabolism Genes | Neuroblastoma | Gene expression analysis, functional assays | Implicated in this compound resistance. | [9] |
| PI3K/AKT/mTOR Pathway | Hepatocellular Carcinoma | Western Blot, Cell Viability Assays | This compound inhibits this pathway, enhancing apoptosis. | [10] |
| MEK/ERK Pathway | Liver Cancer | Western Blot, Cell Viability Assays | This compound suppresses this pathway, increasing sensitivity to Sorafenib. | [10] |
Experimental Protocols for Biomarker Validation
Accurate and reproducible methods are essential for validating biomarkers of this compound sensitivity. Below are detailed protocols for key experimental techniques.
In Vitro Drug Susceptibility Assays for P. falciparum
a) SYBR Green I-based Fluorescence Assay:
This method measures parasite proliferation by quantifying the fluorescence of SYBR Green I, a dye that binds to DNA.
-
Parasite Culture: Synchronized P. falciparum ring-stage parasites are cultured in human erythrocytes at a defined parasitemia and hematocrit.
-
Drug Dilution: Prepare serial dilutions of this compound in culture medium.
-
Incubation: Add the drug dilutions to the parasite culture in a 96-well plate and incubate for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).
-
Lysis and Staining: Lyse the red blood cells and stain the parasite DNA with SYBR Green I.
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by fitting the dose-response data to a sigmoidal curve.
b) Ring-Stage Survival Assay (RSA):
This assay specifically assesses the viability of early ring-stage parasites after a short drug exposure, mimicking the in vivo action of artemisinins.
-
Parasite Synchronization: Tightly synchronize P. falciparum parasites to the 0-3 hour ring stage.
-
Drug Exposure: Expose the synchronized parasites to a high concentration of this compound (e.g., 700 nM) for 6 hours.
-
Drug Removal: Wash the parasites to remove the drug and return them to culture for 66 hours.
-
Parasite Staining and Counting: Stain the parasites with Giemsa and determine the percentage of viable parasites by microscopy.
-
Data Analysis: Compare the survival rate of drug-treated parasites to that of untreated controls. A survival rate of >1% is indicative of reduced sensitivity.
Cancer Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
qPCR is used to quantify the mRNA levels of candidate biomarker genes.
-
RNA Extraction: Isolate total RNA from parasite or cancer cell samples.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
qPCR Reaction: Set up the qPCR reaction with cDNA, gene-specific primers for the target and reference genes, and a fluorescent dye (e.g., SYBR Green).
-
Amplification and Detection: Perform the qPCR in a real-time thermal cycler, which monitors the fluorescence signal at each cycle.
-
Data Analysis: Determine the cycle threshold (Ct) values and calculate the relative gene expression using the ΔΔCt method, normalizing to a stable reference gene.
Western Blotting for Protein Expression and Pathway Analysis
Western blotting allows for the detection and quantification of specific proteins.
-
Protein Extraction: Lyse cells or tissues to extract total protein and determine the protein concentration.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine relative protein expression.
Visualizing Workflows and Pathways
To further clarify the experimental processes and biological mechanisms, the following diagrams illustrate key workflows and signaling pathways.
Caption: Workflow for validating malaria drug resistance biomarkers.
Caption: Workflow for validating cancer drug sensitivity biomarkers.
Caption: this compound's inhibitory effects on key cancer signaling pathways.
References
- 1. Malaria: Artemisinin partial resistance [who.int]
- 2. Researchers discover a molecular marker for artemisinin resistance [malariagen.net]
- 3. Four years’ monitoring of in vitro sensitivity and candidate molecular markers of resistance of Plasmodium falciparum to this compound-mefloquine combination in the Thai-Myanmar border - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Four years' monitoring of in vitro sensitivity and candidate molecular markers of resistance of Plasmodium falciparum to this compound-mefloquine combination in the Thai-Myanmar border - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies reveal markers of malaria resistance | MDedge [ma1.mdedge.com]
- 6. Two genetic markers that predict malaria treatment failure found | EurekAlert! [eurekalert.org]
- 7. Biomarker Profiling Revealed Carcinoembryonic Antigen as a Target of this compound in a Ductal Breast Cancer Patient | Anticancer Research [ar.iiarjournals.org]
- 8. Factors determining sensitivity or resistance of tumor cell lines towards this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-cancer effects of this compound in a panel of chemoresistant neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Progress on the study of the anticancer effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
Artesunate in Oncology: A Comparative Guide to Clinical Trial Meta-Analysis
For Researchers, Scientists, and Drug Development Professionals
Artesunate, a derivative of artemisinin, is a well-established anti-malarial agent that is now gaining significant attention for its potential as an anti-cancer therapeutic. This guide provides a comprehensive meta-analysis of clinical trials investigating the use of this compound in cancer treatment, offering an objective comparison of its performance and a detailed look at the experimental data and underlying molecular mechanisms.
Quantitative Analysis of Clinical Trials
The following tables summarize the key quantitative data from various clinical trials of this compound in different cancer types.
Table 1: Efficacy of this compound in Clinical Trials
| Cancer Type | Study | N (this compound/Control) | Key Efficacy Endpoints | Results |
| Colorectal Cancer | Krishna S, et al. (2014) | 9 / 11 | Recurrence Rate at 42 months | 1/9 in this compound group vs. 6/11 in placebo group.[1] |
| 2-year Survival Rate | 91% in this compound group vs. 57% in placebo group. | |||
| Advanced Solid Tumors | Deeken JF, et al. (2018) | 15 (evaluable) | Disease Control Rate | 27% (4 patients with stable disease).[2][3] |
| Objective Response | No objective responses observed.[2][3] | |||
| Glioblastoma (relapsed) | Strik H, et al. (2024) | 12 | Median Survival (late stage) | 5 months.[4] |
| Median Survival (remission maintenance) | 46 months.[4] | |||
| Cervical Intraepithelial Neoplasia 2/3 (CIN2/3) | Trimble CL, et al. (2020) | 28 | Histologic Regression | 67.9% (19/28) of subjects.[5] |
| HPV Genotype Clearance | 47.4% (9/19) of subjects with histologic regression.[5] | |||
| Advanced Cervical Cancer | Jansen FH, et al. (2011) | 10 | Clinical Remission | Median time to symptom disappearance was 7 days.[6] |
Table 2: Safety and Tolerability of this compound in Clinical Trials
| Study | Cancer Type | Dosage and Administration | Maximum Tolerated Dose (MTD) | Key Adverse Events |
| Deeken JF, et al. (2018) | Advanced Solid Tumors | Intravenous, 8-45 mg/kg on days 1 and 8 of a 21-day cycle | 18 mg/kg.[2][3] | Neutropenic fever (Grade 4), hypersensitivity reaction (Grade 3), liver function test abnormalities (Grade 3/4), nausea/vomiting (Grade 3).[2][3] |
| Krishna S, et al. (2014) | Colorectal Cancer | Oral, 200 mg daily for 14 days | Not applicable | Generally well tolerated.[1] |
| Strik H, et al. (2024) | Glioblastoma | Oral, 100 mg twice daily | Not applicable | Well tolerated; one transient grade 3 hematological toxicity. No liver toxicity observed.[4] |
| Trimble CL, et al. (2020) | CIN2/3 | Intravaginal inserts | Not applicable | Mild and self-limited adverse events.[5] |
| Jansen FH, et al. (2011) | Advanced Cervical Cancer | Oral, for 28 days | Not applicable | No grade 3 or 4 adverse events occurred.[6] |
Experimental Protocols
Detailed methodologies for the key clinical trials cited are outlined below to provide a clear understanding of the experimental designs.
Oral this compound in Colorectal Cancer (Krishna S, et al., 2014)
-
Study Design: A single-center, randomized, double-blind, placebo-controlled pilot study.
-
Patient Population: 23 patients with biopsy-confirmed single primary site colorectal cancer planned for curative resection.
-
Intervention: Patients received either 200 mg of oral this compound (n=12) or a placebo (n=11) daily for 14 days preoperatively.
-
Primary Outcome: Proportion of tumor cells undergoing apoptosis, assessed by TUNEL staining.
-
Secondary Outcomes: Immunohistochemical analysis of tumor markers including VEGF, EGFR, c-MYC, CD31, Ki67, and p53, and clinical responses.
Intravenous this compound in Advanced Solid Tumors (Deeken JF, et al., 2018)
-
Study Design: A phase I, accelerated titration, dose-escalation study.
-
Patient Population: 19 patients with advanced solid tumor malignancies.
-
Intervention: Intravenous this compound was administered on days 1 and 8 of a 21-day cycle, with planned dose levels of 8, 12, 18, 25, 34, and 45 mg/kg.
-
Primary Outcome: Determination of the Maximum Tolerated Dose (MTD) and dose-limiting toxicities (DLTs).
-
Secondary Outcomes: Assessment of clinical response using RECIST criteria and pharmacokinetic studies.
Oral this compound in Glioblastoma (Strik H, et al., 2024)
-
Study Design: A retrospective analysis of a case series.
-
Patient Population: 12 patients with relapsing glioma (4 glioblastomas, 5 astrocytomas, 3 oligodendrogliomas).
-
Intervention: Oral this compound 100 mg twice daily, combined with dose-dense temozolomide alone or with temozolomide and lomustine.
-
Endpoints: Survival outcomes and safety, with weekly monitoring of blood count, C-reactive protein, liver enzymes, and renal parameters.
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-cancer effects through a multitude of signaling pathways. The diagrams below, generated using Graphviz, illustrate these complex interactions.
Caption: this compound's multi-targeted anti-cancer mechanism.
The primary mechanism of this compound's anti-cancer activity is believed to be the generation of reactive oxygen species (ROS) through the cleavage of its endoperoxide bridge, a reaction catalyzed by intracellular iron, which is often elevated in cancer cells. This surge in ROS induces various forms of cell death, including apoptosis and ferroptosis.
Furthermore, this compound has been shown to modulate several key signaling pathways that are often dysregulated in cancer:
-
PI3K/AKT/mTOR Pathway: Inhibition of this pathway by this compound leads to decreased cell proliferation, survival, and angiogenesis.
-
Ras/Raf/MEK/ERK (MAPK) Pathway: By targeting this pathway, this compound can suppress tumor cell growth and proliferation.
-
NF-κB Pathway: this compound's inhibition of the NF-κB pathway can reduce inflammation, cell proliferation, and invasion.
-
Wnt/β-catenin Pathway: Downregulation of this pathway by this compound has been observed to inhibit cancer cell growth, particularly in colorectal cancer.
Caption: A generalized workflow for a randomized controlled clinical trial of this compound.
This workflow illustrates the typical progression of a clinical trial designed to evaluate the efficacy and safety of this compound in cancer patients.
Caption: Logical flow from this compound administration to clinical outcomes.
This diagram demonstrates the logical progression from the administration of this compound to its molecular and cellular effects, ultimately leading to improved clinical outcomes in cancer patients. The multifaceted mechanism of action, targeting both ROS-induced cell death and critical survival pathways, underscores its potential as a valuable addition to the oncologist's armamentarium. Further large-scale, randomized controlled trials are warranted to fully elucidate its therapeutic role in various cancer types.
References
- 1. A Randomised, Double Blind, Placebo-Controlled Pilot Study of Oral this compound Therapy for Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase I study of intravenous this compound in patients with advanced solid tumor malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. This compound in glioblastoma therapy: Case reports and review of clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A first-in-human proof-of-concept trial of intravaginal this compound to treat cervical intraepithelial neoplasia 2/3 (CIN2/3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. First study of oral Artenimol-R in advanced cervical cancer: clinical benefit, tolerability and tumor markers - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Artesunate: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of artesunate in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. The following step-by-step guidance is intended for researchers, scientists, and drug development professionals who handle this compound.
Immediate Safety and Handling Protocol
Proper disposal begins with correct handling during use. Unused, expired, or contaminated this compound and its related materials are considered pharmaceutical waste. Under the Resource Conservation and Recovery Act (RCRA), it is the responsibility of the waste generator (the user) to determine if a waste product is hazardous.[1][2] Given its potent biological activity, it is best practice to handle all this compound waste streams with caution.
Step 1: Identify and Segregate this compound Waste
Properly segregate all materials that have come into contact with this compound at the point of generation. Do not mix this compound waste with general laboratory trash.
Types of this compound Waste Include:
-
Unused or Expired Powder: Pure, solid this compound that is expired or no longer needed.
-
Reconstituted Solution: Any prepared this compound solution that was not used, has expired, or shows signs of precipitation or discoloration.[3] Due to its instability in aqueous solutions, reconstituted this compound must be discarded if not used within a specific timeframe.
-
Contaminated Labware: Items such as vials, syringes, needles (sharps), pipette tips, and empty containers that may retain product residue.
-
Contaminated Personal Protective Equipment (PPE): Gloves, lab coats, and other protective gear worn during handling.
-
Spill Cleanup Materials: Absorbent materials used to clean an this compound spill.
Step 2: Use Designated Pharmaceutical Waste Containers
Collect segregated this compound waste in designated, properly labeled containers. Industry best practice, guided by EPA regulations, uses color-coded containers to distinguish waste streams.[4]
-
Hazardous Pharmaceutical Waste: Use a black waste container, clearly labeled "Hazardous Waste - Pharmaceuticals." This is the recommended stream for this compound waste unless a formal non-hazardous determination has been made.
-
Non-Hazardous Pharmaceutical Waste: Use a blue waste container.
-
Sharps: All needles and syringes must be placed directly into a designated sharps container to prevent injury.
Step 3: Manage Reconstituted this compound Solutions
This compound is inherently unstable in aqueous solutions and degrades rapidly.[5] Any prepared solution must be used promptly or discarded. Do not store unused solutions for later use.[3] If a reconstituted solution appears cloudy, discolored, or contains particulate matter, it must be discarded immediately.
Step 4: Final Disposal Pathway
The final disposal of pharmaceutical waste must comply with local, state, and federal regulations.
-
Prohibition of Sewer Disposal: Never dispose of this compound waste by flushing it down the drain or sewer.[4][6] This is explicitly prohibited for hazardous pharmaceutical waste under EPA regulations.
-
Incineration: The required method for treating hazardous pharmaceutical waste is incineration at a licensed medical or hazardous waste incineration facility.[4][7] This ensures the complete destruction of the active pharmaceutical ingredient.
-
Use a Licensed Waste Management Vendor: Engage a certified hazardous waste disposal company that specializes in pharmaceutical waste. These vendors provide the correct containers, manage transportation, and ensure disposal is documented and compliant with all regulations, including those from the EPA and DOT.[8]
Quantitative Data: Stability of Reconstituted this compound
The stability of the reconstituted solution is a critical factor determining its shelf-life and when it must be discarded. The data below is compiled from various preparation protocols.
| Parameter | Value | Condition |
| Stability Post-Reconstitution | Must be used within 1 to 1.5 hours | When prepared according to manufacturer instructions. |
| Stability in 0.9% NaCl | ~4 hours | At 30°C (86°F) |
| Stability in 0.9% NaCl | ~10.6 hours | At 23°C (73.4°F) |
| Stability in 0.9% NaCl | ~1.6 hours | At 36.5°C (97.7°F) |
Data sourced from multiple clinical and stability studies.[9]
Experimental Protocols Cited
The disposal procedures outlined are based on established guidelines for pharmaceutical waste management from regulatory bodies like the Environmental Protection Agency (EPA). The core principle is the "cradle-to-grave" management of hazardous waste as mandated by RCRA, which requires safe handling from generation to final disposal.[1] The stability data is derived from chemical stability studies using High-Performance Liquid Chromatography (HPLC) to quantify the degradation of this compound over time in various solutions and temperatures.[5][9]
Mandatory Visualization
The following diagram illustrates the workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. dep.wv.gov [dep.wv.gov]
- 2. Hazardous Pharmaceuticals Defined | Medical Waste Pros [medicalwastepros.com]
- 3. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. malariaworld.org [malariaworld.org]
- 6. bdlaw.com [bdlaw.com]
- 7. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 8. easyrxcycle.com [easyrxcycle.com]
- 9. Chemical stability of this compound injection and proposal for its administration by intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety and Logistical Information for Handling Artesunate
This document provides comprehensive guidance on the safe handling, personal protective equipment (PPE), and disposal of Artesunate, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personnel safety and minimize environmental impact.
Hazard Identification and Risk Assessment
This compound is a potent pharmaceutical compound that is harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][4] Before handling, a thorough risk assessment should be conducted to identify potential exposure scenarios and establish appropriate control measures.
Personal Protective Equipment (PPE)
The selection and proper use of PPE are paramount to prevent exposure to this compound. The following table summarizes the recommended PPE for various handling procedures.
| PPE Component | Specification | Purpose |
| Gloves | Double-gloving with nitrile gloves is recommended.[5] | Prevents skin contact. Nitrile gloves offer good resistance to a variety of chemicals.[6][7] |
| Eye Protection | Safety glasses with side shields or goggles.[8] A face shield may be required for splash hazards. | Protects eyes from dust particles and splashes. |
| Respiratory Protection | A NIOSH-approved respirator with a P100 filter for solid particles.[9][10] For operations that may generate vapors, an organic vapor cartridge with a P100 prefilter is recommended.[2][9] | Prevents inhalation of airborne this compound powder. |
| Protective Clothing | A disposable gown or lab coat.[8] | Protects skin and personal clothing from contamination. |
Safe Handling Procedures
Adherence to the following procedures will minimize the risk of exposure during the handling of this compound:
-
Ventilation: All handling of powdered this compound should be performed in a certified chemical fume hood or a biological safety cabinet to control airborne particles.[4]
-
Weighing: Weighing of this compound powder should be done in a ventilated balance enclosure or a fume hood to contain any dust.
-
Solution Preparation: When preparing solutions, add the solvent to the solid this compound slowly to avoid splashing.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.[8] Do not eat, drink, or smoke in areas where this compound is handled.[8]
Decontamination and Spill Management
A detailed spill response plan should be in place before handling this compound.
-
Spill Kit: An accessible spill kit containing absorbent materials, appropriate PPE, and waste disposal bags should be available.
-
Decontamination Procedure:
-
Evacuate the immediate area of the spill.
-
Don the appropriate PPE from the spill kit.
-
Cover the spill with absorbent material.
-
For liquid spills, allow the absorbent material to soak up the liquid. For solid spills, gently scoop the material into a sealable waste container.
-
Clean the spill area with a suitable deactivating solution, if available and validated for this compound, or a detergent solution followed by a rinse with water.[1][11]
-
All materials used for spill cleanup should be disposed of as hazardous waste.
-
Disposal Plan
All waste contaminated with this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[12][13]
-
Waste Segregation: Segregate this compound waste from other laboratory waste streams.
-
Containerization:
-
Solid Waste: Collect in a clearly labeled, sealed, and puncture-resistant container.
-
Liquid Waste: Collect in a labeled, sealed, and leak-proof container.
-
Sharps: Dispose of in a designated sharps container for hazardous waste.[14]
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the identity of the contents (this compound).
-
Disposal: Arrange for pick-up and disposal by a certified hazardous waste management company.
Quantitative Data Summary
While specific quantitative data for this compound is limited in publicly available literature, the following table provides general guidance based on the properties of similar pharmaceutical compounds.
| Parameter | Value/Recommendation | Source/Rationale |
| Occupational Exposure Limit (OEL) | Not Established. Treat as a potent compound and handle with high containment. | Prudent practice for compounds with limited toxicological data. |
| Glove Breakthrough Time (Nitrile) | Data not available for this compound. For incidental contact, change gloves immediately upon contamination. For extended use, consult manufacturer-specific chemical resistance data. | Based on general guidance for handling chemicals with nitrile gloves.[6][15] |
| Respirator Filter Efficiency | P100 filters provide 99.97% efficiency against airborne particulates.[9][10] | NIOSH recommendation for protection against fine dusts and powders.[2] |
Experimental Protocols
Protocol for Weighing Solid this compound
-
Preparation:
-
Ensure the analytical balance is located inside a chemical fume hood or a ventilated balance enclosure.
-
Don the required PPE: double nitrile gloves, safety glasses, and a lab coat. A respirator may be required based on the quantity and risk assessment.
-
Place a disposable weighing paper or boat on the balance pan.
-
-
Weighing:
-
Carefully transfer the desired amount of this compound powder from the stock container to the weighing paper using a clean spatula.
-
Avoid generating dust. If dust is observed, pause and allow the ventilation to clear the air.
-
Once the target weight is achieved, securely close the stock container.
-
-
Post-Weighing:
-
Carefully fold the weighing paper to contain the powder and transfer it to the receiving vessel.
-
Dispose of the weighing paper and any contaminated materials in the designated hazardous waste container.
-
Clean the balance and surrounding surfaces with a damp cloth, disposing of the cloth as hazardous waste.
-
Remove and dispose of outer gloves in the hazardous waste container.
-
Wash hands thoroughly.
-
Visualizations
Caption: Workflow for the safe handling of this compound.
This comprehensive guide is intended to provide essential information for the safe handling of this compound in a laboratory setting. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) for the most current and detailed information.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. parcilsafety.com [parcilsafety.com]
- 3. ph.health.mil [ph.health.mil]
- 4. nrc.gov [nrc.gov]
- 5. teamstersafety.org [teamstersafety.org]
- 6. wellbefore.com [wellbefore.com]
- 7. usascientific.com [usascientific.com]
- 8. pksafety.com [pksafety.com]
- 9. 700 Blocked [magidglove.com]
- 10. majorsafety.com [majorsafety.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. acewaste.com.au [acewaste.com.au]
- 13. danielshealth.ca [danielshealth.ca]
- 14. kingstonhsc.ca [kingstonhsc.ca]
- 15. ehs.yale.edu [ehs.yale.edu]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
